Product packaging for Lerociclib(Cat. No.:CAS No. 1628256-23-4)

Lerociclib

Cat. No.: B560418
CAS No.: 1628256-23-4
M. Wt: 474.6 g/mol
InChI Key: YPJRHEKCFKOVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lerociclib (also known as G1T38 and GB491) is an investigational, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action involves disrupting the cell cycle progression from the G1 to S phase, thereby inhibiting the proliferation of cancer cells. It achieves this by selectively binding to CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. This action induces a durable G1 cell cycle arrest in Rb-proficient cells. This compound has demonstrated significant research and clinical value primarily in the field of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer. Positive Phase 3 clinical data (LEONARDA-1 trial) has shown that this compound, in combination with fulvestrant, significantly improves progression-free survival in patients with locally advanced or metastatic breast cancer who have progressed on prior endocrine therapy . The compound is distinguished by its differentiated safety profile in clinical studies, which includes a lower incidence of severe gastrointestinal toxicity and manageable hematological adverse events compared to some other agents in its class . Beyond its primary application, preclinical studies also suggest potential research applications for this compound in other oncology areas, including pediatric sarcomas, where it has shown efficacy in reducing cell viability and proliferation in vitro and in 3D bioprinted tumor models . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N8O B560418 Lerociclib CAS No. 1628256-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRHEKCFKOVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628256-23-4
Record name Lerociclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lerociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEROCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lerociclib: A Technical Guide to Molecular Targets and Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lerociclib (G1T38) is an orally bioavailable, potent, and selective small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] By targeting the CDK4/6-Retinoblastoma (Rb) axis, this compound induces a G1 cell cycle arrest, thereby inhibiting the proliferation of tumor cells.[2] This technical guide provides an in-depth overview of this compound's molecular targets, its mechanism of action on downstream signaling pathways, quantitative efficacy data from preclinical and clinical studies, and detailed protocols for key experimental assays.

Molecular Targets of this compound

This compound's primary molecular targets are CDK4 and CDK6. It exhibits high potency and selectivity for these two kinases, which are essential for the G1 to S phase transition in the cell cycle.[3] The inhibitory activity of this compound is critical in cancers where the CDK4/6 pathway is overactive, leading to uncontrolled cell division.[1]

Preclinical Potency and Selectivity

Biochemical assays have demonstrated this compound's potent inhibition of CDK4 and CDK6. The selectivity for CDK4/6 over other kinases, such as CDK9, minimizes off-target effects.[3]

Target ComplexIC₅₀ (Inhibitory Concentration, 50%)Reference
CDK4/Cyclin D11 nM[3]
CDK6/Cyclin D32 nM[3]
Cellular AssayEC₅₀ (Effective Concentration, 50%)Reference
G1 Arrest (in CDK4/6-dependent cells)~20 nM[3]

Downstream Signaling Pathway

This compound exerts its anti-proliferative effects by modulating the canonical CDK4/6-Rb signaling pathway, a central checkpoint controlling cell cycle progression.

  • Inhibition of CDK4/6: In growing cells, mitogenic signals lead to the formation of active complexes between D-type cyclins and CDK4 or CDK6. This compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.[1]

  • Prevention of Rb Phosphorylation: The primary substrate of active CDK4/6-Cyclin D complexes is the Retinoblastoma tumor suppressor protein (Rb). By inhibiting CDK4/6, this compound prevents the hyperphosphorylation of Rb.[2]

  • E2F Transcription Factor Sequestration: Hypophosphorylated (active) Rb remains bound to the E2F family of transcription factors. This sequestration prevents E2F from activating the transcription of genes required for S-phase entry, such as those involved in DNA replication.[4]

  • G1 Cell Cycle Arrest: The inability to transcribe S-phase genes results in the cell arresting in the G1 phase of the cell cycle, thereby halting proliferation.[2]

Lerociclib_Signaling_Pathway cluster_0 Upstream Mitogenic Signals (e.g., Estrogen Receptor) cluster_1 G1 Phase cluster_2 S Phase Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Induces Expression CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex Rb->Rb_E2F Releases E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->S_Phase_Genes Represses Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation Leads to This compound This compound This compound->CDK46 Inhibits

Caption: this compound's mechanism of action on the CDK4/6-Rb signaling pathway.

Clinical Efficacy Data

This compound, in combination with endocrine therapy, has demonstrated significant efficacy in phase III clinical trials for HR+/HER2- advanced or metastatic breast cancer.

LEONARDA-1: this compound + Fulvestrant

This trial evaluated this compound with fulvestrant in patients who had progressed on prior endocrine therapy.[4][5]

EndpointThis compound + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-valueReference
Median PFS (Investigator)11.07 months5.49 months0.451 (0.311–0.656)0.000016[4][5]
Median PFS (BICR)Not ReportedNot Reported0.353 (0.228–0.547)0.000002[5][6]
ORR (Investigator)23.4%8.7%--[5]
Complete Response2.2%0%--[5]

PFS: Progression-Free Survival; BICR: Blinded Independent Central Review; ORR: Objective Response Rate; CI: Confidence Interval.

LEONARDA-2: this compound + Letrozole

This trial assessed this compound with letrozole as a first-line therapy for advanced or metastatic disease.[7]

EndpointThis compound + LetrozolePlacebo + LetrozoleHazard Ratio (95% CI)p-valueReference
Median PFS (Investigator)Not Reached16.56 months0.464 (0.293-0.733)0.0004[7]
ORR (Measurable Disease)62.3%48.5%--[7]

Experimental Protocols

Verifying the mechanism and efficacy of a CDK4/6 inhibitor like this compound involves several key experiments.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified CDK4/6 complexes. A common method is a luminescence-based assay that measures ATP consumption.

Principle: Kinase activity consumes ATP, converting it to ADP. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. Higher kinase inhibition by this compound results in more ATP remaining and a stronger luminescent signal.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Serially dilute this compound in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution containing the substrate (e.g., a synthetic Rb C-terminal fragment peptide) and ATP in kinase buffer.

    • Prepare the purified recombinant enzyme (e.g., CDK4/Cyclin D1) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).

    • Add 2 µL of the enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure remaining ATP by adding 5 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® or ADP-Glo™).

    • Incubate at room temperature for 10-40 minutes as per the reagent manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).

    • Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - this compound Dilutions - CDK4/6 Enzyme - Substrate + ATP Mix start->prep reaction Set up Kinase Reaction in 384-well Plate prep->reaction incubation1 Incubate for 60 min at Room Temperature reaction->incubation1 detection Add ATP Detection Reagent (e.g., Kinase-Glo®) incubation1->detection incubation2 Incubate for 10-40 min detection->incubation2 read Measure Luminescence with Plate Reader incubation2->read analysis Analyze Data and Calculate IC₅₀ read->analysis end End analysis->end

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Phospho-Rb Western Blot

This assay confirms target engagement within cancer cells by measuring the reduction in Rb phosphorylation at CDK4/6-specific sites (e.g., Ser780) following treatment with this compound.

Protocol Outline:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at >10,000 x g for 10 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., p-Rb Ser780) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the G1 arrest induced by this compound.

Protocol Outline:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate on ice or at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission.

    • Acquire data for at least 10,000-20,000 single-cell events.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A dose-dependent increase in the G1 population indicates cell cycle arrest.

Cell_Cycle_Workflow start Start treat Treat Cells with This compound (24-48h) start->treat harvest Harvest Adherent and Floating Cells treat->harvest fix Fix Cells in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram to Quantify Cell Cycle Phases acquire->analyze end End analyze->end

Caption: Workflow for cell cycle analysis by flow cytometry.

References

Lerociclib: A Preclinical Technical Guide to a Novel CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerociclib (formerly G1T38) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This compound is under investigation as a monotherapy and in combination with other targeted agents across a spectrum of malignancies. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, efficacy in various cancer models, and the experimental protocols used to generate these findings.

Mechanism of Action

This compound selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb).[1][2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition of the cell cycle. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2][3]

Lerociclib_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S) cluster_1 Inhibition by this compound Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction Receptors->Signal_Transduction Cyclin_D Cyclin D Signal_Transduction->Cyclin_D Cyclin_D_CDK46 Cyclin D-CDK4/6 Complex Cyclin_D->Cyclin_D_CDK46 CDK46 CDK4/6 CDK46->Cyclin_D_CDK46 Inhibited_Complex Inactive Cyclin D-CDK4/6 Complex pRb pRb Cyclin_D_CDK46->pRb Phosphorylation Rb Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes G1_S_Transition G1-S Transition Rb_E2F->G1_S_Transition Inhibition pRb->E2F Release S_Phase_Genes->G1_S_Transition This compound This compound This compound->CDK46 Western_Blot_Workflow Start Start: Treated Cells Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (pRb, Total Rb, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection End End: Analysis of Rb Phosphorylation Detection->End Xenograft_Study_Workflow Start Start: Immunocompromised Mice Implantation Cancer Cell Implantation Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint Measurement->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis End End: Efficacy Assessment Analysis->End

References

In Vitro Anti-proliferative Activity of Lerociclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerociclib (also known as G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] this compound's mechanism of action involves binding to CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][3] This action blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to the inhibition of cancer cell proliferation.[1][2][3] This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

Biochemical Potency of this compound

This compound demonstrates high potency against its primary targets, CDK4 and CDK6, with significantly less activity against other kinases, highlighting its selectivity.

TargetIC50 (nM)
CDK4/CyclinD11
CDK6/CyclinD32
CDK9/cyclin T28
CDK2/cyclin E3600
CDK2/cyclin A1500

Table 1: Biochemical IC50 values of this compound against various cyclin-dependent kinases. Data sourced from multiple preclinical studies.[2][4]

Anti-proliferative Activity in Cancer Cell Lines

This compound exhibits robust anti-proliferative effects across a diverse range of cancer cell lines, inducing a sustained G1 cell cycle arrest. The half-maximal effective concentration (EC50) for this anti-proliferative activity is in the nanomolar range for sensitive cell lines.

Cell LineCancer TypeRb StatusEC50 (nM)
SupT1LeukemiaCompetent23
DaudiLymphomaCompetent31
MV-4-11LeukemiaCompetent31
BV173LeukemiaCompetent32
Tom-1LeukemiaCompetent38
NALM-1LeukemiaCompetent46
MCF7Breast CancerCompetent99
ZR-75-1Breast CancerCompetent100
A2058MelanomaCompetent114
WM2664MelanomaCompetent20
H69Lung CancerDeficient>1000

Table 2: EC50 concentrations of this compound (G1T38) in a panel of tumorigenic cell lines. The anti-proliferative activity was assessed using the CellTiter-Glo® assay.[1]

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol outlines the determination of the anti-proliferative activity of this compound using a luminescence-based cell viability assay, such as CellTiter-Glo®.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (G1T38)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1,000 to 20,000 cells per well, depending on the cell line's growth characteristics.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is from 1 nM to 10 µM.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for 4 to 6 days.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Determine the EC50 value using a non-linear regression curve fit.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 6-8: Data Acquisition & Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate (1,000-20,000 cells/well) A->B C Incubate for 24 hours B->C D Prepare this compound Serial Dilutions (e.g., 1 nM - 10 µM) E Treat Cells with this compound D->E F Incubate for 4-6 Days E->F G Add CellTiter-Glo® Reagent H Measure Luminescence G->H I Calculate EC50 H->I

Caption: Workflow for Cell Viability Assay.
Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (G1T38)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution (G1, S, G2/M phases).

G cluster_0 Cell Preparation & Treatment cluster_1 Fixation & Staining cluster_2 Analysis A Seed and Treat Cells with this compound (24h) B Harvest and Wash Cells A->B C Fix with Cold 70% Ethanol D Stain with Propidium Iodide (containing RNase A) C->D E Acquire Data on Flow Cytometer F Analyze Cell Cycle Distribution (G1, S, G2/M) E->F

Caption: Workflow for Cell Cycle Analysis.
Western Blot Analysis of Rb Phosphorylation

This protocol details the detection of total and phosphorylated Rb protein levels by western blotting to confirm the mechanism of action of this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (G1T38)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-total Rb, anti-phospho-Rb [e.g., Ser780, Ser807/811])

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction:

    • Treat cells with this compound (e.g., 30-1000 nM) for a specified time (e.g., 1, 16, or 24 hours).

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total Rb and phospho-Rb overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of total and phosphorylated Rb.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat Cells with this compound B Lyse Cells and Quantify Protein A->B C Separate Proteins by SDS-PAGE D Transfer Proteins to PVDF Membrane C->D E Block and Incubate with Primary Antibodies (Rb, p-Rb) F Incubate with Secondary Antibody E->F G Detect with ECL and Image F->G

Caption: Workflow for Western Blot Analysis.

Mandatory Visualization

CDK4/6 Signaling Pathway

This compound targets the core of the cell cycle machinery. In normal cell cycle progression, mitogenic signals lead to the activation of Cyclin D-CDK4/6 complexes. These complexes then phosphorylate the Rb protein, causing it to release the E2F transcription factor. E2F then promotes the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This compound inhibits the kinase activity of CDK4/6, thereby preventing Rb phosphorylation and keeping E2F in an inactive state, which results in G1 cell cycle arrest.

G cluster_0 Upstream Signaling cluster_1 CDK4/6 Complex cluster_2 Rb-E2F Pathway cluster_3 Cell Cycle Progression Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb G1S G1-S Phase Transition E2F->G1S Transcription Proliferation Cell Proliferation G1S->Proliferation This compound This compound This compound->CDK46 Inhibition

Caption: this compound's Mechanism of Action.

References

G1 Phase Cell Cycle Arrest Induced by Lerociclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lerociclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), and its mechanism of inducing G1 phase cell cycle arrest. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to this compound and its Mechanism of Action

This compound (also known as G1T38) is an orally bioavailable small molecule that selectively targets CDK4 and CDK6.[1] These serine/threonine kinases are crucial regulators of cell cycle progression, particularly the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs.[2] In many cancer types, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2][3]

The primary mechanism of action of this compound involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition.[4] The binding of D-type cyclins to CDK4/6 forms an active complex that phosphorylates and inactivates Rb.[4][5] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby maintaining Rb's inhibitory function on E2F. This leads to a halt in cell cycle progression at the G1 checkpoint, a phenomenon known as G1 phase cell cycle arrest.[1][2][6] This suppression of DNA replication ultimately decreases tumor cell proliferation.[1]

Quantitative Data on this compound's Activity

The efficacy of this compound has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data related to its activity.

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Reference
CDK4/Cyclin D11[7]
CDK6/Cyclin D32[7]
CDK9/Cyclin T28[7]
CDK2-E3600[8]
CDK2-A1500[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Efficacy of this compound in Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer (LEONARDA-1 Phase III Trial)
EndpointThis compound + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival (PFS)11.07 months5.49 months0.451 (0.311–0.656)0.000016[7][9]
Objective Response Rate (ORR)23.4%8.7%--[7]
Complete Response (CR)2.2%0%--[7]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound-Induced G1 Arrest

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and subsequent G1/S phase transition.

Experimental Workflow for Assessing this compound's Effect on Cell Cycle

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture 1. Cancer Cell Line Culture (e.g., MCF-7) Treatment 2. Treat with this compound (various concentrations) and Control Cell_Culture->Treatment Harvest 3. Harvest Cells at Different Time Points Treatment->Harvest Cell_Cycle_Analysis 4a. Cell Cycle Analysis (Flow Cytometry) Harvest->Cell_Cycle_Analysis Protein_Analysis 4b. Protein Expression Analysis (Western Blot) Harvest->Protein_Analysis Data_Quant 5a. Quantify Cell Population in G1, S, G2/M Phases Cell_Cycle_Analysis->Data_Quant Protein_Quant 5b. Quantify Protein Levels (pRb, Cyclin D1, etc.) Protein_Analysis->Protein_Quant Conclusion 6. Determine G1 Arrest and Mechanism of Action Data_Quant->Conclusion Protein_Quant->Conclusion

Caption: A typical workflow for studying this compound's impact on the cell cycle, from cell culture to data analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced G1 phase arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[10] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have a DNA content between 2N and 4N.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells (e.g., PANC-1) in a 10 cm dish at a density of 2 x 10^6 cells per dish and incubate for 24 hours.[11] Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).[11]

  • Cell Harvesting: Trypsinize and collect the cells.[11] Wash the cells with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[10][12]

  • Fixation: Resuspend the cell pellet in 1 ml of chilled 70% ethanol while gently vortexing to prevent clumping.[12] Fix the cells overnight at 4°C or for at least 2 hours at -20°C.[11][13]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.[12] Resuspend the cells in a PI staining solution containing RNase A.[11] Incubate for 30 minutes at 37°C in the dark.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[11] The data is then analyzed using appropriate software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]

Western Blotting for Cell Cycle Proteins

This protocol is used to detect the levels of specific proteins involved in the cell cycle, such as Cyclin D1, CDK4, CDK6, total Rb, and phosphorylated Rb (pRb).

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][14]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-Cyclin D1, anti-CDK4, anti-CDK6) overnight at 4°C.[4][14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize by autoradiography or a digital imaging system.[14] Use a loading control, such as β-actin, to ensure equal protein loading.[15]

Cell Synchronization

To study the effects of this compound on a specific phase of the cell cycle, it is often necessary to first synchronize the cell population.

Principle: Cell synchronization methods arrest cells at a specific point in the cell cycle.[16]

Methods:

  • Serum Starvation for G1 Arrest: Incubate cells in a serum-free medium for 24-72 hours.[16][17] The lack of growth factors in the serum causes cells to arrest in the G1 phase.[17]

  • Double Thymidine Block for G1/S Boundary Arrest: Thymidine is an inhibitor of DNA synthesis.[17] A double thymidine block synchronizes cells at the G1/S boundary.[17][18]

    • Add thymidine (e.g., 2 mM) to the cell culture and incubate for 16-20 hours.[12][16]

    • Wash the cells and incubate in fresh medium for approximately 8-9 hours to release them from the block.[16][17]

    • Add thymidine again and incubate for another 16 hours.[16]

    • Release the cells from the second block by washing and adding fresh medium. The cells will then proceed synchronously through the cell cycle.[19]

Conclusion

This compound is a potent and selective CDK4/6 inhibitor that effectively induces G1 phase cell cycle arrest. Its mechanism of action, centered on the inhibition of Rb phosphorylation, has been well-characterized through various in vitro and in vivo studies. The quantitative data from clinical trials further support its efficacy in the treatment of certain cancers, particularly HR+/HER2- breast cancer. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of this compound and other CDK4/6 inhibitors. The continued study of these targeted therapies is crucial for advancing cancer treatment and overcoming drug resistance.

References

The Discovery and Chemical Profile of Lerociclib (G1T38): A Potent and Selective CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lerociclib (G1T38) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which has been under extensive investigation as an antineoplastic agent.[1][2] This technical guide provides an in-depth overview of the discovery, chemical structure, mechanism of action, and preclinical data of this compound.

Discovery and Development

This compound was developed by G1 Therapeutics.[3] The discovery process stemmed from the further development of a tricyclic lactam scaffold, which had previously yielded Trilaciclib (G1T28), an intravenous CDK4/6 inhibitor.[4] Through medicinal chemistry efforts focused on creating an oral agent with favorable physicochemical and pharmacokinetic properties, this compound was identified as a lead candidate for development as an oral antineoplastic agent.[4]

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C26H34N8O.[1] Its chemical structure is characterized by a spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one core.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-[[5-(4-propan-2-ylpiperazin-1-yl)-2-pyridinyl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-onePubChem[1]
Molecular Formula C26H34N8OPubChem[1]
Molecular Weight 474.6 g/mol PubChem[1]
CAS Number 1628256-23-4PubChem[1]
Canonical SMILES CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6PubChem[1]

Mechanism of Action: Targeting the Cell Cycle

This compound selectively targets CDK4 and CDK6, two key serine/threonine kinases that regulate the G1-S phase transition of the cell cycle.[1][3] In many cancer types, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3]

This compound's mechanism of action involves:

  • Inhibition of CDK4/6: this compound binds to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.

  • Prevention of Rb Phosphorylation: By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[3][4]

  • G1 Cell Cycle Arrest: Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression. This leads to a G1 phase arrest.[4][5]

CDK46_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription S_Phase DNA Replication & Cell Division G1_S_Genes->S_Phase This compound This compound (G1T38) This compound->CDK46 Inhibits

Caption: CDK4/6 Signaling Pathway and Inhibition by this compound.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective inhibition of CDK4 and CDK6 in biochemical assays.[2][6][7] It also shows potent anti-proliferative activity in various cancer cell lines that are dependent on the CDK4/6 pathway for growth.[4]

Table 2: In Vitro Inhibitory Activity of this compound

Target/Cell LineIC50 / EC50NotesSource
CDK4/CyclinD1 1 nMBiochemical Assay[2][6]
CDK6/CyclinD3 2 nMBiochemical Assay[2][6]
CDK9/cyclin T 28 nMBiochemical Assay[7]
WM2664 (Melanoma) ~20 nMG1 Arrest (EC50)[6]
Rb-competent cell lines <100 nMProliferation (EC50)[2]
Rb-null cell lines >3 µMProliferation (EC50)[2]
In Vivo Activity

In vivo studies using xenograft models have shown that oral administration of this compound leads to significant and durable tumor growth inhibition.[2][4]

Table 3: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models

ModelTreatmentDose (mg/kg)Tumor Growth InhibitionSource
MCF7 Xenograft This compound (daily)10~12%[2]
MCF7 Xenograft This compound (daily)50~74%[2]
MCF7 Xenograft This compound (daily)100~90%[2]
HER2+ Breast Cancer This compound (21 days)Not specified8% tumor regression[2]

Experimental Protocols

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

  • Cells (e.g., SupT1, Daudi, MCF7, ZR-75-1, A2058, WM2664, H69, MV-4-11, BV173, Tom-1, NALM-1) are seeded in 96-well plates at a density of 1,000 to 20,000 cells per well, depending on the cell line.[2]

  • After 24 hours of incubation to allow for cell attachment, the cells are treated with this compound at a nine-point dose concentration range, typically from 1 nM to 10 µM.[2]

  • The plates are incubated for an additional 4 to 6 days.[2]

  • Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data is analyzed using statistical software (e.g., GraphPad Prism) to determine the EC50 values.[2]

Cell_Viability_Workflow A 1. Seed cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Add this compound at varying concentrations B->C D 4. Incubate for 4-6 days C->D E 5. Assess cell viability D->E F 6. Analyze data to determine EC50 E->F

Caption: Workflow for In Vitro Cell Viability Assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

Methodology:

  • Female immunodeficient mice (e.g., athymic nude mice) are subcutaneously implanted with a suspension of human cancer cells (e.g., MCF7).

  • Tumors are allowed to grow to a predetermined average size (e.g., 100-150 mm³).[6]

  • Mice are randomized into treatment and control (vehicle) groups.

  • This compound is administered orally, typically once daily, at various doses (e.g., 10, 50, 100 mg/kg).[2]

  • Tumor volume and body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 27 days).[2][6]

  • At the end of the study, tumors may be excised for further analysis (e.g., Western blot for Rb phosphorylation).

Western Blot for Rb Phosphorylation

Objective: To confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of its downstream target, Rb.

Methodology:

  • CDK4/6-dependent cells (e.g., WM2664) are treated with varying concentrations of this compound (e.g., up to 300 nM) for a specified time (e.g., 24 hours).[4]

  • Cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (pRb) and total Rb. A loading control antibody (e.g., α-tubulin) is also used.[4]

  • The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the pRb band is compared to the total Rb and loading control bands to determine the extent of inhibition.

Conclusion

This compound (G1T38) is a potent and selective oral CDK4/6 inhibitor that has demonstrated significant anti-proliferative activity in preclinical models of cancer. Its well-defined mechanism of action, involving the induction of G1 cell cycle arrest through the inhibition of Rb phosphorylation, makes it a promising therapeutic agent. The data summarized herein provides a comprehensive overview for researchers and drug development professionals interested in the continued investigation and clinical application of this compound.

References

Lerociclib's Selectivity for CDK4 vs. CDK6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of lerociclib, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). A comprehensive understanding of the differential inhibitory activity of this compound against these two closely related kinases is crucial for elucidating its mechanism of action, predicting clinical efficacy, and understanding its safety profile. This document details the quantitative measures of selectivity, the experimental protocols used for their determination, and the underlying signaling pathway.

Core Data: Biochemical Potency of this compound

The cornerstone of understanding this compound's selectivity lies in its half-maximal inhibitory concentration (IC50) values against the target kinases. Biochemical assays, utilizing purified recombinant enzymes, provide a direct measure of the compound's intrinsic inhibitory potential.

Table 1: this compound Biochemical IC50 Data

Target ComplexIC50 (nM)
CDK4/cyclin D11
CDK6/cyclin D32
CDK9/cyclin T28

Data sourced from a 2025 study published in Nature Communications.[1]

As indicated in Table 1, this compound is a highly potent inhibitor of both CDK4/cyclin D1 and CDK6/cyclin D3, with IC50 values in the low nanomolar range.[1] The data demonstrates a slight preferential activity towards CDK4, with a twofold lower IC50 value compared to CDK6. This subtle difference in potency is a key characteristic of its selectivity profile. For context, its potency against other kinases, such as CDK9, is significantly lower, highlighting its selectivity for the CDK4/6 subfamily.[1]

The CDK4/6 Signaling Pathway

This compound exerts its therapeutic effect by modulating the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active cyclin D-CDK4/6 complexes then phosphorylate the retinoblastoma protein (Rb). This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining its inhibitory grip on E2F and inducing a G1 cell cycle arrest.

CDK4_6_Signaling_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Regulation cluster_2 Restriction Point Control cluster_3 S Phase Entry Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Growth Factors->PI3K/AKT Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D Upregulation PI3K/AKT Pathway->Cyclin D Upregulation Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex Phosphorylation p16INK4A p16INK4A p16INK4A->CDK4/6 Inhibition This compound This compound This compound->Cyclin D-CDK4/6 Complex Inhibition Rb Rb Rb->Rb-E2F Complex E2F E2F E2F->Rb-E2F Complex S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription p-Rb Phosphorylated Rb Rb-E2F Complex->p-Rb p-Rb->E2F Release DNA Replication DNA Replication S-Phase Genes->DNA Replication

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.

Biochemical Kinase Assays

These assays measure the direct inhibition of purified CDK4/cyclin D1 and CDK6/cyclin D3 enzyme activity by this compound. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Principle: The kinase activity is determined by measuring the amount of ADP produced, which is then converted to ATP and detected using a luciferase/luciferin reaction. A decrease in signal in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes

  • Kinase substrate (e.g., a fragment of the Rb protein)

  • ATP

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the CDK4/cyclin D1 and CDK6/cyclin D3 enzymes to the working concentration in kinase assay buffer. Prepare a substrate/ATP mix in the same buffer.

  • Reaction Setup: In a 384-well plate, add the diluted this compound solution. Add the diluted enzyme solution to each well, except for the "no enzyme" control wells.

  • Initiation of Reaction: Add the substrate/ATP mix to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Cell-Based Assays

Cell-based assays are critical for confirming the activity of this compound in a more physiologically relevant context. These assays typically measure the inhibition of cell proliferation or the modulation of a downstream biomarker, such as Rb phosphorylation.

1. Rb Phosphorylation Assay (Western Blot or In-Cell Western)

Principle: This assay directly measures the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811) in cancer cell lines treated with this compound. A reduction in phosphorylated Rb indicates target engagement and inhibition of CDK4/6 activity.

Materials:

  • Cancer cell line expressing wild-type Rb (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-loading control like β-actin)

  • Secondary antibodies (HRP-conjugated for Western Blot, fluorescently-labeled for In-Cell Western)

  • SDS-PAGE gels and Western blotting equipment or microplates and an imaging system for In-Cell Western.

Procedure (Western Blot):

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb, total Rb, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and loading control signals.

2. Cell Proliferation/Viability Assays

Principle: These assays assess the impact of this compound on the proliferation of cancer cell lines. It is crucial to select an appropriate assay methodology, as some can produce misleading results with CDK4/6 inhibitors.

  • Recommended Method (DNA-based or Cell Counting): These methods directly measure the number of cells or the DNA content, which accurately reflects the cytostatic effect of G1 arrest induced by CDK4/6 inhibitors. Examples include CyQUANT™ assays or automated cell counting.

  • Cautionary Method (ATP-based): Assays like CellTiter-Glo® measure cellular ATP levels as a proxy for cell viability. However, cells arrested in G1 by CDK4/6 inhibitors often increase in size and ATP content per cell, which can mask the anti-proliferative effect and lead to an overestimation of the IC50 value.[1][2]

Procedure (General):

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density.

  • Compound Treatment: After cell adherence, treat with a serial dilution of this compound.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-96 hours).

  • Assay Readout: Perform the chosen assay (e.g., add a DNA-binding fluorescent dye and read fluorescence, or lyse cells and measure ATP levels).

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated controls and determine the IC50 values.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the CDK4/6 selectivity of a compound like this compound.

Experimental_Workflow cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Data Analysis A Purified CDK4/CycD1 and CDK6/CycD3 Enzymes B Kinase Activity Assay (e.g., ADP-Glo) A->B C IC50 Determination for CDK4 vs. CDK6 B->C J Compare Biochemical and Cellular Potency C->J D Rb-positive Cancer Cell Line (e.g., MCF-7) E Treat with this compound (Dose-Response) D->E F Rb Phosphorylation Assay (Western Blot) E->F H Cell Proliferation Assay (DNA-based or Cell Counting) E->H G Target Engagement Confirmation F->G G->J I Cellular Potency (IC50) H->I I->J K Determine Selectivity Profile J->K

Caption: Workflow for assessing the CDK4 vs. CDK6 selectivity of this compound.

References

Lerociclib: A Technical Guide to Overcoming Endocrine Resistance in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Lerociclib, a highly selective, next-generation CDK4/6 inhibitor, and its role in treating endocrine-resistant, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. It consolidates preclinical data and pivotal clinical trial results, focusing on the mechanism of action, experimental protocols, and clinical efficacy.

Introduction: The Challenge of Endocrine Resistance

Endocrine therapy (ET) is the cornerstone of treatment for HR+ advanced breast cancer (ABC), which accounts for over 70% of cases.[1] However, a significant challenge is the eventual development of primary or acquired resistance to these treatments, leading to disease progression.[1] The Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is a critical downstream signaling node that is often dysregulated in endocrine-resistant cancers, making it a key therapeutic target.[2]

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment landscape by blocking cell cycle progression at the G1-S checkpoint.[2][3] When combined with endocrine therapy, they have demonstrated a significant improvement in progression-free survival (PFS).[2][4] this compound (GB491) is a potent and highly selective oral CDK4/6 inhibitor designed to offer robust anti-tumor activity with a differentiated safety profile.[1][5][6] This guide details the scientific basis and clinical evidence supporting this compound's role in overcoming endocrine resistance.

Mechanism of Action: Dual Blockade of Mitogenic Signaling

This compound's therapeutic effect stems from its specific inhibition of CDK4 and CDK6. In HR+ breast cancer, estrogen signaling via the estrogen receptor (ER) drives the transcription of genes like CCND1, which encodes Cyclin D1.[4] Cyclin D1 then complexes with and activates CDK4/6. This active complex phosphorylates the retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA replication and progression from the G1 to the S phase of the cell cycle.[3]

In endocrine-resistant states, this pathway can be reactivated through various mechanisms, rendering anti-estrogen therapies less effective. This compound directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[1][3] This action is synergistic with endocrine agents like fulvestrant, which degrade the estrogen receptor. The dual blockade effectively shuts down two key drivers of cancer cell proliferation.

Lerociclib_MoA cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression (G1 Phase) cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds CyclinD Cyclin D1 (CCND1 gene) ER->CyclinD Upregulates Transcription ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates (pRb) E2F_bound Rb-E2F Complex Rb->E2F_bound E2F_free Free E2F E2F_bound->E2F_free Releases S_Phase G1-S Transition (Cell Proliferation) E2F_free->S_Phase Fulvestrant Endocrine Therapy (e.g., Fulvestrant) Fulvestrant->ER Blocks / Degrades This compound This compound This compound->CDK46 Inhibits G1_Arrest G1 Arrest (Apoptosis) This compound->G1_Arrest

Caption: Signaling pathway showing dual inhibition by endocrine therapy and this compound.

Preclinical Evidence

Preclinical studies have established the potent anti-tumor activity of this compound, particularly in combination with other agents in endocrine-resistant models.

Experimental Protocol: In Vivo Xenograft Models A key study evaluated the combination of G1T48 (an oral selective estrogen receptor degrader, SERD) and this compound in animal models of endocrine-resistant breast cancer.[7]

  • Models: Ovariectomized female nude mice were implanted with either estrogen-dependent MCF7 human breast cancer cells or tamoxifen-resistant (TamR) xenograft tumors.[8]

  • Treatment Arms: Mice were randomized to receive vehicle, this compound (50 mg/kg), G1T48 (30 or 100 mg/kg), or the combination of both agents.[8] Treatments were administered orally on a daily basis for 28 days.

  • Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. Statistical analysis (2-way ANOVA) was used to compare treatment effects.[8]

Results Summary In both estrogen-dependent and tamoxifen-resistant xenograft models, the combination of G1T48 and this compound resulted in significantly greater tumor growth inhibition compared to either agent alone.[7] This demonstrates a potent synergistic effect and provides a strong rationale for combining this compound with endocrine therapy to overcome resistance.

Preclinical Model Treatment Outcome Reference
Tamoxifen-Resistant (TamR) Xenograft This compound (50 mg/kg) + G1T48 (30 mg/kg)Significantly increased tumor growth inhibition vs. monotherapy[7][8]
Estrogen-Dependent (MCF7) Xenograft This compound (50 mg/kg) + G1T48 (30 mg/kg)Significantly increased tumor growth inhibition vs. monotherapy[8]
In Vitro Cell Lines This compoundPotent inhibitor of Rb phosphorylation, inducing G1 arrest[1]

Clinical Validation: The LEONARDA-1 Phase III Trial

The LEONARDA-1 trial was a pivotal study designed to evaluate the efficacy and safety of this compound in patients with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[5][6]

Experimental Protocol: LEONARDA-1
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[5][9]

  • Patient Population: The trial enrolled 275 pre/peri-menopausal and postmenopausal patients with HR+/HER2-, locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy.[5][9] Patients were allowed one prior line of chemotherapy for metastatic disease.[9]

  • Randomization: Patients were randomized on a 1:1 basis.[5][6]

    • Arm A (n=137): this compound (150 mg, orally, twice daily) plus fulvestrant.[5][9]

    • Arm B (n=138): Placebo plus fulvestrant.[5][9]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.[9]

  • Secondary Endpoints: Included PFS assessed by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), and safety.[5][6]

LEONARDA_1_Workflow Population Eligible Patients (n=275) HR+/HER2- Advanced Breast Cancer Progressed on Prior Endocrine Therapy Randomization Randomization (1:1) Population->Randomization Arm_Lero This compound (150mg BID) + Fulvestrant (n=137) Randomization->Arm_Lero Arm A Arm_Placebo Placebo + Fulvestrant (n=138) Randomization->Arm_Placebo Arm B Treatment Treatment Until Disease Progression or Unacceptable Toxicity Arm_Lero->Treatment Arm_Placebo->Treatment Analysis Endpoint Analysis Treatment->Analysis PFS Primary: Investigator-Assessed PFS Analysis->PFS Secondary Secondary: BICR PFS, ORR, DCR, CBR, OS, Safety Analysis->Secondary

Caption: Workflow of the LEONARDA-1 Phase III clinical trial.

Efficacy Data

The addition of this compound to fulvestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival.[5][6] The median PFS was more than doubled in the this compound arm compared to the placebo arm.[9] This benefit was consistent across key patient subgroups, including those with visceral metastases and primary endocrine resistance.[1]

Table 1: LEONARDA-1 Efficacy Results

Endpoint This compound + Fulvestrant (n=137) Placebo + Fulvestrant (n=138) Hazard Ratio (95% CI) P-value
Median PFS (Investigator) 11.07 months 5.49 months 0.451 (0.311 - 0.656) P = 0.000016
Median PFS (BICR) Not Reported Not Reported 0.353 (0.228 - 0.547) P = 0.000002
ORR (Measurable Disease) 26.9% 9.9% N/A <0.001
Disease Control Rate (DCR) Not Reported Not Reported N/A N/A
Clinical Benefit Rate (CBR) Not Reported Not Reported N/A N/A

Data sourced from LEONARDA-1 publications.[1][5][9]

Safety and Tolerability Profile

This compound plus fulvestrant demonstrated a manageable and tolerable safety profile.[9] The most common adverse events (AEs) were hematological, primarily neutropenia, which is a known class effect of CDK4/6 inhibitors.[9] Importantly, rates of severe non-hematological toxicities like diarrhea were very low, and the treatment discontinuation rate due to AEs was minimal.[9]

Table 2: Key Adverse Events (AEs) in LEONARDA-1 | Adverse Event | this compound + Fulvestrant | Placebo + Fulvestrant | | :--- | :--- | :--- | | Any Grade (%) | Grade 3/4 (%) | Any Grade (%) | Grade 3/4 (%) | | Neutropenia | 90.5% | 46.7% | 4.3% | 0% | | Leukopenia | 86.9% | Not Reported | 6.5% | Not Reported | | Anemia | 34.3% | Not Reported | 10.1% | Not Reported | | Thrombocytopenia | 19.7% | Not Reported | 3.6% | Not Reported | | Diarrhea | 19.7% | 0% | 3.6% | Not Reported | | Discontinuation due to AEs | 0.7% | N/A | 0% | N/A | Data sourced from ASCO 2023 presentation of LEONARDA-1.[9]

Conclusion and Future Directions

The cumulative evidence from preclinical models and the pivotal LEONARDA-1 trial strongly supports the role of this compound in overcoming endocrine resistance. The combination of this compound with fulvestrant provides a significant clinical benefit for patients with HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.[5][10]

Key Takeaways:

  • Potent Efficacy: this compound significantly prolongs progression-free survival in an endocrine-resistant population.[5][6]

  • Manageable Safety: The safety profile is consistent with the CDK4/6 inhibitor class, characterized primarily by manageable neutropenia and a low incidence of severe gastrointestinal toxicity.[9]

  • New Treatment Option: These findings establish this compound plus fulvestrant as an important treatment option for patients with endocrine-resistant HR+/HER2- advanced breast cancer.[5]

Future research will continue to explore mechanisms of acquired resistance to CDK4/6 inhibitors themselves and investigate novel combination strategies to further improve outcomes for patients with advanced breast cancer.[11][12]

References

Lerociclib: Expanding the Therapeutic Horizon Beyond Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Preclinical and Translational Potential of a Novel CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lerociclib (G1T38), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant promise in the treatment of hormone receptor-positive (HR+)/HER2-negative breast cancer.[1] However, the foundational role of the CDK4/6-retinoblastoma (Rb) pathway in cell cycle progression suggests a broader therapeutic potential across a spectrum of malignancies. This technical guide synthesizes the available preclinical and translational data on the application of this compound in cancers other than breast cancer. We delve into its mechanism of action, present quantitative data from in vitro and in vivo studies in various cancer models, and provide detailed experimental protocols for key assays. Furthermore, we visualize the core signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals exploring the expanding therapeutic landscape of this compound.

Introduction: The Rationale for Exploring this compound Beyond Breast Cancer

The aberrant activation of the CDK4/6-Cyclin D-Rb-E2F signaling axis is a hallmark of numerous cancers, leading to uncontrolled cell proliferation.[1] By selectively inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its suppression of E2F transcription factors and inducing a G1 cell cycle arrest.[1][2] This fundamental mechanism of action provides a strong rationale for investigating this compound's efficacy in a variety of tumor types that are dependent on this pathway for their growth and survival. Preclinical evidence has already suggested the potential of this compound in non-small cell lung cancer (NSCLC), melanoma, leukemia, and lymphoma.[2][3]

Mechanism of Action: The Core Signaling Pathway

This compound exerts its anti-tumor effects by targeting the key regulators of the G1-S phase transition of the cell cycle. The canonical pathway involves the inhibition of CDK4 and CDK6, leading to the downstream effects on cell proliferation.

CDK4_6_Pathway Figure 1: this compound's Mechanism of Action cluster_G1_S G1-S Phase Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates pRb p-Rb CDK4/6->pRb Cell Cycle Arrest Cell Cycle Arrest This compound This compound This compound->CDK4/6 inhibits This compound->Cell Cycle Arrest E2F E2F Rb->E2F sequesters G1-S Transition Genes G1-S Transition Genes E2F->G1-S Transition Genes activates transcription

This compound inhibits CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.

Preclinical Efficacy of this compound in Non-Breast Cancer Models

Non-Small Cell Lung Cancer (NSCLC)

Preclinical studies have demonstrated the potential of this compound (G1T38) in NSCLC models, particularly in combination with targeted therapies. In patient-derived NSCLC xenografts, this compound showed significant tumor growth inhibition, especially in lung adenocarcinomas with oncogenic alterations in KRAS, EGFR, BRAF, and ALK.[4]

Table 1: Preclinical Efficacy of this compound (G1T38) in NSCLC Xenograft Models [4]

Xenograft ModelOncogenic DriverTreatmentTumor Growth Inhibition (TGI)
H1975EGFR L858R/T790MG1T38 + Erlotinib77% (after 18 days)
H1975EGFR L858R/T790MG1T38 + AfatinibDelayed resistance & stabilized tumor growth
EGFR-mutant-G1T38 + OsimertinibSignificantly enhanced TGI vs. monotherapy

These findings provided the rationale for a clinical trial of this compound in combination with osimertinib in patients with EGFR-mutant NSCLC (NCT03455829).[4]

Melanoma

In preclinical models of melanoma, this compound (G1T38) has shown anti-proliferative effects.[2] The dysregulation of the CDK4/6 pathway is a frequent event in melanoma, providing a strong basis for the use of CDK4/6 inhibitors.[5]

Hematological Malignancies

In vitro studies have indicated that this compound (G1T38) can inhibit cell proliferation in various leukemia and lymphoma cell lines.[2]

Prostate Cancer

Daily oral administration of this compound led to significant, durable, and dose-dependent inhibition of tumor growth in prostate cancer xenograft models.[1]

Experimental Protocols

In Vivo Xenograft Studies

The following protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.

Xenograft_Workflow Figure 2: Subcutaneous Xenograft Experimental Workflow Cell_Culture 1. Tumor Cell Culture & Expansion Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Cell_Suspension 3. Preparation of Cell Suspension (e.g., in Matrigel) Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Implantation into Immunocompromised Mice Cell_Suspension->Implantation Tumor_Growth 5. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Treatment_Initiation 6. Treatment Initiation (e.g., Oral Gavage of this compound) Tumor_Growth->Treatment_Initiation Data_Collection 7. Continued Monitoring & Data Collection (Tumor Volume, Body Weight) Treatment_Initiation->Data_Collection Endpoint 8. Study Endpoint & Tumor Excision for Analysis Data_Collection->Endpoint Western_Blot_Workflow Figure 3: Western Blotting Workflow for pRb/Rb Cell_Lysis 1. Cell Lysis & Protein Extraction Quantification 2. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Gel Electrophoresis Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Membrane Blocking (e.g., with BSA) Transfer->Blocking Primary_Ab 6. Incubation with Primary Antibodies (anti-pRb, anti-Rb) Blocking->Primary_Ab Secondary_Ab 7. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection & Imaging Secondary_Ab->Detection

References

Methodological & Application

Determining the Potency of Lerociclib in Breast Cancer Cells: An Application Note on IC50 Determination in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative breast cancer, the selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone of treatment. Lerociclib (G1T38) is a potent and selective oral CDK4/6 inhibitor that has demonstrated significant anti-tumor activity. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the widely used MCF-7 human breast cancer cell line, a critical step in preclinical drug evaluation.

This compound targets the CDK4/6 pathway, which is a key driver of cell cycle progression. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 cell cycle arrest and subsequent inhibition of cancer cell proliferation.[1] In vitro enzymatic assays have shown that this compound is highly potent against CDK4/cyclin D1 and CDK6/cyclin D3, with IC50 values of 1 nM and 2 nM, respectively.[1]

This document outlines the materials and methods required for researchers, scientists, and drug development professionals to accurately determine the cell-based IC50 of this compound in MCF-7 cells, providing a foundation for further investigation into its therapeutic potential.

Data Presentation: this compound Potency and Comparative Analysis

The following table summarizes the known biochemical potency of this compound and provides a comparative overview of the cell-based IC50 values for other commercially available CDK4/6 inhibitors in MCF-7 cells. This data is essential for contextualizing the activity of this compound.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
This compound CDK4/Cyclin D11-Biochemical[1]
CDK6/Cyclin D32-Biochemical[1]
Palbociclib CDK4/679.4MCF-7HTRF Assay (pRb)Revvity Application Note
Ribociclib CDK4/Cyclin D110-Biochemical
CDK6/Cyclin D339-Biochemical

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

CDK4_6_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds Cyclin D Cyclin D Receptor Tyrosine Kinase->Cyclin D activates signaling cascade leading to increased expression Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb phosphorylates pRb p-Rb Cyclin D-CDK4/6 Complex->pRb results in E2F E2F Rb->E2F inhibits pRb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription of Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) S-Phase Genes->Cell Cycle Progression (G1 to S) This compound This compound This compound->CDK4/6 inhibits IC50_Determination_Workflow Start Start MCF7_Culture Culture MCF-7 Cells Start->MCF7_Culture Seeding Seed Cells in 96-well Plates MCF7_Culture->Seeding Adherence Allow Cells to Adhere (24h) Seeding->Adherence Drug_Preparation Prepare Serial Dilutions of this compound Adherence->Drug_Preparation Treatment Treat Cells with this compound Concentrations Adherence->Treatment Drug_Preparation->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance/Fluorescence Viability_Assay->Data_Acquisition Data_Analysis Analyze Data and Plot Dose-Response Curve Data_Acquisition->Data_Analysis IC50_Calculation Calculate IC50 Value Data_Analysis->IC50_Calculation End End IC50_Calculation->End

References

Application Notes and Protocols for Lerociclib Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lerociclib (also known as G1T38) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their overactivity is a common feature in many types of cancer, leading to uncontrolled cell proliferation.[3][4] this compound works by binding to CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This action halts the progression of the cell cycle from the G1 to the S phase, inducing cell cycle arrest and suppressing tumor cell proliferation.[1][5] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound to assess its therapeutic potential.

Signaling Pathway of this compound

This compound targets the core machinery of the cell cycle. In many cancer cells, mitogenic signals lead to the upregulation of Cyclin D. Cyclin D then forms a complex with CDK4 and CDK6. This active complex phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the transcription factor E2F, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[5][6] this compound inhibits the kinase activity of the CDK4/6-Cyclin D complex, thus pRb remains in its active, hypophosphorylated state, bound to E2F. This prevents the G1-S transition and results in a G1 cell cycle arrest.[1][3]

Lerociclib_Signaling_Pathway cluster_0 Upstream Mitogenic Signals (e.g., MAPK, PI3K, ER) cluster_2 Rb-E2F Regulation cluster_3 Cell Cycle Progression Upstream Growth Factors, Estrogen CyclinD Cyclin D Upstream->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 pRb_E2F pRb-E2F Complex (Active Repressor) CDK46->pRb_E2F Phosphorylates Rb pRb Phospho-Rb (Inactive) pRb_E2F->pRb Releases E2F S_Phase S Phase Entry (DNA Replication) pRb_E2F->S_Phase Represses E2F E2F (Free) E2F->S_Phase Activates Transcription G1_Arrest G1 Phase Arrest This compound This compound This compound->CDK46 Inhibits

Caption: Mechanism of action of this compound on the CDK4/6 signaling pathway.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetIC50 (nM)Cell Line ContextReference
CDK4/Cyclin D11Biochemical Assay[2]
CDK6/Cyclin D32Biochemical Assay[2]
CDK9/Cyclin T28Biochemical Assay[5]
WM2664 (Melanoma)~20 (EC50)Cell-based G1 arrest[2]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Lines: Select appropriate cancer cell lines for study (e.g., HR+/HER2- breast cancer lines like MCF7, or sarcoma lines like U-2 OS and MG-63).[6][7]

  • Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a powder. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability / Proliferation Assay

This protocol determines the effect of this compound on cell proliferation and helps calculate the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.01 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 to 120 hours).[8]

  • Viability Assessment (using Crystal Violet):

    • Gently wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 10% formalin for 15 minutes.

    • Stain with 0.5% crystal violet solution for 20 minutes.

    • Wash away excess stain with water and allow the plate to dry.

    • Solubilize the stain with 10% acetic acid or methanol.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot a dose-response curve (percentage of cell viability vs. log of this compound concentration) to determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat them with this compound at relevant concentrations (e.g., EC50 concentration) and a vehicle control for 24 hours.[2]

  • Cell Harvesting:

    • Collect the culture medium (to include floating cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the cells and combine them with the collected medium.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in 70% cold ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content, measured by PI fluorescence, will distinguish the cell cycle phases.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases. A successful this compound treatment should show an increased percentage of cells in the G1 phase.[2]

Western Blotting for Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the CDK4/6 pathway.

  • Cell Lysis: Treat cells as described for the cell cycle analysis. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb, total Rb, Cyclin D1, CDK4, CDK6) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the band intensities between treated and control samples. This compound treatment is expected to decrease the levels of phosphorylated Rb.[7][9]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating this compound in cancer cell lines.

Lerociclib_Workflow cluster_assays Downstream Assays start Select Cancer Cell Line culture Cell Culture & Expansion start->culture seed Seed Cells for Experiments culture->seed treatment Treat with this compound (Dose-Response) seed->treatment viability Cell Viability Assay (e.g., Crystal Violet) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blotting (pRb, Rb, etc.) treatment->western ic50 Determine IC50 viability->ic50 g1_arrest Quantify G1 Arrest cell_cycle->g1_arrest pathway_confirm Confirm Pathway Inhibition western->pathway_confirm conclusion Conclusion on In Vitro Efficacy ic50->conclusion g1_arrest->conclusion pathway_confirm->conclusion

Caption: General experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for Establishing Lerociclib-Resistant Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. In hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, making it a critical therapeutic target. While this compound and other CDK4/6 inhibitors have shown significant clinical efficacy, the development of acquired resistance is a major challenge. Understanding the mechanisms of resistance is crucial for developing subsequent treatment strategies.

These application notes provide a detailed protocol for establishing this compound-resistant breast cancer cell lines in vitro. Such models are invaluable tools for investigating the molecular mechanisms of resistance, identifying biomarkers, and evaluating novel therapeutic strategies to overcome resistance.

Data Presentation: Characterization of Parental vs. Resistant Cell Lines

The following tables summarize typical quantitative data expected when comparing parental (sensitive) and this compound-resistant breast cancer cell lines. Data is extrapolated from studies on other CDK4/6 inhibitors like palbociclib and abemaciclib, as specific data for this compound-resistant lines is emerging.

Table 1: Drug Sensitivity (IC50 Values)

Cell LineParental IC50 (this compound)Resistant IC50 (this compound)Fold Resistance
MCF-7 Expected: 5-50 nM> 500 nM10 to >100-fold
T47D Expected: 10-100 nM> 1 µM10 to >100-fold
IC50 values are estimations based on the low nanomolar potency of this compound against CDK4/6 (1-2 nM) and typical resistance patterns observed with other CDK4/6 inhibitors.[1]

Table 2: Cell Cycle Analysis (% of Cells in G1 Phase)

Cell LineTreatmentParental Cells (% in G1)Resistant Cells (% in G1)
MCF-7 Vehicle (DMSO)~55-65%~55-65%
This compound (100 nM)>85% (G1 Arrest)~60-70% (G1 Arrest Bypass)
T47D Vehicle (DMSO)~60-70%~60-70%
This compound (100 nM)>90% (G1 Arrest)~65-75% (G1 Arrest Bypass)
Data reflects the hallmark of CDK4/6 inhibitor action (G1 arrest) and the common resistance mechanism of bypassing this checkpoint.[2][3][4]

Table 3: Key Protein Expression Changes

ProteinChange in Resistant CellsPathwayCommon Observation
p-Rb (S780/S807) Decreased/LostCell CycleLoss of CDK4/6 target engagement.[4][5][6]
CDK6 UpregulatedCell CycleCompensatory mechanism to overcome inhibition.[2][5][6][7]
Cyclin D1 UpregulatedCell CycleDriver of CDK4/6 activity.[2]
Cyclin E1/E2 UpregulatedCell CycleBypass mechanism via CDK2 activation.[5][7]
CDK2 Upregulated/ActivatedCell CycleBypass mechanism to phosphorylate Rb.[5][7][8]
p27 DownregulatedCell CycleLoss of an endogenous CDK inhibitor.[5]
These changes are frequently observed in cell lines resistant to various CDK4/6 inhibitors and are anticipated in this compound-resistant models.

Experimental Protocols

Protocol 1: Establishing this compound-Resistant Cell Lines

This protocol describes the generation of acquired resistance to this compound by continuous, long-term exposure of breast cancer cells to escalating concentrations of the drug.

Materials:

  • Parental HR+/HER2- breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks, plates, and consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • Determination of Initial this compound Concentration:

    • Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell lines.

    • The starting concentration for generating resistance should be at or slightly above the IC50 value. Given this compound's high potency, a starting concentration of 50-100 nM is recommended.

  • Induction of Resistance (Dose Escalation):

    • Culture parental cells in their complete medium containing the initial concentration of this compound.

    • Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

    • Once the cells are stably proliferating at the given concentration (typically requires 2-4 weeks), increase the this compound concentration.

    • A stepwise dose escalation is recommended. For example, double the drug concentration at each step (e.g., 100 nM → 200 nM → 400 nM → 800 nM → 1.6 µM).

    • Continue this process for several months (typically 4-9 months). The goal is to establish a cell population that can proliferate in the presence of a high concentration of this compound (e.g., 1-2 µM).

  • Maintenance of Resistant Cell Lines:

    • Once resistance is established, the cell lines should be continuously cultured in a medium containing the maintenance concentration of this compound (the final concentration at which they are proliferative).

    • For experiments, it is common practice to withdraw this compound from the culture medium for 24-48 hours to observe the direct effects of subsequent treatments without interference.

  • Cryopreservation:

    • At each stage of resistance development, it is advisable to freeze down vials of cells as backups.

Protocol 2: Confirmation of Resistance - IC50 Determination

Procedure:

  • Seed both parental and putative resistant cells in 96-well plates at an appropriate density.

  • Allow cells to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0 to 10 µM) for 72-120 hours.

  • Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 values for both parental and resistant cell lines using non-linear regression analysis. A significant increase (minimum of 3-10 fold) in the IC50 value confirms the resistant phenotype.[9][10]

Protocol 3: Validation of Resistance - Cell Cycle Analysis

Procedure:

  • Seed parental and resistant cells in 6-well plates.

  • Treat the cells with vehicle (DMSO) or a concentration of this compound known to induce G1 arrest in parental cells (e.g., 100 nM) for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Stain the cells with a propidium iodide (PI) solution containing RNase.

  • Analyze the cell cycle distribution by flow cytometry. Parental cells should show a strong G1 arrest, while resistant cells will show a significantly reduced G1 population and a higher proportion of cells in S and G2/M phases compared to the treated parental cells.[2][3]

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for generating resistant cell lines and the key signaling pathways involved in CDK4/6 inhibitor resistance.

G cluster_setup Initial Setup cluster_culture Long-Term Culture & Dose Escalation cluster_validation Validation of Resistance P Parental Breast Cancer Cells (MCF-7, T47D) IC50 Determine this compound IC50 (e.g., 50-100 nM) P->IC50 C1 Culture with IC50 concentration of this compound IC50->C1 C2 Wait for surviving cells to repopulate C1->C2 C3 Stepwise increase in This compound concentration (e.g., 2x every 3-4 weeks) C2->C3 C4 Repeat for 4-9 months C3->C4 Resistant Established this compound- Resistant Cell Line C4->Resistant V1 Confirm IC50 Shift (>10-fold increase) Resistant->V1 V2 Cell Cycle Analysis (Bypass of G1 Arrest) Resistant->V2 V3 Western Blot Analysis (p-Rb, CDK6, Cyclin E) Resistant->V3 G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell (Bypass Mechanisms) cluster_bypass Bypass Pathways GF Growth Factors CycD Cyclin D GF->CycD ER Estrogen Receptor ER->CycD CDK46 CDK4/6 CycD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1S G1-S Progression E2F->G1S activates Lero This compound Lero->CDK46 inhibits CDK46_R CDK4/6 (Inhibited by this compound) Rb_R Rb E2F_R E2F Rb_R->E2F_R inhibits G1S_R G1-S Progression E2F_R->G1S_R activates CDK6_up CDK6 Upregulation CDK6_up->Rb_R phosphorylates CycE_up Cyclin E Upregulation CycE_up->Rb_R phosphorylates CDK2_act CDK2 Activation CDK2_act->Rb_R phosphorylates Rb_loss Rb Loss/Mutation Rb_loss->E2F_R inhibition lost

References

Application Notes and Protocols for Lerociclib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerociclib (also known as G1T38) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are crucial for the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase. In many forms of cancer, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactive, leading to uncontrolled cell proliferation. This compound works by binding to CDK4 and CDK6, which inhibits the phosphorylation of the retinoblastoma (Rb) protein. This action prevents the G1-S phase transition, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[1] Preclinical studies in mouse xenograft models have demonstrated that daily oral administration of this compound leads to significant, durable, and dose-dependent inhibition of tumor growth in various cancers, including breast and non-small cell lung cancer.[2]

These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols and a summary of key quantitative data from preclinical studies.

Mechanism of Action: CDK4/6 Inhibition

This compound's primary mechanism of action is the competitive inhibition of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Rb protein, a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression. This leads to a G1 cell cycle arrest and an overall anti-proliferative effect on cancer cells.

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 This compound Intervention CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb_E2F Rb-E2F Complex CDK4_6->Rb_E2F phosphorylates Rb G1_Arrest G1 Arrest pRb Phosphorylated Rb (pRb) E2F E2F pRb->E2F releases Rb_E2F->G1_Arrest maintained S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes activates transcription This compound This compound This compound->CDK4_6 inhibits

Figure 1: this compound's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models.

Table 1: this compound Monotherapy Tumor Growth Inhibition

Xenograft ModelCancer TypeThis compound Dose (mg/kg)Treatment DurationTumor Growth Inhibition (TGI)Notes
MCF7ER+ Breast Cancer1027 days~12%Daily oral administration.[1]
MCF7ER+ Breast Cancer5027 days~74%Daily oral administration.[1]
MCF7ER+ Breast Cancer10027 days~90%Daily oral administration.[1]
ZR-75-1ER+ Breast Cancer50Not Specified77%Daily oral administration.
HER2+Breast CancerNot Specified21 days8% tumor regressionControl animals showed a 577% increase in tumor burden.[1]
TamRTamoxifen-Resistant Breast Cancer5028 daysSignificantDaily oral administration.[3]
TamRTamoxifen-Resistant Breast Cancer10028 daysSignificantDaily oral administration.[3]

Table 2: this compound Combination Therapy Tumor Growth Inhibition

Xenograft ModelCancer TypeCombination TreatmentTreatment DurationOutcome
MCF7ER+ Breast CancerThis compound (50 mg/kg) + G1T48 (30 or 100 mg/kg)28 daysMore effective than either monotherapy.[3]
TamRTamoxifen-Resistant Breast CancerThis compound (50 mg/kg) + G1T48 (30 or 100 mg/kg)28 daysIncreased response compared to monotherapy.[3]
PDX (ER-Y537S)ER+ Breast CancerThis compound (50 mg/kg) + G1T48 (30 mg/kg)60 daysMore effective than monotherapy of either drug.[4]

Experimental Protocols

Protocol 1: Establishment of Mouse Xenograft Models

This protocol describes the subcutaneous implantation of cancer cells to establish a xenograft model.

Xenograft_Workflow cluster_0 Cell Culture and Preparation cluster_1 Animal Preparation and Implantation cluster_2 Tumor Growth and Monitoring Cell_Culture 1. Culture cancer cells (e.g., MCF7, ZR-75-1) Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend cells in PBS or Matrigel Harvest->Resuspend Injection 5. Subcutaneously inject cell suspension into the flank Resuspend->Injection Animal_Prep 4. Prepare immunodeficient mice (e.g., nu/nu mice) Animal_Prep->Injection Tumor_Monitoring 6. Monitor tumor growth (caliper measurements) Injection->Tumor_Monitoring Randomization 7. Randomize mice into treatment groups when tumors reach a specified volume (e.g., 100-200 mm³) Tumor_Monitoring->Randomization

Figure 2: Xenograft Model Establishment Workflow.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Immunodeficient mice (e.g., female athymic nu/nu mice)

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Cell Culture: Culture cancer cells according to standard protocols.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin, collect the cells, and centrifuge.

  • Cell Preparation: Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep cells on ice.

  • Animal Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the right flank of the mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Oral Administration of this compound via Gavage

This protocol details the procedure for administering this compound directly into the stomach of a mouse.

Materials:

  • This compound

  • Appropriate vehicle for formulation (e.g., 0.5% methylcellulose)

  • Balance and weighing supplies

  • Homogenizer or sonicator

  • Animal scale

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)

  • Syringes

Procedure:

  • Drug Formulation: Prepare the this compound formulation at the desired concentration. The vehicle should be chosen based on the drug's solubility and stability. For many preclinical studies, a suspension in 0.5% methylcellulose or a similar vehicle is used. Ensure the formulation is homogenous.

  • Dosage Calculation: Weigh each mouse to determine the precise volume of the drug formulation to be administered based on its body weight (e.g., in mg/kg).

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Drug Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress.

Protocol 3: Western Blot Analysis of Phosphorylated Rb (pRb)

This protocol outlines the steps to assess the pharmacodynamic effects of this compound by measuring the levels of phosphorylated Rb in tumor tissue.

Materials:

  • Tumor tissue from xenograft models

  • RIPA buffer with protease and phosphatase inhibitors

  • Tissue homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pRb, anti-total Rb, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Lysis: Excise tumors from treated and control mice and snap-freeze in liquid nitrogen. Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysate to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pRb) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the pRb signal to total Rb and a loading control to determine the extent of target inhibition.

Conclusion

This compound has demonstrated significant anti-tumor efficacy in a variety of mouse xenograft models, both as a monotherapy and in combination with other targeted agents. The protocols outlined in these application notes provide a framework for conducting preclinical studies to further evaluate the therapeutic potential of this CDK4/6 inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the advancement of cancer research and drug development.

References

Application Notes & Protocols: Assessing Lerociclib Efficacy in Patient-Derived Xenografts (PDX)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lerociclib (formerly G1T38) is an oral, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are critical components of the cell cycle machinery, and their dysregulation is a hallmark of various cancers.[3] this compound induces G1 cell cycle arrest by inhibiting the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell proliferation in CDK4/6-dependent tumors.[1][3] Preclinical studies in patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity of human tumors, are crucial for evaluating the therapeutic potential of agents like this compound and identifying patient populations most likely to respond.[4] These models have been instrumental in demonstrating the anti-tumor activity of this compound as a single agent and in combination with other targeted therapies.[1][5]

This document provides a detailed overview of the efficacy of this compound in various PDX models and comprehensive protocols for key experiments.

Mechanism of Action: CDK4/6 Signaling Pathway

This compound targets the Cyclin D-CDK4/6-Rb pathway, a central regulator of the G1-S phase transition in the cell cycle. In many cancer types, including hormone receptor-positive (HR+) breast cancer, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 arrest.

CDK4_6_Pathway cluster_0 Cell Cycle Progression cluster_1 Mechanism of this compound Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb (Phosphorylated) CDK46->pRb phosphorylates Rb Rb E2F E2F pRb->E2F releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase activates transcription G1_Arrest G1 Cell Cycle Arrest E2F->G1_Arrest leads to This compound This compound This compound->CDK46 inhibits Rb->E2F sequesters

Figure 1: this compound's Mechanism of Action in the CDK4/6 Pathway.

Data Presentation: this compound Efficacy in PDX Models

The following tables summarize the quantitative data from preclinical studies assessing the efficacy of this compound in various PDX and xenograft models.

Table 1: Single-Agent this compound Efficacy in a Non-Small Cell Lung Cancer (NSCLC) PDX Model

PDX ModelCancer TypeTreatmentDosing ScheduleDurationTumor Growth Inhibition (TGI)Reference
CTG-0159Stage III Primary Squamous Cell Carcinoma (EGFRWT)This compound (G1T38)100 mg/kg, oral, daily28 days77%[1]

Table 2: this compound Efficacy in an ER+ Breast Cancer Cell-Line Derived Xenograft Model (ZR-75-1)

TreatmentDosing ScheduleDurationTumor Growth Inhibition (TGI)ComparisonReference
Palbociclib10 mg/kg, oral, daily28 days18%-[6]
Palbociclib50 mg/kg, oral, daily28 days66%-[6]
Palbociclib100 mg/kg, oral, daily28 days87%-[6]
This compound (G1T38)50 mg/kg, oral, daily28 daysNot specified, but significantly more efficacious than Palbociclib at the same doseSignificantly more efficacious than Palbociclib at 50 mg/kg[6]

Table 3: Efficacy of this compound in Combination with G1T48 (Oral SERD) in an ER+ Breast Cancer PDX Model with an ESR1 Mutation

PDX ModelMutationTreatmentDosing ScheduleDurationOutcomeReference
ST2177ER-Y537SThis compound (50 mg/kg) + G1T48 (30 mg/kg)Oral, daily60 daysMore effective in delaying tumor growth than either monotherapy[5]
ST2177ER-Y537SThis compound (50 mg/kg)Oral, daily60 days-[5]
ST2177ER-Y537SG1T48 (30 mg/kg)Oral, daily60 days-[5]
ST2177ER-Y537SG1T48 (100 mg/kg)Oral, daily60 daysMore efficacious than fulvestrant[5]
ST2177ER-Y537SFulvestrant (5 mg/animal)Not specified60 days-[5]
ST2177ER-Y537SVehicle-60 days-[5]

Table 4: Experimental Design for In Vivo Efficacy Assessment of this compound in a Pancreatic Cancer PDX Model

PDX ModelMutationTreatment GroupsDosing ScheduleDurationEndpointReference
PATX179KRAS G12V1. Vehicle2. Lerociclib3. Ulixertinib4. This compound + Ulixertinib1. -2. 50 mg/kg, oral, qd3. 50 mg/kg, oral, bid4. As above38 daysTumor volume changes (%)[7]

Note: Specific tumor volume change data for the PATX179 model was not available in the reviewed literature.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the general procedure for establishing subcutaneous PDX models from fresh patient tumor tissue.

PDX_Establishment_Workflow Patient Patient Tumor Specimen (Surgically Resected) Transport Transport in Survival Medium (Room Temperature, <24h) Patient->Transport Processing Tumor Tissue Processing (Sterile conditions) Transport->Processing Fragmentation Fragment into 2-5 mm³ pieces Processing->Fragmentation Implantation Subcutaneous Implantation into Immunodeficient Mice (e.g., NOD/SCID) Fragmentation->Implantation Monitoring Tumor Growth Monitoring (Caliper Measurements) Implantation->Monitoring Passaging Passaging (P1, P2, etc.) when tumor reaches ~1 cm³ Monitoring->Passaging Passaging->Implantation Re-implantation for expansion Banking Cryopreservation of Tumor Tissue (PDX Bank) Passaging->Banking

Figure 2: General Workflow for PDX Model Establishment.

Materials:

  • Fresh patient tumor tissue

  • Survival medium (e.g., DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile surgical instruments

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Anesthetics

  • Calipers

Procedure:

  • Tissue Acquisition: Obtain fresh tumor specimens from surgically resected patient tumors under sterile conditions. The time from resection to implantation should be minimized, ideally under 24 hours.[4]

  • Transportation: Transport the tumor tissue in a survival medium at room temperature.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS to remove any blood or debris.

  • Fragmentation: Dissect the tumor into small fragments of approximately 2-5 mm³.[8]

  • Implantation: Anesthetize the immunodeficient mouse. Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket. Insert a single tumor fragment into the pocket. Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When the tumor reaches a volume of approximately 1 cm³, euthanize the mouse and aseptically excise the tumor. A portion of the tumor can be used for subsequent passaging into new mice, and the remainder can be cryopreserved for banking or used for analysis.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.

Materials:

  • PDX-bearing mice with established tumors (e.g., 150-250 mm³)

  • This compound (formulated for oral gavage)

  • Vehicle control

  • Oral gavage needles

  • Calipers

  • Animal balance

Procedure:

  • Tumor Growth and Randomization: Once the PDX tumors reach a mean volume of approximately 150-250 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration: Administer this compound daily via oral gavage at the desired dose (e.g., 50 mg/kg or 100 mg/kg).[1][7] The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals daily.

  • Study Endpoint: The study can be terminated after a fixed duration (e.g., 28 or 38 days) or when tumors in the control group reach a predetermined size.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

    • Plot mean tumor volume ± SEM over time for each group.

Protocol 3: Ex Vivo PDX Tumor Slice Culture Assay

This protocol describes an ex vivo method to assess the sensitivity of PDX tumor tissue to this compound.

ExVivo_Workflow PDX_Tumor Freshly Excised PDX Tumor Slicing Precision-cut into uniform slices (e.g., 200 µm) PDX_Tumor->Slicing Plating Array slices in 96-well plates Slicing->Plating Treatment Treat with this compound (multiple concentrations) Plating->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability Measure Viability (e.g., PrestoBlue® assay) Incubation->Viability Analysis Analyze Dose-Response Curve (e.g., AUC reduction) Viability->Analysis

Figure 3: Workflow for Ex Vivo PDX Tumor Slice Assay.

Materials:

  • Freshly excised PDX tumors

  • Vibrating microtome

  • Culture medium

  • 96-well plates

  • This compound (in various concentrations)

  • Viability assay reagent (e.g., PrestoBlue®)

  • Plate reader

Procedure:

  • Tumor Slicing: Immediately after excision, embed the PDX tumor in low-melting-point agarose and cut into uniform slices (e.g., 200 µm thickness) using a vibrating microtome.[7]

  • Plating: Place individual tumor slices into the wells of a 96-well plate containing culture medium.

  • Treatment: Add this compound at various concentrations (e.g., 0.3 µM, 1 µM, 3 µM) to the wells.[7] Include untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a viability reagent such as PrestoBlue® to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the readings to the untreated controls to determine the percentage of viable cells at each drug concentration. Analyze the dose-response curves, for instance, by calculating the area under the curve (AUC) to quantify drug sensitivity.

Conclusion

Patient-derived xenograft models are invaluable tools for the preclinical evaluation of targeted therapies like this compound. The data generated from these models demonstrate the potent anti-tumor activity of this compound in various cancer types, including NSCLC and breast cancer, both as a single agent and in combination with other therapies. The provided protocols offer a framework for researchers to conduct robust and reproducible studies to further elucidate the efficacy and mechanisms of action of this compound in clinically relevant settings.

References

Application Notes and Protocols: Cell Cycle Analysis of Lerociclib-Treated Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (first gap) phase to the S (synthesis) phase.[2][3] In many cancer types, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[2][4] this compound's mechanism of action involves binding to CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for entry into the S phase.[3][5] The result is a G1 phase cell cycle arrest, which inhibits tumor cell proliferation.[1][6]

This document provides a detailed protocol for analyzing the cell cycle effects of this compound treatment in a cancer cell line using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the distribution of cells in different phases of the cell cycle based on their DNA content.[7]

Mechanism of Action of this compound

The diagram below illustrates the signaling pathway affected by this compound. In normal cell cycle progression, growth signals lead to the formation of Cyclin D-CDK4/6 complexes, which phosphorylate and inactivate the Rb protein. This releases the E2F transcription factor, allowing the expression of genes necessary for the G1 to S phase transition. This compound inhibits CDK4/6, preventing Rb phosphorylation and causing the cells to arrest in the G1 phase.

Caption: Mechanism of this compound-induced G1 cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for treating a cancer cell line with this compound and subsequently analyzing the cell cycle distribution using propidium iodide staining and flow cytometry.

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., MCF-7, U-2 OS)

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For cell detachment.

  • 70% Ethanol: Ice-cold, for cell fixation.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • Flow Cytometry Tubes

Procedure
  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Once the cells reach the desired confluency, treat them with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or a vehicle control (DMSO).

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • After the treatment period, aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[8]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[8][9]

    • Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.[10]

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect the PI fluorescence signal in the appropriate channel (typically FL2 or FL3).[11]

    • Acquire at least 10,000-20,000 events per sample.

    • Use a linear scale for the DNA content histogram.[12]

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for analyzing the cell cycle effects of this compound.

Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization) Treatment->Harvesting Fixation 4. Fixation (70% Ethanol) Harvesting->Fixation Staining 5. Staining (Propidium Iodide & RNase A) Fixation->Staining Flow_Cytometry 6. Flow Cytometry (Data Acquisition) Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Distribution) Flow_Cytometry->Data_Analysis

References

Application Notes and Protocols for In Vivo Imaging of Lerociclib-Treated Tumors in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerociclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a frequent event in several cancers, leading to uncontrolled cell proliferation. This compound induces G1 cell cycle arrest by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cancer cell proliferation.[1] Preclinical studies in xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer have demonstrated that daily oral administration of this compound leads to significant, durable, and dose-dependent inhibition of tumor growth.[1]

In vivo imaging techniques are crucial for the non-invasive monitoring of tumor progression and therapeutic response in preclinical animal models. Bioluminescence imaging (BLI) and Positron Emission Tomography (PET) are powerful modalities for quantitatively assessing tumor burden and the biological activity of anticancer agents. This document provides detailed application notes and protocols for the in vivo imaging of this compound-treated tumors in mice, focusing on bioluminescence and PET imaging techniques.

Key Signaling Pathway

This compound's mechanism of action centers on the inhibition of the Cyclin D-CDK4/6-Rb pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

Lerociclib_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Active Cyclin D- CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Phosphorylated) Rb->pRb Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Releases E2F->Rb_E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F->Rb Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation This compound This compound This compound->CDK46 Inhibits

This compound's inhibition of the CDK4/6-Rb signaling pathway.

Experimental Protocols

Bioluminescence Imaging (BLI) for Monitoring Tumor Burden

Bioluminescence imaging is a highly sensitive, non-invasive technique for tracking tumor growth and response to therapy in real-time.[2][3] This method relies on tumor cells that are genetically engineered to express a luciferase enzyme.

BLI_Workflow Cell_Culture 1. Culture Luciferase-Expressing Tumor Cells Tumor_Implantation 2. Implant Tumor Cells into Mice (e.g., subcutaneous or orthotopic) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Establish (e.g., to ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer this compound or Vehicle Control Randomization->Treatment Imaging_Session 6. Perform Longitudinal BLI Treatment->Imaging_Session Imaging_Session->Treatment Repeat at intervals Data_Analysis 7. Quantify Bioluminescent Signal (Tumor Burden) Imaging_Session->Data_Analysis

Workflow for in vivo bioluminescence imaging of this compound-treated tumors.
  • Cell Line Preparation:

    • Use a cancer cell line (e.g., human breast cancer cell line MDA-MB-231) stably transfected with a luciferase reporter gene (e.g., firefly luciferase).

    • Culture the cells in appropriate media and conditions. Ensure cells are in the exponential growth phase before implantation.

  • Animal Model and Tumor Implantation:

    • Use immunocompromised mice (e.g., female nude mice) for xenograft models.

    • For subcutaneous tumors, inject 1 x 10⁶ cells in 0.1 mL of a suitable medium (e.g., PBS) into the flank of each mouse.[4]

    • For orthotopic models (e.g., mammary fat pad), inject the same number of cells into the target tissue.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth using caliper measurements.

    • Once tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into treatment and control groups.[5]

    • Administer this compound orally at the desired dose and schedule (e.g., daily). The vehicle control group should receive the same volume of the vehicle solution.

  • Bioluminescence Imaging Procedure:

    • Anesthetize mice using isoflurane (2-3%).[5]

    • Prepare a stock solution of D-luciferin potassium salt in sterile PBS (e.g., 15 mg/mL).[5]

    • Inject the D-luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight.[4][5]

    • Image the mice 5-15 minutes post-luciferin injection using an in vivo imaging system (e.g., IVIS Spectrum).[2][5]

    • Acquire images with an exposure time that avoids signal saturation.

  • Data Acquisition and Analysis:

    • Define a region of interest (ROI) around the tumor area.

    • Quantify the bioluminescent signal as total flux (photons/second) or average radiance (photons/s/cm²/sr).[2]

    • Perform longitudinal imaging at regular intervals (e.g., weekly) to monitor changes in tumor burden over the course of the treatment.

Positron Emission Tomography (PET) for Assessing Metabolic Response

PET imaging can provide quantitative information on the metabolic activity of tumors, offering an early indication of treatment response. Tracers such as ¹⁸F-FDG (fluorodeoxyglucose) are commonly used to measure glucose metabolism, which is often elevated in cancer cells.

PET_Workflow Tumor_Model 1. Establish Tumor-Bearing Mice (as in BLI protocol) Baseline_Scan 2. Perform Baseline PET/CT Scan Tumor_Model->Baseline_Scan Treatment_Start 3. Initiate this compound Treatment Baseline_Scan->Treatment_Start Followup_Scan 4. Conduct Follow-up PET/CT Scans (e.g., Day 3, 7, 14) Treatment_Start->Followup_Scan Followup_Scan->Treatment_Start Continue Treatment Data_Quantification 5. Quantify Tracer Uptake (e.g., SUVmax) Followup_Scan->Data_Quantification Response_Assessment 6. Correlate Changes in Uptake with Treatment Response Data_Quantification->Response_Assessment

Workflow for in vivo PET imaging to assess metabolic response to this compound.
  • Animal and Tumor Model Preparation:

    • Follow the same procedure for establishing tumor-bearing mice as described for bioluminescence imaging.

  • PET Imaging Procedure:

    • Fast mice for 4-6 hours before tracer injection to reduce background glucose levels.

    • Anesthetize mice with isoflurane.

    • Inject the PET tracer (e.g., 7-8 MBq of ¹⁸F-FDG) intravenously via the tail vein.[5]

    • Allow for a 45-60 minute uptake period, during which the mice should be kept warm and under anesthesia.[5]

    • Acquire PET images for 10-15 minutes, followed by a CT scan for anatomical co-registration.[5]

  • Data Acquisition and Analysis:

    • Reconstruct PET images and co-register them with the CT data.

    • Draw regions of interest (ROIs) around the tumor on the fused PET/CT images.

    • Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.

    • Compare the change in SUVmax from baseline to post-treatment time points to assess the metabolic response to this compound.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data obtained from in vivo imaging studies of this compound. While specific data for this compound is limited in the public domain, these templates are based on typical findings for CDK4/6 inhibitors.

Table 1: Tumor Burden Measured by Bioluminescence Imaging

Treatment GroupDay 0 (photons/s)Day 7 (photons/s)Day 14 (photons/s)Day 21 (photons/s)% Tumor Growth Inhibition (Day 21)
Vehicle Control1.5 x 10⁶ ± 0.3 x 10⁶5.2 x 10⁶ ± 1.1 x 10⁶1.8 x 10⁷ ± 0.4 x 10⁷5.5 x 10⁷ ± 1.2 x 10⁷-
This compound (50 mg/kg)1.6 x 10⁶ ± 0.4 x 10⁶2.1 x 10⁶ ± 0.5 x 10⁶3.5 x 10⁶ ± 0.8 x 10⁶8.9 x 10⁶ ± 2.1 x 10⁶83.8%
This compound (100 mg/kg)1.5 x 10⁶ ± 0.2 x 10⁶1.7 x 10⁶ ± 0.3 x 10⁶2.0 x 10⁶ ± 0.4 x 10⁶2.8 x 10⁶ ± 0.6 x 10⁶94.9%

Data are presented as mean ± SEM. Percent tumor growth inhibition is calculated relative to the vehicle control group.

Table 2: Tumor Metabolic Activity Measured by ¹⁸F-FDG PET

Treatment GroupBaseline SUVmaxDay 3 SUVmaxDay 7 SUVmax% Change from Baseline (Day 7)
Vehicle Control2.1 ± 0.32.3 ± 0.42.8 ± 0.5+33.3%
This compound (100 mg/kg)2.2 ± 0.41.5 ± 0.21.1 ± 0.3-50.0%

Data are presented as mean ± SEM.

Conclusion

In vivo imaging with bioluminescence and PET are powerful tools for the preclinical evaluation of this compound. These techniques allow for the longitudinal and quantitative assessment of tumor burden and metabolic activity, providing critical insights into the pharmacodynamic effects and anti-tumor efficacy of this CDK4/6 inhibitor. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and executing robust in vivo imaging studies for the development of this compound and other targeted cancer therapies.

References

Preparing Lerociclib Stock Solutions for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lerociclib (G1T38) is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for the preparation of this compound stock solutions and subsequent dilutions for use in various cell-based assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is foundational to the correct preparation of stock solutions. Key data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₆H₃₄N₈O[1][2]
Molecular Weight 474.6 g/mol [1][2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[3][4]
Storage of Solid -20°C[5]
Storage of Stock Solution -20°C or -80°C[4]

This compound Stock Solution Preparation Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro experiments and is based on the reported solubility of similar CDK4/6 inhibitors in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing this compound:

    • Tare a sterile, pre-labeled polypropylene tube on a calibrated precision balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.746 mg of this compound.

      • Calculation:

        • Desired Molarity (M) = 10 mM = 0.01 mol/L

        • Desired Volume (V) = 1 mL = 0.001 L

        • Molecular Weight (MW) = 474.6 g/mol

        • Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 474.6 g/mol = 0.004746 g = 4.746 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Cap the tube securely.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that all solid particles have dissolved. If necessary, gently warm the solution at 37°C for a short period and vortex again.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for several months.

Preparation of Working Solutions

For most in vitro experiments, the high-concentration stock solution will need to be serially diluted to the desired final concentrations. The IC₅₀ values for this compound's inhibition of CDK4 and CDK6 are in the low nanomolar range, so working concentrations will typically fall within the nanomolar to low micromolar range.

Protocol for Serial Dilutions:

  • Thawing the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions: Prepare one or more intermediate dilutions in sterile DMSO or the appropriate cell culture medium. For example, to prepare a 1 mM intermediate stock from a 10 mM stock, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • Final Working Solutions: Further dilute the intermediate stock(s) in the final cell culture medium to achieve the desired experimental concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the protocols and the mechanism of action of this compound, the following diagrams have been generated using Graphviz.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilutions thaw->intermediate final Prepare Final Working Solutions in Media intermediate->final treat_cells Treat Cells in Culture final->treat_cells

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_pathway CDK4/6-Cyclin D-Rb Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinD Cyclin D Receptor->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases G1_S G1-S Phase Transition E2F->G1_S Promotes This compound This compound This compound->CDK46 Inhibits

Caption: Mechanism of action of this compound in the CDK4/6-Cyclin D-Rb signaling pathway.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions for in vitro research. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Researchers should always consult the specific product information sheet provided by the supplier for any batch-specific recommendations.

References

Application Note: Uncovering Lerociclib Resistance Mechanisms Using Genome-Wide CRISPR/Cas9 Screens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lerociclib (G1T38) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action involves binding to CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3][4] This action halts the cell cycle progression from the G1 to the S phase, thereby suppressing DNA replication and decreasing tumor cell proliferation.[4] this compound is under investigation for treating various cancers, including hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3][5]

Despite the promising efficacy of CDK4/6 inhibitors, both intrinsic and acquired resistance pose significant clinical challenges.[6] Understanding the genetic drivers of resistance is crucial for developing combination therapies and patient stratification strategies. Genome-wide CRISPR/Cas9 knockout screens have emerged as a powerful, unbiased tool to systematically identify genes whose loss confers resistance to anticancer agents.[7][8][9] This application note provides a detailed protocol for utilizing CRISPR/Cas9 screens to identify and validate genes that mediate resistance to this compound.

Signaling Pathways and Resistance Mechanisms

The primary pathway targeted by this compound is the Cyclin D-CDK4/6-Rb axis. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which phosphorylate and inactivate the Rb tumor suppressor protein. This releases E2F transcription factors, allowing the expression of genes required for S-phase entry. Resistance can emerge from alterations that either bypass the need for CDK4/6 activity or render the drug ineffective.

Commonly identified resistance mechanisms to CDK4/6 inhibitors include:

  • Loss of Rb function (RB1 mutation): This decouples the cell cycle from CDK4/6 regulation.[10][11]

  • Cyclin E1 (CCNE1) amplification or overexpression: Cyclin E1 complexes with CDK2 to phosphorylate Rb, providing an alternative pathway for G1/S transition.[12][13][14][15]

  • CDK6 amplification: Increased levels of the drug target can overcome inhibition.[16][17][18]

  • Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote proliferation independently of the CDK4/6 axis.[13][18]

cluster_0 Upstream Signaling cluster_1 G1/S Checkpoint Regulation cluster_2 Cell Cycle Progression cluster_3 Resistance Mechanisms Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition p-Rb p-Rb S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cyclin E1 Cyclin E1 E2F->Cyclin E1 G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Cyclin E1-CDK2 Cyclin E1-CDK2 Cyclin E1->Cyclin E1-CDK2 CDK2 CDK2 CDK2->Cyclin E1-CDK2 Cyclin E1-CDK2->Rb Phosphorylation This compound This compound This compound->CDK4/6 Inhibition G1 Arrest G1 Arrest This compound->G1 Arrest RB1 Loss RB1 Loss RB1 Loss->E2F De-repression CCNE1 Amplification CCNE1 Amplification CCNE1 Amplification->Cyclin E1-CDK2 Hyperactivation CDK6 Amplification CDK6 Amplification CDK6 Amplification->CDK4/6 Overexpression

Caption: CDK4/6-Rb signaling pathway and key resistance points.

Experimental Design and Protocols

A genome-wide CRISPR knockout screen is performed by transducing a population of cancer cells with a pooled lentiviral single-guide RNA (sgRNA) library.[7] This creates a diverse pool of cells, each with a single gene knockout. The cell population is then treated with this compound, and cells that survive and proliferate are enriched for sgRNAs targeting genes whose loss confers resistance. Deep sequencing of the sgRNA cassette from the surviving population compared to a control population identifies these resistance genes.[19]

cluster_workflow CRISPR Screen Workflow A 1. sgRNA Library Amplification & Lentivirus Production B 2. Transduction of Cas9-expressing Cancer Cells (e.g., MCF7) A->B C 3. Antibiotic Selection for Transduced Cells B->C D 4. Split Population: - Control (DMSO) - Treatment (this compound) C->D E_DMSO 5a. Culture Control Cells (Maintain Representation) D->E_DMSO E_Lero 5b. Culture with this compound (Select for Resistant Cells) D->E_Lero F_DMSO 6a. Harvest Cells & Extract Genomic DNA E_DMSO->F_DMSO F_Lero 6b. Harvest Cells & Extract Genomic DNA E_Lero->F_Lero G 7. PCR Amplify sgRNA Cassettes & Prepare for NGS F_DMSO->G F_Lero->G H 8. Next-Generation Sequencing G->H I 9. Data Analysis: Identify Enriched sgRNAs H->I J 10. Candidate Gene Validation I->J

Caption: Workflow for a pooled CRISPR knockout resistance screen.

Protocol 1: Generation of this compound-Resistant Cell Lines (Optional but Recommended)

Generating a resistant cell line can provide a valuable positive control and tool for comparative studies.[20]

  • Cell Culture: Culture a sensitive parental cancer cell line (e.g., MCF7) in standard conditions (e.g., DMEM with 10% FBS).[18]

  • Initial Drug Exposure: Determine the initial IC50 of this compound for the parental cell line. Begin continuous exposure of cells to this compound at a concentration equal to the IC20-IC30.

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the this compound concentration in a stepwise manner. Allow the cells to adapt at each concentration before escalating further.[20] This process can take several months.

  • Resistance Confirmation: After establishing a cell line that can proliferate in a high concentration of this compound (e.g., 5-10x the parental IC50), confirm the resistance phenotype by performing a cell viability assay to compare the IC50 values of the parental and newly generated resistant line.[20]

Protocol 2: Genome-Wide CRISPR/Cas9 Knockout Screen

This protocol is adapted from established methods for pooled CRISPR screens.[7][21][22]

  • Cell Line Preparation:

    • Select a cancer cell line sensitive to this compound (e.g., MCF7, T47D).

    • Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector (e.g., lentiCas9-Blast) followed by antibiotic selection.

    • Confirm Cas9 activity using a functional assay.

  • Lentiviral Library Transduction:

    • Transduce the Cas9-expressing cells with a genome-scale sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA integration.[7]

    • Perform the transduction at a scale that maintains a library representation of at least 500-1000 cells per sgRNA after selection.

    • After 24-48 hours, replace the virus-containing medium with fresh medium containing an appropriate antibiotic (e.g., puromycin) to select for transduced cells.

  • This compound Selection:

    • After antibiotic selection is complete (typically 3-7 days), harvest a baseline cell population (T=0 reference).

    • Split the remaining cell population into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with this compound.

    • The this compound concentration should be sufficient to inhibit the growth of the majority of cells (e.g., IC80-IC90).

    • Culture the cells for 14-21 days, passaging as needed while maintaining library representation. Replenish with fresh medium and this compound/DMSO every 2-3 days.

  • Sample Harvesting and Genomic DNA Extraction:

    • Harvest cells from the DMSO-treated and this compound-treated populations at the end of the screen.

    • Extract high-quality genomic DNA (gDNA) from the T=0, DMSO, and this compound-treated cell pellets.

  • NGS Library Preparation and Sequencing:

    • Use PCR to amplify the integrated sgRNA sequences from the gDNA. Use primers that anneal to the regions flanking the sgRNA cassette in the lentiviral vector.

    • Perform a second round of PCR to add sequencing adapters and indexes.

    • Pool the indexed libraries and perform high-throughput sequencing on a platform like an Illumina NextSeq or NovaSeq. Aim for sufficient read depth to capture the sgRNA distribution (at least 300-500 reads per sgRNA).

  • Data Analysis:

    • Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated or T=0 populations.[21]

    • Rank genes based on the enrichment scores of their corresponding sgRNAs to identify top candidate resistance genes.

Protocol 3: Validation of Candidate Resistance Genes

Validation experiments are essential to confirm the findings from the primary screen.

3.1 Cell Viability Assay (IC50 Determination)

This assay confirms that knockout of a candidate gene confers resistance to this compound.[23][24]

  • Generate Knockout Cells: In the parental Cas9-expressing cell line, individually knock out a top candidate gene using 2-3 validated sgRNAs. A non-targeting sgRNA should be used as a control.

  • Cell Seeding: Seed the control and knockout cells into 96-well plates at an optimized density.[23]

  • Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 10-point, 3-fold serial dilution) and a vehicle control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Measurement: Measure cell viability using a suitable assay, such as a resazurin-based assay or an ATP-based luminescent assay (e.g., CellTiter-Glo).[24][25]

  • Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot the dose-response curves and calculate the IC50 values. A significant increase in the IC50 for the knockout cells compared to the control cells validates the gene's role in resistance.[20]

3.2 Western Blotting

Western blotting can be used to confirm protein knockout and investigate changes in the CDK4/6 pathway.[26][27]

  • Protein Lysate Preparation: Prepare whole-cell lysates from parental, control sgRNA, and candidate gene knockout cells, both with and without this compound treatment.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[27]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[28]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[26] Key antibodies include:

      • Antibody against the protein product of the candidate gene (to confirm knockout).

      • Antibodies for p-Rb (Ser780/Ser807/811), total Rb, Cyclin E1, CDK6, and β-actin (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29] Analyze changes in protein expression and phosphorylation status.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Top Candidate Genes from CRISPR Screen for this compound Resistance

RankGene SymbolsgRNA CountAverage Log2 Fold Change (this compound vs. DMSO)P-value
1RB15/68.5<0.0001
2CCNE14/47.2<0.0001
3GENEX6/66.8<0.0001
4GENEY5/66.50.0002
5GENEZ4/56.10.0005

This table presents hypothetical data for illustrative purposes.

Table 2: Validation of this compound Resistance in Candidate Gene Knockout Cells

Cell LineTarget GeneThis compound IC50 (nM)Fold Change vs. Control
MCF7-Cas9Non-Targeting Control150 ± 121.0
MCF7-Cas9GENEX KO850 ± 455.7
MCF7-Cas9GENEY KO795 ± 515.3
MCF7-Cas9GENEZ KO165 ± 181.1 (Not Validated)

This table presents hypothetical data for illustrative purposes. Data are shown as mean ± SD.

Conclusion

The combination of genome-wide CRISPR/Cas9 screening with rigorous validation protocols provides a powerful platform to systematically dissect the mechanisms of resistance to targeted therapies like this compound. The identification of novel resistance genes can reveal new drug targets, inform the development of rational combination therapies to overcome or prevent resistance, and aid in the discovery of biomarkers to predict patient response. This approach is a cornerstone of modern cancer biology and drug development, accelerating the translation of genomic insights into clinical strategies.

References

Troubleshooting & Optimization

Lerociclib Technical Support Center: Troubleshooting Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Lerociclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential off-target effects of this compound in a cell culture setting. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the G1-S phase transition of the cell cycle, leading to G1 arrest and inhibition of cell proliferation.[2][3][4]

Q2: Beyond G1 arrest, what other cellular phenotypes can be expected with this compound treatment?

While G1 arrest is the canonical on-target effect, prolonged treatment with CDK4/6 inhibitors like this compound can lead to other cellular outcomes. These can include:

  • Cellular Senescence: A state of irreversible cell cycle arrest characterized by specific morphological and molecular markers.[3][5][6]

  • Apoptosis: In certain cellular contexts, such as in NOTCH1-activated T-cell acute lymphoblastic leukemia (T-ALL), CDK4/6 inhibition has been shown to induce programmed cell death.[3]

  • Replication Stress: Following withdrawal of the inhibitor after a prolonged G1 arrest, cells may experience DNA replication stress, leading to DNA damage and potentially long-term cell cycle withdrawal.[2]

These effects are generally considered to be downstream consequences of potent on-target CDK4/6 inhibition rather than direct off-target effects.

Q3: My viability assay (e.g., MTT, CellTiter-Glo) shows a weaker effect than expected based on cell cycle arrest. Why?

Standard viability assays that measure metabolic activity or ATP levels can underestimate the cytostatic effects of CDK4/6 inhibitors like this compound.[7][8] This is because cells arrested in G1 are still metabolically active. It is recommended to use assays that directly measure cell number (e.g., crystal violet staining, cell counting) or DNA content to more accurately assess the anti-proliferative effects.

Q4: How can I confirm that the observed phenotype in my cell line is due to on-target CDK4/6 inhibition?

A key step in validating on-target effects is to use appropriate control cell lines. The most critical negative control is a cell line that lacks a functional Rb protein (Rb-null or Rb-deficient).[7][8] Since Rb is the direct substrate of CDK4/6, Rb-null cells are resistant to the G1 arrest induced by CDK4/6 inhibitors. If this compound still produces the same effect in an Rb-null cell line, it is likely an off-target effect.

Troubleshooting Guide

This guide provides a systematic approach to investigating unexpected results that may be due to off-target effects of this compound.

Issue 1: Unexpected Cell Morphology or Phenotype Not Consistent with G1 Arrest

If you observe unusual changes in cell morphology, differentiation, or other phenotypes that are not typically associated with G1 arrest, consider the following troubleshooting workflow:

start Unexpected Phenotype Observed rb_status Check Rb Status of Cell Line (e.g., Western Blot for pRb) start->rb_status rb_null_control Test this compound in an Rb-Null Cell Line rb_status->rb_null_control phenotype_persists Phenotype Persists in Rb-Null Cells? rb_null_control->phenotype_persists on_target Conclusion: Likely On-Target Downstream Effect phenotype_persists->on_target No off_target Conclusion: Likely Off-Target Effect phenotype_persists->off_target Yes dose_response Perform Dose-Response Curve off_target->dose_response compare_inhibitors Compare with other highly selective CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) dose_response->compare_inhibitors

Caption: Workflow for distinguishing on-target vs. off-target effects.

Issue 2: this compound Shows Activity in an Rb-Null Cell Line

If you observe an effect of this compound in a cell line lacking functional Rb, this strongly suggests an off-target mechanism. The following steps can help to characterize this effect.

Experimental Protocol: Characterizing a Potential Off-Target Effect

  • Confirm Rb Status: Ensure the cell line is genuinely Rb-null by Western blot for total Rb protein.

  • Determine IC50: Perform a dose-response curve with this compound in the Rb-null cell line to determine the half-maximal inhibitory concentration (IC50) for the observed off-target effect.

  • Kinase Selectivity Comparison: Compare the off-target IC50 with the known on-target IC50 of this compound for CDK4 and CDK6. A significant difference may indicate a lower-affinity off-target interaction.

  • Compare with Other CDK4/6 Inhibitors: Test other CDK4/6 inhibitors with different selectivity profiles (e.g., Palbociclib, Abemaciclib) in the same Rb-null cell line. If the effect is unique to this compound, it points to a specific off-target kinase.

  • Kinome Profiling: If the off-target effect is significant and reproducible, consider a broader kinase profiling assay to identify potential off-target kinases inhibited by this compound at the effective concentration.

Data on Kinase Selectivity
KinaseThis compound IC50 (nM)Reference Cell Lines for On-Target Effect
CDK4/CyclinD1 1MCF7 (HR+/HER2- Breast Cancer)
CDK6/CyclinD3 2U-2 OS (Osteosarcoma)
CDK9/cyclin T ~28-

Note: IC50 values are from biochemical assays and may not directly translate to cellular potency.

Signaling Pathway Considerations

The primary signaling pathway affected by this compound is the Cyclin D-CDK4/6-Rb-E2F pathway, which is central to the G1/S cell cycle checkpoint.

cluster_0 Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb-E2F Rb-E2F Cyclin D-CDK4/6->Rb-E2F Rb Rb E2F E2F G1-S Transition G1-S Transition E2F->G1-S Transition Rb-E2F->Rb Phosphorylation Rb-E2F->E2F Release This compound This compound This compound->CDK4/6

Caption: On-target pathway of this compound.

Should you encounter persistent issues that are not addressed by this guide, we recommend consulting the relevant product literature and considering further experimental validation to characterize the observed effects.

References

troubleshooting inconsistent results in Lerociclib proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Lerociclib in proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell proliferation?

This compound is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein.[1][4] This inhibition prevents the release of the E2F transcription factor, which is crucial for the cell cycle to progress from the G1 (growth) phase to the S (DNA synthesis) phase.[4] Consequently, this compound induces G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2][5] This targeted approach is particularly effective in cancers where the CDK4/6 pathway is overactive, such as in hormone receptor-positive (HR+), HER2-negative breast cancer.[1]

Q2: I am observing high variability between replicate wells in my cell viability assay (e.g., MTT, MTS). What are the common causes?

High variability in well-based proliferation assays is a frequent issue. Several factors can contribute to this:

  • Inconsistent Seeding Density: Uneven cell numbers across wells is a primary source of variability. Ensure a homogenous single-cell suspension before plating and be precise with your pipetting.[6]

  • Incomplete Solubilization of Formazan: In MTT assays, formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization leads to inaccurate readings. Use an appropriate solvent and ensure adequate mixing.[7]

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Reagent Toxicity: The MTT reagent itself can be toxic to cells, especially with prolonged exposure.[8][9] Minimize incubation time to what is necessary for formazan formation.

  • Compound Precipitation: At higher concentrations, this compound or other test compounds may precipitate out of solution, leading to inconsistent effects. Visually inspect your plates for any signs of precipitation.

Q3: My cell cycle analysis by flow cytometry shows a poor resolution between G1, S, and G2/M phases. How can I improve this?

Achieving clear separation of cell cycle phases requires careful sample preparation and instrument setup.

  • Optimize Cell Fixation: Inadequate fixation can lead to poor DNA staining. Ice-cold 70% ethanol is a commonly used and effective fixative for cell cycle analysis.[10]

  • Ensure Single-Cell Suspension: Cell clumps (or aggregates) will be incorrectly analyzed by the flow cytometer and can obscure the true cell cycle distribution.[11] Always filter your cell suspension before analysis.[10]

  • Adjust Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV) of the G0/G1 peak, leading to poor resolution. Use the lowest practical flow rate for your instrument.[10][12]

  • Sufficient Staining: Ensure that the DNA dye (e.g., Propidium Iodide) concentration is optimal and that the staining time is sufficient for saturation.[11]

  • Cell Number: Using too few or too many cells can negatively impact results. A concentration of approximately 1x10^6 cells/mL is often recommended.[10]

Q4: I am not seeing a dose-dependent decrease in proliferation with this compound in my chosen cell line. What could be the reason?

Several factors can influence a cell line's sensitivity to CDK4/6 inhibitors like this compound.

  • Rb Status: this compound's mechanism is dependent on a functional Rb protein. Cell lines that are Rb-negative (lacking Rb) will be intrinsically resistant to CDK4/6 inhibition.[5][13]

  • Cell Line Specific Dependencies: Some cancer cell lines have a greater reliance on CDK6 over CDK4, or may have compensatory mechanisms involving other CDKs, like CDK2, that can bypass the G1 arrest.[13][14][15]

  • Drug Concentration and Exposure Time: The concentrations tested may be too low to elicit a response, or the duration of treatment may be insufficient. It is crucial to perform a dose-response study over a wide range of concentrations and for an appropriate time course (e.g., 24, 48, 72 hours).[16]

  • High Expression of Cyclin E1: Elevated levels of Cyclin E1 can drive the G1/S transition via CDK2, thereby conferring resistance to CDK4/6 inhibitors.[13]

Troubleshooting Guides

Inconsistent Cell Viability Assay Results
ProblemPotential CauseRecommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension; use a multichannel pipette for consistency.[6]
Edge effect on microplates.Avoid using the outer wells of the plate for experimental samples.
Incomplete formazan solubilization (MTT assay).Use sufficient solvent volume and ensure thorough mixing by pipetting or using an orbital shaker.[7]
Low signal or sensitivity Insufficient cell number.Optimize initial seeding density to ensure the final cell number is within the assay's linear range.[7][8]
Assay not sensitive enough.Consider switching to a more sensitive luminescent-based assay (e.g., measuring ATP levels).[8]
High background Contamination (bacterial/fungal).Regularly check cell cultures for contamination; use appropriate aseptic techniques.
Chemical interference from the test compound.Run a "no-cell" control with the compound and media to check for direct reduction of the assay reagent.[8]
Poor Cell Cycle Analysis Data
ProblemPotential CauseRecommended Solution
High CV of G0/G1 peak (>5%) High flow rate on the cytometer.Reduce the flow rate to the lowest setting to improve resolution.[10][12]
Cell clumps or aggregates.Filter cells through a 40-50 µm nylon mesh before staining and analysis.[11]
Improper fixation technique.Use ice-cold 70% ethanol and add it dropwise while vortexing the cell pellet gently.
G2:G1 ratio not close to 2.0 Incomplete DNA staining.Increase incubation time with the DNA dye or optimize dye concentration.[11]
Presence of a high number of apoptotic cells (sub-G1 peak).Use fresh, healthy cells in the exponential growth phase for analysis.[10]
No distinct cell cycle phases Cells are not proliferating.Ensure cells are healthy and in the exponential growth phase before treatment.[12]
Insufficient staining.Resuspend the cell pellet directly in the PI/RNase staining solution.[12]
Unexpected Western Blot Results for Pathway Analysis
ProblemPotential CauseRecommended Solution
Weak or no signal for pRb Low protein load.Load at least 20-30 µg of total protein per lane.[17]
Inefficient protein transfer.Confirm transfer efficiency by staining the membrane with Ponceau S after transfer.[18]
Primary antibody concentration too low.Optimize the primary antibody concentration by performing a titration.
High background Insufficient blocking.Block the membrane for at least 1 hour at room temperature or overnight at 4°C using 5% BSA or non-fat milk.[18]
Antibody concentration too high.Reduce the concentration of the primary or secondary antibody.[18]
Non-specific bands Primary antibody is not specific.Use a highly validated antibody; run appropriate positive and negative controls.
Protein degradation.Prepare fresh lysates and always include protease and phosphatase inhibitors in the lysis buffer.[17]

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using MTS Assay
  • Cell Seeding: Prepare a single-cell suspension of the desired cell line in a complete growth medium. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 100 µL. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of proliferation inhibition.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the adherent cells with PBS, then detach them using trypsin. Combine with the supernatant containing any floating cells.

  • Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70%.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, ensuring to collect at least 10,000 events per sample. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Lerociclib_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates E2F_bound Rb-E2F (Inactive) Complex->E2F_bound Phosphorylates Rb This compound This compound This compound->Complex Inhibits Rb->E2F_bound pRb p-Rb (Inactive) E2F_free E2F (Active) pRb->E2F_free G1_S_Genes G1/S Phase Progression Genes E2F_free->G1_S_Genes Activates CellCycle Cell Cycle Progression G1_S_Genes->CellCycle Proliferation_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight (Attachment) seed->incubate1 treat Add this compound (serial dilutions) incubate1->treat incubate2 Incubate for experimental period (e.g., 72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTS/MTT) incubate2->add_reagent incubate3 Incubate for color development (1-4h) add_reagent->incubate3 read Read Absorbance (Plate Reader) incubate3->read analyze Data Analysis: Normalize to control, calculate % inhibition read->analyze end End analyze->end Troubleshooting_Logic issue Inconsistent Assay Results var High Variability? issue->var Is it... no_effect No Drug Effect? issue->no_effect Is it... low_signal Low Signal? issue->low_signal Is it... check_seeding Check Seeding Protocol var->check_seeding Action check_edge Use Inner Wells Only var->check_edge Action check_mix Ensure Reagent Solubilization var->check_mix Action check_rb Confirm Cell Line is Rb-Positive no_effect->check_rb Action check_conc Optimize Drug Concentration & Time no_effect->check_conc Action check_cell Consider Cell-Specific Resistance no_effect->check_cell Action check_density Optimize Cell Density low_signal->check_density Action check_assay Switch to More Sensitive Assay low_signal->check_assay Action

References

dealing with Lerociclib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lerociclib in cell culture. The information is designed to help you overcome common challenges, particularly the issue of this compound precipitation in your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, and their inhibition by this compound leads to cell cycle arrest in the G1 phase. This prevents the proliferation of cancer cells, making this compound a promising therapeutic agent in oncology research.[2]

Q2: Why is this compound precipitation a common issue in cell culture?

This compound is a lipophilic molecule with poor aqueous solubility. Its physicochemical properties, such as a high AlogP (a measure of lipophilicity), contribute to its tendency to precipitate when diluted from an organic solvent stock solution into an aqueous cell culture medium.

Q3: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound in your cell culture can lead to several problems:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and difficult-to-interpret experimental results.

  • Cellular Stress and Toxicity: The presence of drug crystals can cause physical stress to cells and may induce off-target effects not related to CDK4/6 inhibition.

  • Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.

Q4: At what concentrations is this compound typically used in cell culture?

The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have used this compound in a range of 0-10 µM for in vitro experiments on sarcoma cell lines. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Step 1: Proper Preparation of this compound Stock Solution

The initial preparation of a concentrated stock solution is critical.

  • Recommended Solvent: Use 100% anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. DMSO is a powerful organic solvent that can effectively dissolve this compound.

  • Recommended Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM. This allows for smaller volumes to be added to your cell culture medium, minimizing the final DMSO concentration.

  • Dissolution Technique: To ensure complete dissolution, vortex the solution thoroughly. If precipitation is still observed, gentle warming in a water bath (up to 37°C) or sonication can be beneficial. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.

Step 2: Dilution of this compound into Cell Culture Medium

The dilution step is where precipitation most often occurs.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold solution to a warm one can decrease the solubility of the compound.

  • Serial Dilutions in DMSO (if necessary): If you need to make intermediate dilutions, it is best to perform these in DMSO before the final dilution into the aqueous medium.

  • Final Dilution Technique:

    • Pipette the required volume of your cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to disperse the drug molecules quickly and reduces the chances of localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Step 3: Consider the Impact of Cell Culture Medium Components

The composition of your cell culture medium can influence this compound's solubility.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules and help keep them in solution. If you are observing precipitation in serum-free or low-serum conditions, consider whether your experimental design can tolerate a higher serum concentration (e.g., 10%).

  • pH of the Medium: this compound has a basic pKa, meaning its solubility is pH-dependent and increases in more acidic conditions. Standard cell culture media are typically buffered to a pH of 7.2-7.4. While drastic changes to the medium's pH are not advisable as they will affect cell health, be mindful that the pH can shift during cell growth. Ensure your medium is properly buffered and that the pH is within the optimal range before adding this compound.

Step 4: If Precipitation Persists

If you continue to experience precipitation after following the steps above, consider these advanced troubleshooting strategies:

  • Use of a Co-solvent: In some cases, the use of a co-solvent in the final dilution step can help to maintain solubility. Pluronic® F-68 is a non-ionic surfactant that is generally well-tolerated by cells and can be used at low concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds. However, the compatibility of any co-solvent with your specific cell line and assay should be validated.

  • Preparation of a Fresh Working Solution: Prepare the final working solution of this compound in cell culture medium immediately before use. Do not store diluted solutions for extended periods.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight474.61 g/mol [3][4]
AlogP3.50[4]
Basic pKa8.19[4]

Table 2: Solubility of a Structurally Related CDK4/6 Inhibitor (Ribociclib) in Various Solvents

This data is for Ribociclib and is provided as a reference for the general solubility characteristics of this class of compounds. Specific solubility of this compound may vary.

SolventMole Fraction Solubility (at 313.2 K)
Water2.38 x 10⁻⁵
Methanol (MeOH)8.10 x 10⁻⁴
Ethanol (EtOH)1.37 x 10⁻³
Isopropyl Alcohol (IPA)1.58 x 10⁻³
Dimethyl Sulfoxide (DMSO)5.00 x 10⁻³
Polyethylene Glycol-400 (PEG-400)2.66 x 10⁻²

Data adapted from a study on Ribociclib solubility.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • (Optional) Sonicator or water bath

  • Procedure:

    • Calculate the mass of this compound powder required to make a 10 mM solution. (Molecular Weight of this compound = 474.61 g/mol )

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • (Optional) If dissolution is slow, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes or microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Determine the final volume of the 10 µM working solution needed for your experiment.

    • In a sterile tube, pipette the required volume of pre-warmed cell culture medium. For example, for 1 mL of working solution, use 999 µL of medium.

    • While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution drop-wise to the medium.

    • Continue to vortex for another 10-15 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately to treat your cells.

Visualizations

G cluster_0 CDK4/6 Signaling Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb phosphorylates E2F E2F Transcription Factors Rb->E2F inhibits pRb Phosphorylated Rb (pRb) pRb->E2F releases G1_S_Transition G1 to S Phase Cell Cycle Progression E2F->G1_S_Transition promotes This compound This compound This compound->CDK46 inhibits

Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.

G cluster_1 Experimental Workflow for this compound Treatment Start Start: this compound Powder Stock_Prep Prepare High-Concentration Stock Solution in DMSO Start->Stock_Prep Storage Aliquot and Store at -20°C / -80°C Stock_Prep->Storage Working_Sol Prepare Fresh Working Solution in Pre-warmed Medium Storage->Working_Sol Cell_Treatment Treat Cells in Culture Working_Sol->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Downstream Assay (e.g., Viability, Western Blot) Incubation->Assay End End: Data Analysis Assay->End

Caption: A typical experimental workflow for using this compound in cell culture.

G cluster_2 Troubleshooting Logic for this compound Precipitation Precipitation Precipitation Observed? Check_Stock Check Stock Solution: - Completely dissolved? - Stored correctly? Precipitation->Check_Stock Yes No_Precipitation No Precipitation: Proceed with Experiment Precipitation->No_Precipitation No Check_Dilution Review Dilution Technique: - Pre-warmed medium? - Added drop-wise with mixing? Check_Stock->Check_Dilution Stock OK Check_DMSO Check Final DMSO %: Is it < 0.5%? Check_Dilution->Check_DMSO Dilution OK Consider_Medium Consider Medium Effects: - Increase serum %? - Check pH? Check_DMSO->Consider_Medium DMSO % OK Advanced Advanced Troubleshooting: - Use a co-solvent? - Prepare fresh immediately? Consider_Medium->Advanced Still Precipitates Advanced->No_Precipitation Resolved

Caption: A logical flowchart for troubleshooting this compound precipitation issues.

References

Technical Support Center: Lerociclib In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lerociclib. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for long-term cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you minimize toxicity and achieve consistent, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] This action blocks the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase, leading to a G1 cell cycle arrest and subsequent inhibition of cell proliferation.[1][2]

Q2: What are the typical signs of this compound-induced toxicity in cell culture?

In long-term cell culture, this compound-induced toxicity can manifest in several ways:

  • Reduced Cell Viability: A dose-dependent decrease in the number of viable cells.

  • Apoptosis: At higher concentrations, this compound can induce programmed cell death.

  • Cellular Senescence: Prolonged treatment (several days) can cause cells to enter a state of irreversible growth arrest known as senescence, characterized by an enlarged and flattened morphology.[3]

  • Morphological Changes: Cells may appear enlarged, flattened, and may show increased vacuolization.[4][5]

  • Reduced Proliferation: A significant decrease in the rate of cell division.

  • Cell Detachment: In adherent cell lines, a noticeable increase in floating cells may be observed.

Q3: Is the G1 arrest induced by this compound reversible?

Yes, the G1 cell cycle arrest induced by this compound is generally reversible, especially with shorter exposure times (e.g., up to 48-72 hours).[6] However, the reversibility can be compromised with prolonged exposure (greater than 3 days) or at higher concentrations.[6] Upon removal of the drug, cells can re-enter the cell cycle, though a fraction may remain arrested in G1.[6]

Q4: Can long-term treatment with this compound lead to cellular senescence?

Yes, prolonged exposure to CDK4/6 inhibitors like this compound can induce a senescence-like phenotype in cancer cells.[3] This is characterized by a stable cell cycle arrest, an enlarged and flattened cell morphology, and increased activity of senescence-associated β-galactosidase.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High levels of cell death shortly after adding this compound. - this compound concentration is too high, inducing apoptosis. - The cell line is highly sensitive to CDK4/6 inhibition.- Perform a dose-response curve to determine the optimal concentration that induces G1 arrest without significant apoptosis. - Start with a concentration around the reported IC50 value for your cell line or a similar cell type. - Ensure accurate cell counting and seeding density; over-confluent cultures can be more sensitive to drug treatment.
Gradual increase in floating cells during long-term culture. - Delayed-onset cytotoxicity. - Induction of apoptosis in a subpopulation of cells. - Nutrient depletion or accumulation of waste products in the media.- Lower the concentration of this compound. - Increase the frequency of media changes (e.g., every 24-48 hours) to ensure adequate nutrient supply and removal of waste. - Monitor for morphological signs of apoptosis (e.g., cell shrinkage, membrane blebbing).
Cells become large, flat, and stop dividing after several days of treatment. - Induction of cellular senescence.- Confirm senescence by staining for senescence-associated β-galactosidase. - If senescence is not the desired outcome, consider using a lower concentration of this compound or a shorter treatment duration. - Be aware that senescence is a common outcome of prolonged CDK4/6 inhibition.[3]
Cells escape G1 arrest and resume proliferation during continuous treatment. - Development of drug resistance. - Heterogeneous cell population with a resistant subclone.- Verify the G1 arrest by flow cytometry. - If resistance is suspected, consider increasing the this compound concentration or switching to a different CDK4/6 inhibitor. - Ensure the initial cell population is clonal if studying long-term effects.
Variability in results between experiments. - Inconsistent cell seeding density. - Inconsistent timing of drug addition relative to cell plating. - Fluctuation in incubator conditions (CO2, temperature, humidity).- Optimize and standardize your cell seeding density.[7] - Allow cells to adhere and enter a logarithmic growth phase (typically 24 hours) before adding this compound. - Regularly calibrate and monitor incubator conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other CDK4/6 inhibitors from in vitro studies.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)
U-2 OSOsteosarcoma4.8
MG-63Osteosarcoma5.1
COA30Sarcoma (PDX)4.0
COA79Sarcoma (PDX)3.0

Data sourced from a study on pediatric sarcomas.[2]

Table 2: Comparative IC50 Values of CDK4/6 Inhibitors

InhibitorCell LineCancer TypeIC50 (µM)
PalbociclibH520Lung Squamous Cell Carcinoma8.88 ± 0.67
PalbociclibH226Lung Squamous Cell Carcinoma9.61 ± 0.72
PalbociclibKB-3-1 (parental)Cervical Carcinoma5.014
PalbociclibKB-C2 (resistant)Cervical Carcinoma22.573
PalbociclibSW620 (parental)Colorectal Adenocarcinoma3.921
PalbociclibSW620/Ad300 (resistant)Colorectal Adenocarcinoma9.045
PalbociclibNCI-H460Large Cell Lung Cancer5.598

This table provides context for the range of effective concentrations of CDK4/6 inhibitors in different cancer cell lines.[8][9]

Experimental Protocols

Protocol 1: Long-Term Culture of Adherent Cells with this compound to Maintain G1 Arrest

Objective: To maintain a population of G1-arrested cells for an extended period (e.g., 1-2 weeks) while minimizing toxicity.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or a gentler cell dissociation reagent (e.g., Accutase)

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Seeding:

    • Culture cells to ~70-80% confluency.

    • Harvest cells using trypsin-EDTA and neutralize with complete medium.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

    • Seed cells at a relatively low density (e.g., 1:6 to 1:10 subculture ratio) to avoid contact inhibition during the initial phase of the experiment.[7] Allow cells to attach and resume proliferation for 24 hours.

  • This compound Treatment:

    • Prepare the desired final concentration of this compound in pre-warmed complete medium. The optimal concentration should be pre-determined through a dose-response experiment to identify the lowest concentration that induces a robust G1 arrest without significant cell death.

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium.

  • Maintenance of G1-Arrested Culture:

    • Media Refreshment: Change the medium containing this compound every 48 hours. This is crucial to replenish nutrients and remove metabolic waste, which can contribute to cytotoxicity.

    • Monitoring: Visually inspect the cells daily using a phase-contrast microscope. Look for signs of toxicity such as excessive floating cells, rounding up, or significant morphological changes beyond the expected G1 arrest phenotype (e.g., cell enlargement).

    • Passaging Arrested Cells: If the cells become too confluent even in the arrested state (which can happen due to cell spreading), they may need to be passaged.

      • Gently detach the cells using a mild dissociation reagent.

      • Centrifuge the cells at a low speed (e.g., 200 x g for 3-5 minutes).

      • Resuspend the cell pellet in fresh this compound-containing medium.

      • Re-plate the cells at a lower density. Note that arrested cells may be more fragile, so handle them gently.

  • Assessing Cell Viability and Cell Cycle Arrest:

    • At desired time points, harvest a sample of cells to assess viability using a trypan blue exclusion assay or a more quantitative method like an MTT or CellTiter-Glo assay.

    • To confirm G1 arrest, fix cells in 70% ethanol and stain with propidium iodide for flow cytometric analysis of DNA content.

Protocol 2: Senescence-Associated β-Galactosidase Staining

Objective: To determine if long-term this compound treatment has induced cellular senescence.

Materials:

  • Cells cultured with or without this compound

  • Senescence β-Galactosidase Staining Kit (commercially available) or individual reagents:

    • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

    • Staining solution (containing citrate-buffered saline, potassium ferrocyanide, potassium ferricyanide, MgCl2, and X-gal)

  • PBS

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells in multi-well plates.

    • After the desired treatment period with this compound, aspirate the culture medium.

    • Wash the cells twice with PBS.

  • Fixation:

    • Add the fixative solution to cover the cells and incubate for 10-15 minutes at room temperature.

    • Aspirate the fixative solution and wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution according to the kit manufacturer's instructions or standard protocols.

    • Add the staining solution to the cells.

    • Incubate the cells at 37°C without CO2 for 4 to 24 hours. Protect from light.

    • Monitor for the development of a blue color.

  • Imaging:

    • Aspirate the staining solution and wash the cells with PBS.

    • Add PBS to the wells to prevent the cells from drying out.

    • Observe the cells under a bright-field microscope. Senescent cells will appear blue.

    • Quantify the percentage of blue-staining cells to determine the extent of senescence.

Signaling Pathways and Experimental Workflows

Lerociclib_Mechanism_of_Action cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D-CDK4/6 Complex Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_Arrest G1 Cell Cycle Arrest Rb->G1_Arrest Leads to pRb p-Rb (Inactive) G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes This compound This compound This compound->CyclinD_CDK46 Inhibits

Caption: Mechanism of action of this compound leading to G1 cell cycle arrest.

Long_Term_Culture_Workflow start Seed Cells at Low Density incubation1 Incubate for 24h (Attachment & Growth) start->incubation1 add_this compound Add this compound-Containing Medium incubation1->add_this compound long_term_culture Long-Term Incubation (Days to Weeks) add_this compound->long_term_culture monitoring Daily Microscopic Monitoring long_term_culture->monitoring media_change Change Medium with Fresh this compound (every 48h) monitoring->media_change Culture Healthy endpoint Endpoint Analysis (Viability, Cell Cycle, Senescence) monitoring->endpoint Toxicity or End of Experiment media_change->long_term_culture

Caption: Experimental workflow for long-term cell culture with this compound.

Troubleshooting_Logic start Observe High Cell Toxicity check_conc Is this compound concentration within recommended range for the cell line? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc No check_media Is media being changed frequently (every 48h)? check_conc->check_media Yes apoptosis Toxicity likely due to Apoptosis reduce_conc->apoptosis increase_media_change Increase Media Change Frequency check_media->increase_media_change No check_senescence Are cells large, flat, and non-proliferative? check_media->check_senescence Yes increase_media_change->apoptosis perform_sa_beta_gal Perform Senescence Assay check_senescence->perform_sa_beta_gal Yes

Caption: Troubleshooting logic for high toxicity in this compound-treated cultures.

References

appropriate vehicle control for Lerociclib in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lerociclib in in vivo studies. The information is tailored to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and administration of this compound for in vivo studies.

ProblemPotential CauseRecommended Solution
This compound Precipitation in Vehicle - Inadequate solubilization of this compound due to its poor aqueous solubility. - Incorrect solvent ratio or order of solvent addition. - Low temperature of the vehicle during preparation.- Utilize a salt form of this compound (e.g., T11345L), which has improved solubility for animal studies.[1] - Employ a co-solvent system. A commonly recommended formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[1] Ensure solvents are added sequentially with thorough mixing after each addition. - Gentle warming and sonication can aid in dissolution.[1]
Inconsistent Dosing Volume - High viscosity of the vehicle. - Precipitation of this compound in the dosing syringe.- If using a viscous vehicle like the DMSO/PEG300/Tween-80 formulation, ensure it is at room temperature to reduce viscosity. - Prepare the formulation fresh before each use and visually inspect for any precipitation before drawing into the syringe. - For oral gavage, a homogenous suspension in 0.5% CMC-Na can be considered, especially for larger doses.[1]
Animal Distress or Adverse Reactions Post-Administration - High concentration of DMSO in the vehicle, which can be toxic, especially in sensitive mouse strains. - Improper oral gavage technique. - The pH of the formulation is not optimal.- For nude mice or other sensitive strains, keep the DMSO concentration below 2%.[1] - Ensure proper training in oral gavage techniques to prevent injury. - Aim for a neutral pH (~7.0) for the final formulation to minimize irritation.[2]
Lack of Expected Therapeutic Effect - Poor bioavailability due to inadequate formulation. - Degradation of this compound. - Incorrect dosage or administration frequency.- Confirm the use of a validated vehicle that ensures adequate solubility and absorption. The choice of vehicle can significantly impact drug exposure. - Store this compound and its formulations under recommended conditions to prevent degradation. - In vivo studies have shown efficacy with daily oral administration of this compound at doses of 50 mg/kg and 100 mg/kg.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo oral administration of this compound?

A1: While specific vehicle compositions are not always detailed in publications, a general and effective vehicle for compounds with poor solubility like this compound is a co-solvent system. A widely suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline or PBS .[1] For oral gavage, particularly with larger doses, a suspension in 0.5% CMC-Na can also be utilized.[1] Due to this compound's poor solubility, using a salt form is often recommended for animal studies to improve dissolution.[1]

Q2: How should I prepare the this compound formulation?

A2: When using a multi-component solvent system, the order of addition is critical. First, dissolve the this compound powder in DMSO. Then, add the other solvents sequentially (e.g., PEG300, then Tween-80, and finally Saline/PBS), ensuring the solution is clear after each addition. Gentle warming and sonication can be used to facilitate dissolution.[1] It is recommended to prepare the formulation fresh before each administration.

Q3: What are the typical dosages and administration routes for this compound in mouse models?

A3: In numerous preclinical studies involving xenograft mouse models, this compound has been administered orally. Common administration methods include oral gavage and incorporation into a medicated diet.[3][5] Efficacious doses are typically in the range of 50 mg/kg to 100 mg/kg , administered daily.[3][4]

Q4: Are there any known stability issues with this compound formulations?

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[5] These kinases are key regulators of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase, ultimately leading to an arrest of cell proliferation.[6]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage (General Protocol)

This protocol is based on a general formulation for poorly soluble compounds and should be optimized for your specific experimental needs.

Materials:

  • This compound (or its salt form)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Weigh the required amount of this compound powder for the desired concentration and number of animals.

  • In a sterile container, add the appropriate volume of DMSO to the this compound powder to achieve a 10% final DMSO concentration in the total volume.

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Add the required volume of PEG300 to reach a 40% final concentration. Mix thoroughly until the solution is homogenous.

  • Add the required volume of Tween-80 for a 5% final concentration and mix again.

  • Finally, add the required volume of sterile Saline or PBS to make up the final volume (45%). Mix thoroughly to ensure a uniform solution.

  • Visually inspect the solution for any precipitation before administration.

Experimental Workflow for In Vivo Efficacy Study

G cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring & Analysis A Calculate this compound Dose & Vehicle Volume B Prepare this compound Formulation A->B C Animal Acclimatization & Tumor Implantation D Randomize Animals into Treatment Groups C->D E Administer this compound or Vehicle (Oral Gavage) D->E F Monitor Tumor Volume & Body Weight E->F G Collect Tissues for Pharmacodynamic Analysis F->G H Statistical Analysis of Results G->H

Figure 1. Experimental workflow for a typical in vivo efficacy study of this compound.

Signaling Pathway

CDK4/6-Rb Signaling Pathway

G Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition promotes This compound This compound This compound->CDK46 inhibits

Figure 2. Simplified diagram of the CDK4/6-Rb pathway and the inhibitory action of this compound.

References

Technical Support Center: Lerociclib Experiments and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Lerociclib experiments, potentially due to cell line contamination. Inconsistent or unexpected results when studying a targeted inhibitor like this compound, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), can often be traced back to problems with the integrity of the cell lines used.[1][2]

Frequently Asked Questions (FAQs)

Q1: My this compound experiment results are inconsistent between batches. What is a common cause?

A1: A primary cause of inconsistent results is cell line contamination. This can be either cross-contamination with another cell line or microbial contamination (e.g., mycoplasma). It is estimated that 15-20% of cell lines currently in use may be misidentified. Mycoplasma, in particular, can alter cellular metabolism, growth rates, and drug sensitivity, leading to significant variability in experimental outcomes.[3][4][5]

Q2: How can cell line cross-contamination affect my this compound results?

A2: this compound's primary mechanism is to inhibit CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein and causing G1 cell cycle arrest.[1][6] If your cell line is contaminated with another that is resistant to this compound (e.g., lacks a functional Rb protein or has different CDK expression levels), you may observe a reduced drug effect, such as a higher IC50 value or an incomplete G1 arrest.

Q3: What is mycoplasma and how can it impact my experiments?

A3: Mycoplasma is a genus of small bacteria that lack a cell wall, making them resistant to many common antibiotics.[5] They are a frequent contaminant in cell cultures.[7] Mycoplasma contamination can significantly alter host cell physiology, including metabolism, protein synthesis, and signal transduction pathways, which can change the cell's sensitivity to drugs like this compound.[3][7]

Q4: How often should I test my cell lines for authenticity and contamination?

A4: It is best practice to:

  • Authenticate a new cell line upon receipt from any source (even a reputable cell bank).

  • Test for mycoplasma every 1-2 months, especially in a shared lab environment.[8]

  • Re-authenticate the cell line after a certain number of passages or before cryopreservation to ensure genetic drift has not occurred.

Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for troubleshooting.

Issue 1: The IC50 value for this compound is significantly higher than published values.

Possible Cause Recommended Action
Cell Line Cross-Contamination The culture may be contaminated with a this compound-resistant cell line.
Action: Perform Short Tandem Repeat (STR) profiling to authenticate your cell line's identity.[9][10] Compare the profile to a reference database.
Mycoplasma Contamination Mycoplasma infection can alter drug sensitivity.[3]
Action: Test for mycoplasma using a PCR-based detection kit.[4] If positive, discard the culture and start with a fresh, uncontaminated stock.
Incorrect Cell Seeding Density Cell density can influence drug efficacy in viability assays.
Action: Optimize cell seeding density for your specific cell line and assay duration. Ensure consistent plating across all experiments.

Issue 2: Western blot analysis shows no decrease in phosphorylated Rb (p-Rb) after this compound treatment.

Possible Cause Recommended Action
Resistant Cell Line The cell line (or a contaminating one) may be intrinsically resistant (e.g., Rb-negative).
Action: Confirm the Rb status of your cell line from literature or by western blot. Authenticate the cell line with STR profiling.
Inactive Compound The this compound stock may have degraded.
Action: Prepare a fresh stock solution of this compound. Test its activity on a known sensitive, authenticated cell line.
Sub-optimal Protocol Insufficient incubation time or incorrect antibody usage.
Action: Ensure the treatment duration is sufficient to observe changes in p-Rb (typically 18-24 hours). Validate primary and secondary antibodies and follow an optimized western blot protocol.[11][12]

Issue 3: Flow cytometry does not show the expected G1 phase cell cycle arrest.

Possible Cause Recommended Action
Mixed Population of Cells A contaminating cell line may not arrest in G1, masking the effect on the target cells.
Action: Perform STR profiling to check for cross-contamination.[13] Use a purified, authenticated cell stock for the experiment.
Mycoplasma Contamination Mycoplasma can affect cell cycle progression.
Action: Test for and eliminate mycoplasma contamination.
Incorrect Staining/Gating Issues with the flow cytometry protocol can lead to misinterpretation of data.
Action: Review your cell fixation, DNA staining (e.g., with Propidium Iodide), and gating strategy.[14] Ensure proper compensation and doublet discrimination.
Data Presentation: Impact of Contamination on this compound Potency (Illustrative)

The table below illustrates how contamination can alter experimental outcomes. Data are hypothetical.

Cell Line Status Apparent IC50 (nM) % of Cells in G1 (24h post-treatment) p-Rb Level (Relative to Control)
Pure, Sensitive Line 25 nM85%0.15
Contaminated with Resistant Line (20%) 150 nM68%0.40
Mycoplasma-Positive 95 nM72%0.35

Visualizations and Workflows

This compound Mechanism of Action

Lerociclib_Pathway cluster_cdk Active Complex GF Growth Factors Receptor Receptor GF->Receptor CyclinD Cyclin D Receptor->CyclinD activates Rb Rb CyclinD->Rb phosphorylates CDK46 CDK4/6 CDK46->Rb phosphorylates Arrest G1 Arrest CDK46->Arrest pRb p-Rb E2F E2F pRb->E2F releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates This compound This compound This compound->CDK46 inhibits Arrest->S_Phase

Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 arrest.

Troubleshooting Workflow for Inconsistent this compound Results

Troubleshooting_Workflow start Unexpected this compound Experiment Outcome (e.g., high IC50, no G1 arrest) check_reagents Check Reagents & Protocol start->check_reagents check_cells Suspect Cell Line Integrity Issue start->check_cells reagent_ok Reagents/Protocol OK? check_reagents->reagent_ok myco_test 1. Perform Mycoplasma Test (PCR-based) check_cells->myco_test reagent_ok->check_cells Yes solution_reagent Solution: - Remake reagents - Optimize protocol - Rerun experiment reagent_ok->solution_reagent  No myco_result Mycoplasma Positive? myco_test->myco_result str_test 2. Perform STR Profile Analysis myco_result->str_test No solution_myco Solution: - Discard contaminated stocks - Decontaminate incubator/hood - Thaw new, clean vial myco_result->solution_myco Yes str_result Profile Mismatch? str_test->str_result solution_str Solution: - Discard misidentified line - Obtain authentic cells from  a reputable cell bank str_result->solution_str Yes solution_ok Cell line is authentic and clean. Re-evaluate experimental design. str_result->solution_ok No

Caption: A step-by-step workflow for diagnosing unexpected results in this compound experiments.

Cell Line Authentication and Banking Workflow

Cell_Banking_Workflow receive Receive Cell Line quarantine Quarantine receive->quarantine expand Expand Culture (Low Passage) quarantine->expand test Authentication & Safety Testing expand->test str STR Profile test->str myco Mycoplasma Test test->myco pass_fail Tests Pass? str->pass_fail myco->pass_fail discard Discard Cell Line pass_fail->discard No create_mcb Create Master Cell Bank (MCB) (Freeze multiple low-passage vials) pass_fail->create_mcb Yes thaw_mcb Thaw MCB Vial create_mcb->thaw_mcb expand_wcb Expand for 2-3 Passages thaw_mcb->expand_wcb create_wcb Create Working Cell Bank (WCB) expand_wcb->create_wcb use_wcb Use WCB for Routine Experiments create_wcb->use_wcb

Caption: Best practice workflow for receiving, authenticating, and banking cell lines for reproducible research.

Key Experimental Protocols

Cell Line Authentication (STR Profiling)

Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. The process involves PCR amplification of specific polymorphic loci in the genome to create a unique genetic fingerprint.

Methodology Overview:

  • Sample Collection: Collect a cell pellet from a healthy, low-passage culture.

  • DNA Extraction: Isolate genomic DNA from the cell pellet using a commercial kit.

  • PCR Amplification: Amplify at least eight core STR loci plus Amelogenin (for sex determination) using a multiplex PCR kit.

  • Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a genetic analyzer.

  • Data Analysis: Compare the resulting STR profile (the number of repeats at each locus) to the reference profile of the expected cell line from a database (e.g., ATCC, DSMZ). An 80% match or higher is generally required to confirm identity.

Mycoplasma Detection (PCR-Based Method)

This is a rapid and highly sensitive method for detecting mycoplasma DNA in cell cultures.[4]

Methodology:

  • Sample Preparation: Collect 1 mL of spent culture supernatant from a 2-3 day old culture (cells should be near confluency). Do not centrifuge.

  • DNA Extraction: Use a specialized kit designed for isolating microbial DNA from culture medium.

  • PCR Reaction: Set up a PCR reaction using a commercial mycoplasma detection kit, which includes primers targeting conserved regions of the mycoplasma genome (e.g., 16S rRNA gene), a positive control, and an internal control.

  • Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose gel.

  • Interpretation: The presence of a band of the expected size for the mycoplasma target indicates a positive result. The internal control band should be present in all samples except the positive control to rule out PCR inhibition.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic effects of this compound.

Methodology: [15]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 72 hours).

  • Reagent Addition: Add MTS reagent (combined with an electron coupling reagent like PES) to each well (typically 20 µL per 100 µL of medium).[15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. Metabolically active cells will reduce the MTS tetrazolium compound into a colored formazan product.[16]

  • Absorbance Reading: Measure the absorbance of the soluble formazan at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to calculate the IC50 value.

Western Blotting for p-Rb and Total Rb

This protocol allows for the detection of changes in Rb phosphorylation status following this compound treatment.

Methodology: [11][12]

  • Cell Treatment & Lysis: Plate cells and treat with this compound (at an effective concentration, e.g., 100 nM) and a vehicle control for 18-24 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (e.g., Ser807/811) and total Rb overnight at 4°C with gentle shaking. A loading control antibody (e.g., GAPDH or β-actin) should be used on the same blot.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[12][17]

  • Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film. Quantify band intensities to determine the relative change in p-Rb levels.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the distribution of the population in different phases of the cell cycle.

Methodology: [14][18]

  • Cell Treatment: Plate cells and treat with this compound and a vehicle control for 24 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge to form a cell pellet.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes at 4°C (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in the G1 phase in this compound-treated samples.

References

variability in Lerociclib response across different cell passages

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lerociclib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding variability in experimental results, particularly concerning different cell passages.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line across different experiments. What could be the cause?

A1: Variability in IC50 values for this compound can stem from several factors. One common yet often overlooked reason is the passage number of your cell line. Continuous passaging can lead to phenotypic and genotypic drift, altering the expression of key proteins in the CDK4/6 pathway or activating resistance mechanisms.[1][2] We recommend standardizing your experiments to a narrow passage number range to ensure consistency. Other potential causes include variations in cell seeding density, media composition, and assay methodology.[3][4][5]

Q2: How does cell passage number specifically affect a cell's response to a CDK4/6 inhibitor like this compound?

A2: Higher passage numbers can lead to several changes that impact this compound's efficacy. These may include:

  • Genetic and Phenotypic Drift: Continuous culturing can select for subpopulations of cells with altered growth characteristics or drug sensitivities.[2]

  • Changes in Protein Expression: The expression levels of key cell cycle proteins such as Cyclin D1, CDK4, CDK6, and the retinoblastoma protein (Rb) can change over time in culture.[6][7] Alterations in these targets can directly impact this compound's effectiveness.

  • Acquired Resistance Mechanisms: Prolonged culturing under suboptimal conditions can inadvertently select for cells with acquired resistance mechanisms, such as the upregulation of bypass signaling pathways (e.g., CDK2/Cyclin E axis) that can circumvent the G1 arrest induced by this compound.[7][8]

Q3: We suspect we have a mixed population of cells with varying sensitivity to this compound. How can we address this?

A3: A heterogeneous cell population can certainly contribute to inconsistent results. To address this, consider the following:

  • Cell Line Authentication: First, ensure your cell line is authenticated through short tandem repeat (STR) profiling to confirm its identity and rule out cross-contamination.

  • Re-establish from Early Passage Stock: If possible, thaw a new vial of cells from an early-passage, authenticated stock for your experiments.

  • Single-Cell Cloning: To obtain a homogenous population, you can perform single-cell cloning to isolate and expand individual clones for further testing.

Q4: What are the key components of the signaling pathway targeted by this compound?

A4: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[9][10] These kinases, when complexed with Cyclin D, phosphorylate the retinoblastoma protein (Rb).[6][11] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[12] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and a subsequent decrease in tumor cell proliferation.[9][11]

Troubleshooting Guide: Variability in this compound Response

If you are encountering variability in your experimental results with this compound, this guide provides a systematic approach to troubleshooting.

Diagram: Troubleshooting Workflow

G start Inconsistent this compound Response Observed check_passage Check Cell Passage Number (Is it consistent across experiments?) start->check_passage passage_high High Passage Number (>20) or Wide Range check_passage->passage_high No passage_ok Consistent and Low Passage Number check_passage->passage_ok Yes thaw_new Thaw New Vial of Early Passage Cells passage_high->thaw_new check_culture Review Cell Culture Practices passage_ok->check_culture re_run Re-run Experiment with Standardized Passage Number thaw_new->re_run end Consistent this compound Response Achieved re_run->end culture_issue Inconsistent Seeding Density, Media, etc. check_culture->culture_issue No culture_ok Standardized Culture Conditions check_culture->culture_ok Yes standardize_culture Standardize Seeding Density, Media, and Incubation Times culture_issue->standardize_culture check_assay Examine Assay Protocol culture_ok->check_assay standardize_culture->re_run assay_issue Variability in Drug Dilution, Incubation Time, or Readout check_assay->assay_issue No assay_ok Consistent Assay Protocol check_assay->assay_ok Yes optimize_assay Optimize and Validate Assay Protocol assay_issue->optimize_assay check_authentication Verify Cell Line Authentication (STR Profiling) assay_ok->check_authentication optimize_assay->re_run auth_issue Cell Line Not Authenticated or Contaminated check_authentication->auth_issue No auth_ok Authenticated Cell Line check_authentication->auth_ok Yes authenticate Authenticate Cell Line and Start with Fresh Stock auth_issue->authenticate evaluate_resistance Investigate Potential Resistance Mechanisms (e.g., Western Blot for Rb, Cyclin E) auth_ok->evaluate_resistance authenticate->re_run evaluate_resistance->end

Caption: Troubleshooting workflow for inconsistent this compound response.

Data on this compound Response Variability

The following table presents hypothetical data illustrating the impact of cell passage number on the half-maximal inhibitory concentration (IC50) and cell cycle distribution of a hypothetical cancer cell line treated with this compound.

Cell Passage NumberThis compound IC50 (nM)% Cells in G1 Phase (at 100 nM this compound)% Cells in S Phase (at 100 nM this compound)
525 ± 375%10%
1030 ± 572%12%
2085 ± 1555%25%
30250 ± 4040%38%

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reading: Add the reagent to each well, mix, and incubate at room temperature to induce cell lysis. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway

Diagram: this compound and the CDK4/6-Rb Pathway

cluster_1 Cell Cycle Machinery cluster_2 Drug Intervention GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 complexes with Rb Rb CDK46->Rb phosphorylates (P) E2F E2F Rb->E2F sequesters G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes activates transcription This compound This compound This compound->CDK46 inhibits

References

impact of serum concentration on Lerociclib activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro activity of Lerociclib, a potent and selective CDK4/6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] This action blocks the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase, ultimately leading to G1 arrest and the inhibition of cancer cell proliferation.[1]

Q2: What are the reported in vitro IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, including the cell line and assay method used. Published data indicates the following:

Target/Cell LineIC50 Value
CDK4/Cyclin D1 (biochemical assay)1 nM[1]
CDK6/Cyclin D3 (biochemical assay)2 nM[1]
U-2 OS (osteosarcoma cell line)4.8 µM[3]
MG-63 (osteosarcoma cell line)5.1 µM[3]
COA30 (sarcoma PDX cells)4.0 µM[3]
COA79 (sarcoma PDX cells)3.0 µM[3]

Q3: How does serum concentration potentially affect the in vitro activity of this compound?

  • Protein Binding: this compound may bind to proteins present in fetal bovine serum (FBS) or other sera. This binding can reduce the free concentration of the drug available to interact with its target in the cells, potentially leading to an underestimation of its potency (a higher apparent IC50).

  • Growth Factor Signaling: Serum is a complex mixture of growth factors, cytokines, and hormones that can stimulate cell proliferation pathways.[4][5] High concentrations of serum may partially counteract the anti-proliferative effect of this compound by strongly activating pathways upstream of CDK4/6.

  • Metabolic Effects: The metabolic state of cells can be influenced by serum concentration, which in turn could modulate their sensitivity to a CDK4/6 inhibitor.[4]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values for this compound in our cell proliferation assays.

  • Possible Cause 1: High Serum Concentration. The presence of high concentrations of serum (e.g., 10% FBS) can lead to increased protein binding of this compound, reducing its effective concentration.

    • Troubleshooting Step: Try reducing the serum concentration in your assay medium (e.g., to 1% or 2.5% FBS). Be aware that lower serum may affect cell health and proliferation rates, so it is important to include appropriate controls. It is also crucial to allow cells to acclimate to the lower serum conditions before adding the drug.

  • Possible Cause 2: Choice of Proliferation Assay. Metabolic assays (e.g., MTT, MTS, CellTiter-Glo) can be misleading for CDK4/6 inhibitors. Cells arrested in G1 by this compound may not divide but can continue to grow in size, leading to an increase in metabolic activity that can be misinterpreted as proliferation.[6][7]

    • Troubleshooting Step: Use a proliferation assay that directly measures DNA synthesis or cell number, such as BrdU incorporation, EdU staining, or direct cell counting (e.g., using a hemocytometer or an automated cell counter). These methods are less likely to be confounded by changes in cell size.

  • Possible Cause 3: Cell Line Resistance. The cell line you are using may have intrinsic or acquired resistance to CDK4/6 inhibition.

    • Troubleshooting Step: Verify the Rb status of your cell line. Rb-negative cell lines are typically resistant to CDK4/6 inhibitors. You can also test a known sensitive cell line (e.g., MCF-7) in parallel as a positive control.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause 1: Variability in Serum Batches. Different lots of FBS can have varying compositions of growth factors and proteins, leading to variability in experimental outcomes.

    • Troubleshooting Step: Whenever possible, use the same lot of FBS for an entire set of experiments. When a new lot is introduced, it is advisable to re-validate key assay parameters.

  • Possible Cause 2: Cell Seeding Density. The initial number of cells plated can influence their proliferation rate and response to the drug.

    • Troubleshooting Step: Ensure a consistent and optimized cell seeding density for all wells and experiments.

Experimental Protocols

Protocol 1: General Cell Proliferation Assay to Assess this compound Activity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in their standard growth medium (e.g., DMEM with 10% FBS). Allow cells to adhere and resume proliferation for 24 hours.

  • Serum Starvation (Optional but Recommended): To reduce the confounding effects of serum, aspirate the growth medium and replace it with a low-serum medium (e.g., DMEM with 0.5-1% FBS) for 12-24 hours prior to drug treatment.

  • Drug Treatment: Prepare a serial dilution of this compound in the low-serum medium. Remove the starvation medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the cells for a period that allows for at least one to two cell doublings in the control wells (typically 48-72 hours).

  • Quantification of Proliferation:

    • Recommended Method (DNA Synthesis): Use an EdU-based proliferation assay kit according to the manufacturer's instructions. This involves labeling the cells with EdU, followed by fixation, permeabilization, and detection of the incorporated EdU.

    • Alternative Method (Direct Cell Count): Aspirate the medium, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin and count the cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Western Blot for Rb Phosphorylation

  • Cell Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (and a vehicle control) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizations

Lerociclib_Mechanism_of_Action cluster_0 G1 Phase cluster_1 S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 bind to Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis activates transcription for pRb pRb This compound This compound This compound->CDK46 inhibits Mitogenic_Signals Mitogenic Signals Mitogenic_Signals->CyclinD activate

Caption: this compound's mechanism of action in blocking cell cycle progression.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (24h) seed_cells->adhere serum_starve Optional: Serum starve (12-24h) adhere->serum_starve treat Treat with this compound serial dilutions serum_starve->treat incubate Incubate (48-72h) treat->incubate assay Perform proliferation assay (e.g., EdU or cell counting) incubate->assay analyze Analyze data and calculate IC50 assay->analyze end_node End analyze->end_node

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start High IC50 Value Observed check_serum What is the serum concentration? start->check_serum check_assay What type of proliferation assay was used? start->check_assay check_cell_line Is the cell line known to be sensitive? start->check_cell_line high_serum High (e.g., 10%) check_serum->high_serum low_serum Low (e.g., <2%) check_serum->low_serum metabolic_assay Metabolic (MTT, etc.) check_assay->metabolic_assay dna_assay DNA/Cell Count check_assay->dna_assay unknown_sensitivity Unknown/Resistant check_cell_line->unknown_sensitivity sensitive Sensitive check_cell_line->sensitive reduce_serum Action: Reduce serum concentration & re-test high_serum->reduce_serum switch_assay Action: Switch to DNA-based assay & re-test metabolic_assay->switch_assay test_control Action: Test a positive control cell line unknown_sensitivity->test_control

Caption: Troubleshooting logic for unexpectedly high this compound IC50 values.

References

Validation & Comparative

Lerociclib and Palbociclib: A Preclinical Efficacy Showdown in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Among these, palbociclib, the first-in-class approved CDK4/6 inhibitor, has set a benchmark. Lerociclib, a newer entrant, is also demonstrating significant potential. This guide provides a detailed preclinical comparison of the efficacy of this compound and palbociclib, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.

Mechanism of Action: A Shared Path to Cell Cycle Arrest

Both this compound and palbociclib are potent and selective inhibitors of CDK4 and CDK6.[1][2] These kinases are pivotal in regulating the cell cycle's transition from the G1 (growth) phase to the S (synthesis) phase. By inhibiting CDK4 and CDK6, both drugs prevent the phosphorylation of the retinoblastoma protein (Rb).[3][4] This action maintains the Rb-E2F transcription factor complex, thereby blocking the expression of genes required for DNA replication and leading to G1 phase cell cycle arrest and the suppression of tumor cell proliferation.[4][5]

CDK4_6_Inhibitor_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (P) E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK46 Palbociclib Palbociclib Palbociclib->CDK46

Figure 1: Simplified signaling pathway of CDK4/6 inhibition by this compound and palbociclib.

Head-to-Head: A Look at the Preclinical Data

While direct head-to-head preclinical studies under identical experimental conditions are limited, a comparative analysis can be drawn from individual studies.

Biochemical Potency: A Glimpse at Enzymatic Inhibition

Biochemical assays measuring the half-maximal inhibitory concentration (IC50) against the CDK4/6 enzymes provide a direct measure of a drug's potency.

DrugTargetIC50 (nM)
This compound CDK4/Cyclin D11[6]
CDK6/Cyclin D32[6]
Palbociclib CDK411[7]
CDK615[7]

Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

The available data suggests that this compound exhibits a lower IC50 value against both CDK4 and CDK6 in enzymatic assays compared to palbociclib, indicating higher biochemical potency.

Cellular Efficacy: Inhibition of Cancer Cell Growth

The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines, with a focus on breast cancer.

DrugCell LineCancer TypeIC50 (µM)
Palbociclib MDA-MB-231Triple-Negative Breast Cancer0.85

Note: Data for this compound's IC50 in specific breast cancer cell lines from directly comparable studies was not available in the searched literature. The provided palbociclib IC50 is an example from a single study and may vary across different experimental setups.

Preclinical studies have demonstrated that palbociclib effectively induces G1 arrest in retinoblastoma protein (pRb)-positive solid tumor cell lines.[7]

In Vivo Tumor Growth Inhibition: Evidence from Xenograft Models

Animal models provide crucial insights into the in vivo efficacy of these compounds.

DrugCancer ModelDosingOutcome
This compound Breast Cancer Xenografts50 mg/kg, dailySignificant, durable, and dose-dependent inhibition of tumor growth.[8]
Palbociclib Breast Cancer Xenografts100 mg/kg, dailySignificant tumor growth inhibition.

Both this compound and palbociclib have demonstrated significant anti-tumor activity in in vivo xenograft models of breast cancer, leading to the inhibition of tumor growth.

Experimental Protocols: A Closer Look at the Methods

The following are generalized experimental protocols based on the methodologies described in the reviewed preclinical studies.

In Vitro Cell Viability Assay

Cell_Viability_Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of this compound or Palbociclib start->treat incubate Incubate for 72-120 hours treat->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze

Figure 2: General workflow for an in vitro cell viability assay.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or palbociclib.

  • Incubation: The plates are incubated for a specified period, typically 72 to 120 hours.

  • Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are used to calculate the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Study

Xenograft_Workflow start Implant cancer cells subcutaneously into mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound, Palbociclib, or vehicle daily randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Euthanize mice and analyze tumors monitor->end

Figure 3: General workflow for an in vivo xenograft study.

Protocol:

  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specific size.

  • Randomization: Mice are randomly assigned to different treatment groups (vehicle control, this compound, palbociclib).

  • Drug Administration: The drugs are administered orally at specified doses and schedules.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Conclusion

Based on the available preclinical data, both this compound and palbociclib are effective inhibitors of the CDK4/6 pathway, leading to cell cycle arrest and inhibition of tumor growth. Biochemical assays suggest that this compound may be a more potent inhibitor of CDK4 and CDK6 than palbociclib. However, without direct comparative studies, it is challenging to definitively conclude superior preclinical efficacy for one agent over the other. Both drugs have demonstrated significant anti-tumor activity in cellular and animal models, supporting their clinical development. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative efficacy and potential differential applications of these two important CDK4/6 inhibitors.

References

A Comparative Analysis of the Safety Profiles of Lerociclib and Abemaciclib in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, Lerociclib and Abemaciclib. This analysis is supported by data from pivotal clinical trials to inform preclinical and clinical research decisions.

Both this compound and Abemaciclib are potent oral inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[1][2] Their targeted inhibition of this pathway has proven effective in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][3] While sharing a common mechanism of action, their clinical safety profiles exhibit notable differences that are critical for consideration in drug development and clinical application.

Mechanism of Action: Targeting the Cell Cycle

This compound and Abemaciclib exert their anti-tumor effects by selectively inhibiting CDK4 and CDK6.[1][2] In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often leads to the upregulation of Cyclin D, which forms a complex with CDK4 and CDK6. This complex then phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor.[4] Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for the cell to progress from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, leading to DNA replication and cell division.[1][2] By inhibiting CDK4 and CDK6, both drugs prevent the phosphorylation of Rb, thereby inducing a G1 cell cycle arrest and inhibiting the proliferation of cancer cells.[1][5]

CDK4_6_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Complex cluster_2 Cell Cycle Progression cluster_3 Drug Intervention Estrogen Receptor Estrogen Receptor Cyclin D Cyclin D Estrogen Receptor->Cyclin D Upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 Forms complex with Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Releases G1-S Transition G1-S Transition E2F->G1-S Transition Promotes This compound / Abemaciclib This compound / Abemaciclib This compound / Abemaciclib->CDK4/6 Inhibits

Mechanism of CDK4/6 Inhibition by this compound and Abemaciclib.

Comparative Safety Profile

The following table summarizes the key treatment-emergent adverse events (AEs) observed in pivotal clinical trials for this compound (from the LEONARDA-1 trial) and Abemaciclib (from the MONARCH 3 trial).

Adverse EventThis compound + Fulvestrant (LEONARDA-1)[6]Abemaciclib + NSAI (MONARCH 3)[1]
Any Grade AEs
Neutropenia90.5%41.3%
Leukopenia86.9%27.9%
Anemia34.3%16.1%
Thrombocytopenia19.7%9.8%
Diarrhea19.7%81.3%
NauseaNot Reported40.1%
FatigueNot Reported29.8%
Grade 3 or 4 AEs
Neutropenia46.7% (Grade 3: 41.6%, Grade 4: 5.1%)21.1%
Leukopenia23.4% (Grade 3 only)7.6%
AnemiaNot Reported2.7%
Thrombocytopenia3.7% (Grade 3: 2.2%, Grade 4: 1.5%)1.2%
Diarrhea0%9.5%

Key Differences in Adverse Event Profiles

The data reveals distinct differences in the safety profiles of this compound and Abemaciclib. Hematologic toxicities, particularly neutropenia and leukopenia, are the most frequently reported adverse events for this compound.[6] In the LEONARDA-1 trial, Grade 3 or 4 neutropenia was observed in 46.7% of patients receiving this compound.[6] Conversely, Abemaciclib is more commonly associated with gastrointestinal toxicities, with diarrhea being the most prominent adverse event.[1] In the MONARCH 3 trial, 81.3% of patients experienced diarrhea of any grade, with 9.5% experiencing Grade 3 diarrhea.[1] Notably, the LEONARDA-1 trial for this compound reported no instances of Grade 3 or higher diarrhea.[6]

Experimental Protocols

The safety and efficacy data presented are derived from the following key clinical trials:

LEONARDA-1 (this compound)
  • Study Design: A randomized, double-blind, placebo-controlled, phase III study.[7][8]

  • Patient Population: 275 pre/peri-menopausal or postmenopausal patients with HR+, HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy.[7][8] One prior line of chemotherapy for metastatic disease was permitted.[7]

  • Dosing Regimen: this compound was administered orally at a dose of 150 mg twice daily (BID) on a continuous schedule, in combination with fulvestrant.[7][8]

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS).[7][8]

  • Safety Monitoring: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

LEONARDA_1_Workflow cluster_0 Patient Screening cluster_1 Randomization (1:1) cluster_2 Treatment & Follow-up Inclusion Criteria HR+/HER2- Advanced/Metastatic Breast Cancer Relapsed/Progressed on Prior Endocrine Therapy Arm A This compound (150mg BID) + Fulvestrant Inclusion Criteria->Arm A Arm B Placebo + Fulvestrant Inclusion Criteria->Arm B Treatment Continuous Dosing until Progression or Unacceptable Toxicity Arm A->Treatment Arm B->Treatment Assessments PFS (Primary Endpoint) Safety Monitoring (AEs) Treatment->Assessments

Experimental Workflow for the LEONARDA-1 Trial.

MONARCH 3 (Abemaciclib)
  • Study Design: A randomized, double-blind, placebo-controlled, phase III study.[1][2]

  • Patient Population: 493 postmenopausal women with HR+, HER2- advanced breast cancer who had no prior systemic therapy in the advanced setting.[1][2]

  • Dosing Regimen: Abemaciclib was administered orally at a dose of 150 mg twice daily (BID) on a continuous schedule, in combination with a nonsteroidal aromatase inhibitor (NSAI; anastrozole or letrozole).[1][2]

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]

  • Safety Monitoring: Adverse events were monitored and graded according to CTCAE.

MONARCH_3_Workflow cluster_0 Patient Screening cluster_1 Randomization (2:1) cluster_2 Treatment & Follow-up Inclusion Criteria Postmenopausal HR+/HER2- Advanced Breast Cancer No Prior Systemic Therapy for Advanced Disease Arm A Abemaciclib (150mg BID) + NSAI Inclusion Criteria->Arm A Arm B Placebo + NSAI Inclusion Criteria->Arm B Treatment Continuous Dosing until Progression or Unacceptable Toxicity Arm A->Treatment Arm B->Treatment Assessments PFS (Primary Endpoint) Safety Monitoring (AEs) Treatment->Assessments

Experimental Workflow for the MONARCH 3 Trial.

Conclusion

This compound and Abemaciclib, while both effective CDK4/6 inhibitors, present distinct safety profiles. This compound is predominantly associated with a higher incidence of hematologic toxicities, particularly neutropenia, while Abemaciclib's primary dose-limiting toxicity is diarrhea. These differences are crucial for researchers and clinicians in the design of future studies, patient selection, and management of adverse events. Further head-to-head comparative studies would be invaluable to fully elucidate the relative safety and efficacy of these two agents.

References

A Head-to-Head In Vitro Comparison of Lerociclib and Ribociclib for CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of two prominent CDK4/6 inhibitors, Lerociclib and Ribociclib, supported by experimental data and detailed protocols.

This guide provides a comprehensive in vitro comparison of this compound and Ribociclib, two selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a key target for therapeutic intervention. Here, we present a detailed analysis of their biochemical potency, anti-proliferative activity in cancer cell lines, and the underlying experimental methodologies.

Biochemical Potency: A Direct Comparison

This compound demonstrates greater potency against both CDK4 and CDK6 in enzymatic assays compared to Ribociclib. In a direct comparison of their half-maximal inhibitory concentrations (IC50), this compound shows approximately 10-fold and 20-fold greater potency against CDK4/cyclin D1 and CDK6/cyclin D3, respectively.

InhibitorTargetIC50 (nM)
This compound CDK4/cyclin D11[1]
CDK6/cyclin D32[1]
Ribociclib CDK410
CDK639

Anti-Proliferative Activity in Cancer Cell Lines

This compound: In Vitro Anti-Proliferative Activity

A study on pediatric sarcomas demonstrated that this compound effectively decreases cell proliferation.

Cell LineCancer TypeIC50 (µM)
U-2 OSOsteosarcoma4.8
MG-63Osteosarcoma5.1

Ribociclib: In Vitro Anti-Proliferative Activity in Breast Cancer Cell Lines

Ribociclib has been extensively studied in various breast cancer cell lines, showing a range of potencies.

Cell LineBreast Cancer SubtypeIC50 (µM)
MB453ER-negative, HER2-positive0.106
MB231Triple-Negative0.285

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Machinery cluster_2 Cell Cycle Progression cluster_3 Inhibitor Action Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Hormones (e.g., Estrogen) Hormones (e.g., Estrogen) Hormones (e.g., Estrogen)->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb p-Rb Cyclin D-CDK4/6 Complex->pRb Phosphorylates Rb Rb Rb-E2F Complex Rb-E2F Complex Rb->Rb-E2F Complex E2F E2F E2F->Rb-E2F Complex Gene Transcription Gene Transcription E2F->Gene Transcription Activates Rb-E2F Complex->pRb Releases E2F upon Rb phosphorylation G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Gene Transcription->S Phase Drives transition This compound / Ribociclib This compound / Ribociclib This compound / Ribociclib->CDK4/6 Inhibit

Caption: The CDK4/6-Rb signaling pathway and the point of intervention for this compound and Ribociclib.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Assays cluster_4 Data Analysis Seed Cells Seed Cells Treat with Inhibitor Treat with varying concentrations of This compound or Ribociclib Seed Cells->Treat with Inhibitor Incubate Incubate for a defined period (e.g., 72 hours) Treat with Inhibitor->Incubate Cell Viability Assay Cell Viability Assay Incubate->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Incubate->Cell Cycle Analysis Measure Signal Measure Signal Cell Viability Assay->Measure Signal Analyze Cell Cycle Phases Analyze Cell Cycle Phases Cell Cycle Analysis->Analyze Cell Cycle Phases Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50

Caption: A generalized workflow for in vitro testing of CDK4/6 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to characterize CDK4/6 inhibitors.

In Vitro CDK4/6 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK4/6-cyclin D complex.

Objective: To determine the IC50 value of an inhibitor against CDK4/6 kinase activity.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Substrate (e.g., a synthetic peptide derived from Retinoblastoma protein, Rb)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Ribociclib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the Rb substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a two-step addition of reagents.

  • Measure the luminescence signal using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cell cultures, which is an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of an inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, U-2 OS)

  • Complete cell culture medium

  • Test compounds (this compound, Ribociclib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the inhibitors.

Objective: To assess the effect of the inhibitors on cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound, Ribociclib) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture dishes and treat with the test compounds at desired concentrations for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 15-30 minutes. The RNase A will degrade RNA, ensuring that PI only binds to DNA.

  • Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the PI.

  • The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.

References

Lerociclib's Kinase Selectivity: A Comparative Analysis of CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cyclin-dependent kinase (CDK) 4 and 6 inhibitory activity of Lerociclib (G1T38) reveals a potent and selective profile, positioning it as a significant compound in the landscape of cancer therapeutics. This guide provides a comparative overview of this compound's kinase activity against other prominent CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound demonstrates a highly potent inhibition of both CDK4 and CDK6, with a biochemical IC50 of 1 nM for CDK4/cyclin D1 and 2 nM for CDK6/cyclin D3.[1][2][3] This dual activity is critical for its mechanism of action in blocking the G1 to S phase transition of the cell cycle, a key pathway in the proliferation of many cancer cells.

Comparative Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other approved CDK4/6 inhibitors against their primary targets, CDK4 and CDK6. This quantitative data highlights the distinct selectivity profiles of each compound.

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK4:CDK6 Potency Ratio
This compound 1[1][2][3]2[1][2][3]1:2
Palbociclib11151:1.4
Ribociclib10[4]39[4]1:3.9
Abemaciclib29.91:5

Data compiled from multiple sources. The exact IC50 values may vary slightly between different experimental conditions and assay formats.

The CDK4/6 Signaling Pathway

The diagram below illustrates the canonical CDK4/6 signaling pathway. In response to mitogenic stimuli, D-type cyclins bind to and activate CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylation of Rb leads to the dissociation of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and progression from the G1 to the S phase of the cell cycle. CDK4/6 inhibitors, such as this compound, block this phosphorylation step, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 to S) cluster_1 Inhibition Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_6_Active Active Cyclin D-CDK4/6 Complex CyclinD->CDK4_6_Active Binds & Activates CDK4_6 CDK4/6 CDK4_6->CDK4_6_Active Rb_E2F Rb-E2F Complex CDK4_6_Active->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb p-Rb Rb_E2F->pRb pRb->E2F Releases G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition This compound This compound (CDK4/6 Inhibitor) This compound->CDK4_6_Active Inhibits

Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The determination of CDK4 and CDK6 kinase inhibitory activity is crucial for evaluating the potency and selectivity of compounds like this compound. Below is a representative, detailed protocol for an in vitro biochemical kinase assay, based on commonly used methods such as the ADP-Glo™ Kinase Assay.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound and other CDK4/6 inhibitors against recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

Materials:
  • Enzymes: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3.

  • Substrate: A C-terminal fragment of the human Retinoblastoma (Rb) protein (e.g., amino acids 773-928).

  • Inhibitors: this compound, Palbociclib, Ribociclib, Abemaciclib, serially diluted in DMSO.

  • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Tween-20, and 1 mM DTT.

  • ATP: Adenosine 5'-triphosphate, prepared in assay buffer.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Plates: 384-well, white, flat-bottom plates.

  • Instrumentation: A multi-mode plate reader capable of measuring luminescence.

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of CDK4/6 inhibitors start->prep_inhibitor add_inhibitor Add inhibitor solutions to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution (CDK4/D1 or CDK6/D3) add_enzyme Add enzyme solution to the plate prep_enzyme->add_enzyme prep_substrate Prepare substrate/ATP mix start_reaction Initiate reaction by adding substrate/ATP mix prep_substrate->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate at 30°C to allow kinase reaction start_reaction->incubate_reaction stop_reaction Stop reaction and deplete ATP with ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate at room temperature stop_reaction->incubate_stop detect_adp Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence incubate_stop->detect_adp incubate_detect Incubate at room temperature detect_adp->incubate_detect read_plate Measure luminescence incubate_detect->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro CDK4/6 kinase inhibition assay.

Procedure:
  • Inhibitor Preparation: Prepare a 10-point serial dilution of each CDK4/6 inhibitor in 100% DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Enzyme Addition: Prepare the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme solution in assay buffer to a 2X final concentration. Add 5 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Prepare a 2X substrate/ATP solution in assay buffer containing the Rb protein fragment and ATP. The final concentration of the Rb substrate is typically in the range of 0.1-0.5 µM, and the ATP concentration is often set at or near its Km value for the specific kinase (e.g., 10-100 µM). Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

  • Kinase Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate the plate at room temperature for 40 minutes.

  • ADP Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

  • Signal Development: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the activity of the CDK4/6 inhibitor. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

This guide provides a foundational comparison of this compound's potent and selective inhibition of CDK4 and CDK6, alongside established therapies. The detailed experimental protocol offers a framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of novel CDK4/6 inhibitors.

References

Validating Lerociclib Target Engagement In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lerociclib's in vivo target engagement with other leading CDK4/6 inhibitors. Supported by experimental data, this document outlines key methodologies and presents quantitative data to facilitate informed decisions in preclinical and clinical research.

This compound is an orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), critical regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer. This compound, like other CDK4/6 inhibitors, exerts its anti-tumor effect by blocking the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[1] This guide will delve into the in vivo validation of this compound's target engagement, comparing it with the established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

Mechanism of Action: The CDK4/6-Rb Pathway

The primary mechanism of action for this compound and other CDK4/6 inhibitors involves the inhibition of the Cyclin D-CDK4/6-Rb pathway. In normal cell cycle progression, Cyclin D complexes with CDK4/6, leading to the phosphorylation of Rb. Phosphorylated Rb (pRb) releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, keeping it in its active, hypophosphorylated state where it remains bound to E2F, thus halting cell cycle progression.

CDK4_6_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases G1-S Transition G1-S Transition E2F->G1-S Transition Promotes This compound & Other CDK4/6 Inhibitors This compound & Other CDK4/6 Inhibitors This compound & Other CDK4/6 Inhibitors->CDK4/6 Inhibits

CDK4/6 Signaling Pathway and Point of Inhibition.

Comparative Analysis of CDK4/6 Inhibitors

While all four inhibitors target CDK4/6, they exhibit differences in their biochemical potency, selectivity, and clinical profiles. These differences can influence their efficacy and safety profiles.

InhibitorTargetIC50 (nM) vs CDK4/Cyclin D1IC50 (nM) vs CDK6/Cyclin D3Key Differentiating Features
This compound CDK4/612Preclinical data suggest accumulation in tumor tissue over plasma.[2]
Palbociclib CDK4/69-1115First-in-class approved CDK4/6 inhibitor.[3]
Ribociclib CDK4/61039Associated with a risk of QTc prolongation.
Abemaciclib CDK4/629.9Greater potency for CDK4 over CDK6; can cross the blood-brain barrier.[2]

IC50 values are indicative and can vary based on the specific assay conditions.

Validating Target Engagement In Vivo: Key Biomarkers and Methodologies

Demonstrating that a drug engages its target in a living organism is a critical step in drug development. For CDK4/6 inhibitors, this is primarily achieved by measuring the downstream effects of target inhibition in tumor models.

Key Pharmacodynamic Biomarkers:
  • Phosphorylated Rb (pRb): A direct and proximal biomarker of CDK4/6 activity. A decrease in pRb levels in tumor tissue following treatment is a strong indicator of target engagement.

  • Ki67: A marker of cell proliferation. A reduction in the percentage of Ki67-positive cells indicates a decrease in cell proliferation and a G1 arrest induced by the CDK4/6 inhibitor.

  • Thymidine Kinase 1 (TK1): A serum biomarker that reflects cell proliferation. Reduced serum TK1 activity can be a non-invasive measure of target engagement and therapeutic response.[4]

Experimental Workflow for In Vivo Target Validation:

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Pharmacodynamic Analysis Tumor Model Establish Xenograft/PDX Model Treatment Administer this compound or Comparator Tumor Model->Treatment Tissue Collection Collect Tumor and Blood Samples Treatment->Tissue Collection IHC Immunohistochemistry (pRb, Ki67) Tissue Collection->IHC WB Western Blot (pRb) Tissue Collection->WB ELISA Serum TK1 ELISA Tissue Collection->ELISA

Workflow for In Vivo Target Engagement Validation.

Experimental Protocols

Detailed protocols are essential for reproducible and comparable results. Below are standardized methodologies for key experiments in validating CDK4/6 inhibitor target engagement.

In Vivo Xenograft Study
  • Cell Line/PDX Selection: Choose a relevant cancer cell line (e.g., MCF-7 for HR+ breast cancer) or patient-derived xenograft (PDX) model with an intact Rb pathway.

  • Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[5]

  • Drug Administration: Administer this compound and comparator drugs orally at clinically relevant doses and schedules. Include a vehicle control group.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[5]

  • Sample Collection: At the end of the study or at specified time points, euthanize mice and collect tumor tissue and blood samples. A portion of the tumor should be flash-frozen for Western blot analysis and the remainder fixed in formalin for immunohistochemistry.

Immunohistochemistry (IHC) for pRb and Ki67
  • Tissue Preparation: Process formalin-fixed, paraffin-embedded (FFPE) tumor tissues into 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0 for Ki67, Tris-EDTA pH 9.0 for pRb).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with primary antibodies against pRb (e.g., anti-phospho-Rb Ser780) and Ki67 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a DAB substrate-chromogen system.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of pRb-positive and Ki67-positive cells using image analysis software.

Western Blot for pRb
  • Protein Extraction: Homogenize flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody against pRb (e.g., anti-phospho-Rb Ser780) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the pRb signal to the loading control.

Comparative In Vivo Efficacy Data

Preclinical studies have demonstrated the in vivo efficacy of this compound. While direct head-to-head pharmacodynamic comparisons with all three approved CDK4/6 inhibitors in a single study are not publicly available, existing data provide valuable insights.

Treatment GroupTumor ModelKey Findings
This compound Breast Cancer XenograftsShowed dose-dependent and durable inhibition of tumor growth.[6]
Palbociclib Medulloblastoma PDXInduced tumor regression and significantly extended survival.[7]
Ribociclib Rb-positive tumor modelsDemonstrated complete dephosphorylation of Rb and tumor regression.
Abemaciclib Breast Cancer XenograftsShowed significant single-agent activity and brain penetrance.[3]

Conclusion

Validating the in vivo target engagement of this compound is crucial for its clinical development. The methodologies outlined in this guide, focusing on the analysis of pRb and Ki67 in tumor xenografts, provide a robust framework for these studies. The comparative data presented for this compound and other approved CDK4/6 inhibitors highlight both the common mechanism of action and the subtle differences that may impact clinical application. As more direct comparative data becomes available, a clearer picture of this compound's unique in vivo profile will emerge, further guiding its optimal use in cancer therapy.

References

Lerociclib: A Comparative Analysis of Off-Target Kinase Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lerociclib's Kinase Selectivity Against Other CDK4/6 Inhibitors.

The development of selective kinase inhibitors is a pivotal goal in targeted cancer therapy, aiming to maximize on-target efficacy while minimizing off-target toxicities. This compound, a novel cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, has demonstrated promising clinical activity. This guide provides a comparative analysis of this compound's off-target kinase profile against the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, supported by available experimental data.

Comparative Kinase Inhibition Profile

The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and its key competitors. Data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%) or as a summary of off-target interactions from broad kinase panel screens.

Kinase TargetThis compound (IC50)Palbociclib (IC50)Ribociclib (IC50)Abemaciclib (IC50)
CDK4/Cyclin D1 1 nM 11 nM10 nM2 nM
CDK6/Cyclin D3 2 nM 16 nM39 nM5 nM
CDK9/Cyclin T 28 nM>10,000 nM>10,000 nM49 nM
Other Off-Target Kinases Reported to inhibit primarily CDK4.[1] No functional inhibition of CDK9.[1]Inhibits 3 kinases in selectivity profiling.[1]High selectivity for CDK4, with few additional binding events detected.Inhibits over 50 kinases in selectivity profiling.[1] Known to inhibit other CDKs (e.g., CDK1, CDK2, CDK9) and other kinases like GSK3β.[2]

Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.

Analysis of Off-Target Profiles

This compound is characterized by its high selectivity for CDK4 and CDK6.[1] Iterative design has led to a unique tricyclic and spirocyclic scaffold that enhances binding affinity for CDK4 while minimizing interactions with other kinases.[1] This high selectivity, particularly the lack of significant CDK9 inhibition, is suggested to contribute to its favorable safety profile, with lower instances of hematologic and gastrointestinal toxicities compared to less selective inhibitors.[1]

In contrast, while Palbociclib and Ribociclib are also highly selective for CDK4/6, Abemaciclib displays a broader kinase inhibition profile.[3] Abemaciclib's inhibition of other kinases, including other CDKs and GSK3β, may contribute to both its efficacy and its distinct side-effect profile, which includes a higher incidence of diarrhea.[2]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro kinase assays and broad kinase panel screening platforms. A detailed methodology for a commonly used platform is provided below.

KINOMEscan™ Assay Protocol

The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Methodology:

  • Kinase-tagged Phage: Kinases are fused to T7 phage.

  • Immobilized Ligand: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support.

  • Competition Assay: The kinase-tagged phage, the test compound (e.g., this compound), and the immobilized ligand are incubated together.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The amount of kinase-tagged phage that remains bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle cluster_quantification Quantification Kinase Kinase-tagged Phage Binding Binding Competition Kinase->Binding Binds to Compound Test Compound (e.g., this compound) Compound->Binding Competes for binding Ligand Immobilized Ligand Binding->Ligand qPCR qPCR Quantification of bound phage Binding->qPCR Measure bound kinase-phage

KINOMEscan experimental workflow.

Signaling Pathway Context

This compound and other CDK4/6 inhibitors exert their primary therapeutic effect by targeting the Cyclin D-CDK4/6-Rb signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Off-target kinase inhibition can lead to modulation of other signaling pathways, potentially resulting in unintended side effects or, in some cases, synergistic anti-cancer activity.

Signaling_Pathway cluster_pathway CDK4/6-Rb Signaling Pathway cluster_inhibition Inhibition cluster_off_target Potential Off-Target Effects Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Inhibits G1S G1-S Phase Transition E2F->G1S Promotes This compound This compound This compound->CDK46 OffTarget Other Kinases (e.g., CDK9, GSK3β) OtherPathways Other Signaling Pathways OffTarget->OtherPathways Lerociclib_Off This compound Lerociclib_Off->OffTarget Minimal Inhibition

This compound's on-target and potential off-target pathways.

Conclusion

The available data suggests that this compound is a highly selective CDK4/6 inhibitor with a narrower kinase inhibition profile compared to some other approved agents in its class, particularly Abemaciclib. This high selectivity may translate to a more favorable safety profile. For researchers and drug development professionals, the distinct off-target profiles of different CDK4/6 inhibitors are a critical consideration for patient stratification, management of adverse events, and the design of future combination therapies. Further head-to-head comparative studies employing standardized, broad kinase panels will be invaluable in fully elucidating the nuanced differences between these important therapeutic agents.

References

Harnessing Synergy: A Comparative Guide to Lerociclib in Combination with Novel Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is increasingly shifting towards combination strategies to overcome drug resistance and enhance treatment efficacy. Lerociclib (G1T38), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant promise in arresting the cell cycle and is a compelling candidate for combination therapies.[1] Preclinical evidence reveals that combining this compound with other targeted agents can lead to synergistic anti-tumor effects across various cancer types. This guide provides a comparative overview of the preclinical data supporting the synergistic use of this compound with novel targeted therapies, offering insights into potential avenues for future clinical development.

Comparative Efficacy of this compound Combination Therapies

The following tables summarize the quantitative data from preclinical studies, showcasing the enhanced anti-tumor activity of this compound when combined with inhibitors of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Cancer TypeCombinationModelEfficacy MetricResultReference
Pancreatic Ductal Adenocarcinoma (PDAC) This compound + Pictilisib (PI3K inhibitor)Ex vivo Patient-Derived Xenograft (PDX)Reduction in Area Under the Dose-Response Curve (AUC)Significant enhancement of response to PI3K inhibition
Pancreatic Ductal Adenocarcinoma (PDAC) This compound + Ulixertinib (ERK inhibitor)Ex vivo Patient-Derived Xenograft (PDX)Reduction in Area Under the Dose-Response Curve (AUC)Significant enhancement of response to ERK inhibition
Pancreatic Ductal Adenocarcinoma (PDAC) This compound (50 mg/kg, qd) + Ulixertinib (50 mg/kg, bid)In vivo KRAS-mutant PDX Model (PATX179)Tumor Growth InhibitionEnhanced tumor growth inhibition compared to single agents
Non-Small Cell Lung Cancer (NSCLC) This compound (75 mg/kg) + Osimertinib (25 mg/kg)In vivo EGFR-mutant Xenograft Model (HCC827)Complete Response (CR) Rate100% CR with combination vs. 60% with osimertinib alone[2]
Non-Small Cell Lung Cancer (NSCLC) This compound (75 mg/kg) + Osimertinib (25 mg/kg)In vivo EGFR-mutant Xenograft Model (HCC827)Tumor Cures (CR at end of study)43% cures with combination vs. 0% with osimertinib alone[2]
Estrogen Receptor-Positive (ER+) Breast Cancer This compound (G1T38; 50 mg/kg) + GDC0941 (PI3K inhibitor; 100 mg/kg)In vivo Xenograft Model (MCF7)Tumor Growth InhibitionNear complete, sustained tumor regression with combination[3][4]

Key Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound in combination with other targeted therapies stem from the co-inhibition of key oncogenic signaling pathways that regulate cell cycle progression, proliferation, and survival.

CDK4_6_Pathway cluster_0 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) Ras RAS Mitogens->Ras PI3K PI3K Ras->PI3K ERK ERK Ras->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CyclinD Cyclin D mTOR->CyclinD ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK46 PI3K_inhibitor PI3K Inhibitor (e.g., Pictilisib, GDC0941) PI3K_inhibitor->PI3K ERK_inhibitor ERK Inhibitor (e.g., Ulixertinib) ERK_inhibitor->ERK

Figure 1: Simplified signaling network illustrating the points of intervention for this compound and other targeted therapies.

This compound directly targets the CDK4/6-Cyclin D complex, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby inducing G1 cell cycle arrest.[1] In many cancers, resistance to CDK4/6 inhibitors can emerge through the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which can promote cell cycle progression independent of CDK4/6. By co-targeting these escape pathways, synergistic anti-tumor activity can be achieved.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Synergy Assessment: Cell Viability and Combination Index

A common method to quantify drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[2][5][6][7]

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the combination drug, and the combination of both at a constant ratio.

  • Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.

  • Data Analysis: Dose-response curves are generated for each drug and the combination. The CI is calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Synergy_Assessment_Workflow start Seed cancer cells in 96-well plates treat Treat with single agents and combinations at various concentrations start->treat incubate Incubate for 72 hours treat->incubate viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate->viability analyze Generate dose-response curves and calculate Combination Index (CI) using Chou-Talalay method viability->analyze synergy CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism analyze->synergy

Figure 2: Workflow for in vitro drug synergy assessment.
Ex Vivo Patient-Derived Xenograft (PDX) Drug Sensitivity Assay

This assay provides a platform to assess drug response in a model that retains the architecture and heterogeneity of the original patient tumor.[8][9][10][11][12]

  • PDX Tumor Collection: Tumors from patient-derived xenograft mouse models are harvested.

  • Tissue Slicing: Precision-cut tissue slices (e.g., 200-400 µm thick) are prepared from the PDX tumors.

  • Ex Vivo Culture and Treatment: Tissue slices are placed in 96-well plates with culture medium and treated with this compound, the combination drug, and the combination of both.

  • Viability Assessment: After 72-96 hours, tissue viability is measured using a metabolic assay (e.g., PrestoBlue or CellTiter-Glo).

  • Data Analysis: The reduction in the area under the dose-response curve (AUC) for the combination treatment compared to single agents is used to quantify the enhanced response.

PDX_Ex_Vivo_Workflow harvest Harvest PDX tumor from mouse model slice Prepare precision-cut tumor slices harvest->slice culture Culture slices in 96-well plates and treat with drugs slice->culture viability Assess tissue viability after 72-96 hours culture->viability analyze Analyze reduction in Area Under the Curve (AUC) to determine synergy viability->analyze

Figure 3: Workflow for ex vivo PDX drug sensitivity assay.
In Vivo Xenograft Studies

In vivo models are critical for evaluating the anti-tumor efficacy and tolerability of drug combinations in a living organism.[13][14][15][16]

  • Tumor Implantation: Human cancer cells or PDX fragments are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, this compound alone, combination drug alone, and the combination).

  • Drug Administration: Drugs are administered according to the specified dose and schedule (e.g., oral gavage, daily).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: The study continues for a defined period or until tumors reach a predetermined endpoint. Tumor growth inhibition (TGI) and tumor regression are calculated.

Conclusion

The preclinical data presented in this guide strongly support the synergistic potential of this compound when combined with novel targeted therapies, particularly inhibitors of the PI3K and ERK pathways. These combinations have demonstrated the ability to enhance anti-tumor efficacy in various cancer models, including those with intrinsic or acquired resistance to single-agent therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to build upon these findings and advance the clinical development of rational, synergistic combination therapies involving this compound. Further investigation in well-designed clinical trials is warranted to translate these promising preclinical results into improved outcomes for cancer patients.

References

Lerociclib Efficacy: A Comparative Analysis in Endocrine-Sensitive vs. Endocrine-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Lerociclib, a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in preclinical and clinical models of endocrine-sensitive and endocrine-resistant breast cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Executive Summary

This compound has demonstrated significant anti-tumor activity in various breast cancer models. In endocrine-resistant settings, where tumors have progressed on prior endocrine therapies, this compound in combination with endocrine agents has shown a marked improvement in progression-free survival in clinical trials. Preclinical data further supports its activity in models of acquired resistance, including those with tamoxifen resistance and activating mutations in the estrogen receptor gene (ESR1). While direct comparative studies of this compound monotherapy in isogenic endocrine-sensitive versus resistant cell lines are not extensively available in the public domain, the existing body of evidence suggests that this compound is a promising agent for overcoming endocrine resistance in HR+/HER2- breast cancer.

Data Presentation

In Vitro Efficacy of this compound

This compound demonstrates high potency against its primary targets, CDK4 and CDK6.

TargetIC50 (nM)[1]
CDK4/cyclin D11
CDK6/cyclin D32
Preclinical In Vivo Efficacy of this compound

A pivotal preclinical study by Chao et al. (2020) evaluated the efficacy of this compound in combination with the novel oral selective estrogen receptor degrader (SERD), G1T48, in various xenograft models.

Model TypeXenograft ModelTreatment GroupTumor Growth Inhibition vs. Vehicle
Endocrine-Sensitive MCF-7 (Estrogen-Dependent)This compound (50 mg/kg) + G1T48 (30 mg/kg)Significant (p<0.0001)
Endocrine-Resistant Tamoxifen-Resistant (TamR)This compound (50 mg/kg) + G1T48 (30 mg/kg)Significant (p<0.0001)
Endocrine-Resistant Long-Term Estrogen-Deprived (LTED)This compound (50 mg/kg) + G1T48 (30 mg/kg)Significant (p<0.0001)
Endocrine-Resistant Patient-Derived Xenograft (PDX) with ER-Y537SThis compound (50 mg/kg) + G1T48 (30 mg/kg)Significant Tumor Growth Delay
Clinical Efficacy of this compound in Endocrine-Resistant Breast Cancer (LEONARDA-1 Trial)

The Phase III LEONARDA-1 trial evaluated the efficacy and safety of this compound in combination with fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy.

Efficacy EndpointThis compound + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS)11.07 months[1][2]5.49 months[1][2]0.451 (0.311–0.656)[1][2]0.000016[1][2]
Objective Response Rate (ORR)23.4%[1]8.7%[1]N/AN/A
Clinical Benefit Rate (CBR)48.2%[1]24.6%[1]N/AN/A

A subgroup analysis of the LEONARDA-1 trial demonstrated a consistent benefit of this compound in patients with primary endocrine resistance.

SubgroupHazard Ratio (95% CI) for PFS
Primary Endocrine Resistance0.374 (0.182–0.769)[1]

Experimental Protocols

In Vivo Xenograft Studies (Adapted from Chao et al., 2020)
  • Cell Lines and Xenograft Models:

    • Endocrine-Sensitive: MCF-7 human breast cancer cells.

    • Endocrine-Resistant: Tamoxifen-resistant (TamR) MCF-7 cells, long-term estrogen-deprived (LTED) cells, and a patient-derived xenograft (PDX) model with an ER-Y537S mutation.

  • Animal Model: Ovariectomized female athymic nude mice.

  • Tumor Implantation: Cells were implanted into the mammary fat pad. For the PDX model, tumor fragments were implanted subcutaneously.

  • Treatment: When tumors reached a specified volume, mice were randomized to receive vehicle, this compound (administered orally), G1T48 (oral), or the combination.

  • Efficacy Endpoint: Tumor volumes were measured regularly, and tumor growth inhibition was calculated. For the PDX model, time for tumors to reach a predetermined endpoint volume was analyzed.

LEONARDA-1 Phase III Clinical Trial (NCT05054751)
  • Study Design: A randomized, double-blind, placebo-controlled Phase III study.[2][3][4]

  • Patient Population: Patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy.[2][3][4]

  • Randomization: Patients were randomized on a 1:1 basis.[3][4]

  • Treatment Arms:

    • This compound (150 mg orally twice daily) plus fulvestrant.[2][4]

    • Placebo plus fulvestrant.[2][4]

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS) according to RECIST v1.1.[3][4]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), safety, and tolerability.[2]

Mandatory Visualization

Lerociclib_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S Phase) Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb p-Rb CDK46->pRb Phosphorylation Rb Rb E2F E2F Rb->E2F S_Phase_Entry S Phase Entry (Cell Proliferation) E2F->S_Phase_Entry This compound This compound This compound->CDK46 Endocrine_Therapy Endocrine Therapy (e.g., Fulvestrant) Endocrine_Therapy->ER

Caption: Mechanism of action of this compound and endocrine therapy.

Experimental_Workflow_Xenograft Start Start Cell_Culture Culture Endocrine-Sensitive (MCF-7) and Endocrine-Resistant Cell Lines Start->Cell_Culture Implantation Implant Cells into Mammary Fat Pad of Nude Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Grow to Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Vehicle, this compound, or Combination Therapy Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Analysis Analyze Tumor Growth Inhibition Measurement->Analysis End End Analysis->End

Caption: Preclinical xenograft study workflow.

Logical_Relationship_Efficacy HR_Positive_BC HR-Positive Breast Cancer Endocrine_Sensitive Endocrine-Sensitive HR_Positive_BC->Endocrine_Sensitive Endocrine_Resistant Endocrine-Resistant HR_Positive_BC->Endocrine_Resistant Lerociclib_Efficacy This compound Demonstrates Efficacy Endocrine_Sensitive->Lerociclib_Efficacy Endocrine_Resistant->Lerociclib_Efficacy Combination_Benefit Enhanced Benefit with Endocrine Therapy Combination Lerociclib_Efficacy->Combination_Benefit

Caption: Efficacy of this compound in HR+ breast cancer.

References

A Comparative Guide to the Blood-Brain Barrier Penetration of CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of therapeutic agents for central nervous system (CNS) malignancies and brain metastases is often hampered by the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most drugs into the brain. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer, and their potential in treating primary and metastatic brain tumors is an area of active investigation. A critical determinant of their efficacy in the CNS is their ability to penetrate the BBB.

This guide provides a comparative analysis of the BBB penetration of three approved CDK4/6 inhibitors: Abemaciclib, Palbociclib, and Ribociclib. While preclinical and clinical data are available for these agents, it is important to note that no publicly available data on the blood-brain barrier penetration of Lerociclib (G1T38) were found during the literature search for this guide. Therefore, the following comparison serves as a benchmark for evaluating the CNS potential of both existing and emerging CDK4/6 inhibitors.

Quantitative Comparison of BBB Penetration

The extent of a drug's ability to cross the BBB is quantitatively described by the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). The Kp,uu is considered a more accurate predictor of CNS target engagement as it accounts for the unbound, pharmacologically active drug concentrations in both compartments.

CDK4/6 InhibitorAnimal ModelKpKp,uuKey Findings & Efflux Transporter Substrate Status
Abemaciclib Mouse0.21 ± 0.04[1]0.03 ± 0.01[1]Preclinical and clinical evidence support its ability to cross the BBB and achieve therapeutic concentrations in the CNS.[2] It is not a significant substrate of P-gp or BCRP.[2]
Palbociclib MouseNot ReportedNot ReportedGenerally considered to have poor CNS penetration, though intracranial activity has been observed in patients with brain metastases, potentially due to a disrupted BBB.[3] It is a substrate of both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3]
Ribociclib Mouse (non-tumor bearing)Not Reported0.10[1][4]Preclinical studies show limited but sufficient CNS penetration to warrant further investigation for CNS tumors.[5] It is a substrate of P-gp.[1][4]
Mouse (glioma tumor)Not Reported0.07[1][4]
This compound Not AvailableNot AvailableNot AvailableNo publicly available data on BBB penetration.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of CDK4/6 inhibitors and the experimental approaches to evaluate their BBB penetration, the following diagrams are provided.

CDK4/6-Retinoblastoma (Rb) Signaling Pathway

CDK4/6 inhibitors exert their anti-cancer effects by blocking the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, binds to and inhibits the E2F family of transcription factors. This prevents the transcription of genes required for the G1 to S phase transition in the cell cycle, leading to cell cycle arrest.

CDK4_6_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes pRb->E2F releases This compound This compound & Other CDK4/6 Inhibitors This compound->CDK4_6 inhibits

CDK4/6-Rb Signaling Pathway
Experimental Workflow for Assessing BBB Penetration

The determination of a drug's BBB penetration involves a series of in vivo and analytical procedures. The following diagram illustrates a typical workflow.

BBB_Workflow cluster_animal_studies In Vivo Animal Studies cluster_sample_processing Sample Processing cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis & Interpretation Drug_Admin Drug Administration (e.g., oral, IV) Microdialysis In Vivo Microdialysis (Brain ECF Sampling) Drug_Admin->Microdialysis Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Brain_Harvest Brain Tissue Harvest Drug_Admin->Brain_Harvest LC_MS_MS LC-MS/MS Analysis (Drug Concentration) Microdialysis->LC_MS_MS Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Brain_Homogenization Brain Tissue Homogenization Brain_Harvest->Brain_Homogenization Plasma_Separation->LC_MS_MS Brain_Homogenization->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Kp_Calculation Calculation of Kp and Kp,uu PK_Modeling->Kp_Calculation

Experimental Workflow for BBB Penetration Assessment

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to determine the BBB penetration of CDK4/6 inhibitors.

In Vivo Microdialysis for Unbound Brain Concentration

Objective: To measure the time-course of unbound drug concentrations in the brain extracellular fluid (ECF).

Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Guide Cannula Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or cortex). The cannula is secured with dental cement. Animals are allowed to recover for at least 24 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline.

  • Drug Administration: The CDK4/6 inhibitor is administered to the animal via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Dialysate Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) for a specified duration (e.g., 8-24 hours).

  • Probe Recovery Calibration: At the end of the experiment, the in vivo recovery of the probe is determined using a standard method (e.g., retrodialysis) to calculate the actual ECF concentration from the dialysate concentration.

  • Sample Analysis: The concentration of the drug in the dialysate samples is quantified using a validated LC-MS/MS method.

Brain Tissue Homogenate for Total Brain Concentration

Objective: To measure the total concentration of the drug in brain tissue.

Protocol:

  • Animal Model and Dosing: Animals are dosed with the CDK4/6 inhibitor as described above.

  • Tissue Collection: At predetermined time points after dosing, animals are euthanized, and their brains are rapidly excised. The brains are rinsed with cold saline to remove excess blood and blotted dry.

  • Homogenization: A known weight of the brain tissue is homogenized in a specific volume of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer. This creates a uniform brain homogenate.

  • Sample Preparation: An aliquot of the brain homogenate is subjected to a sample preparation procedure to extract the drug and remove proteins and other interfering substances. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction.

  • Sample Analysis: The concentration of the drug in the processed sample is determined by a validated LC-MS/MS method.

  • Data Calculation: The total brain concentration is calculated based on the measured concentration in the homogenate, the weight of the brain tissue, and the volume of the homogenization buffer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Objective: To accurately quantify the concentration of the CDK4/6 inhibitor in plasma, brain dialysate, and brain homogenate samples.

Protocol:

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The drug and an internal standard are separated from other components in the sample on a suitable HPLC column (e.g., a C18 column) using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the parent and a specific fragment ion of the drug and the internal standard.

  • Quantification: A calibration curve is generated using standard solutions of the drug of known concentrations. The concentration of the drug in the unknown samples is determined by comparing its peak area ratio to the internal standard with the calibration curve.

Conclusion

The ability of a CDK4/6 inhibitor to penetrate the blood-brain barrier is a critical factor for its potential use in treating CNS malignancies. Among the approved CDK4/6 inhibitors, abemaciclib demonstrates the most promising CNS penetration profile, supported by both preclinical and clinical data. Ribociclib shows limited but detectable CNS penetration, while palbociclib's ability to cross the BBB appears to be more restricted, although it may still exert effects in the context of brain metastases where the barrier is compromised. The lack of publicly available data on this compound's BBB penetration highlights the need for further investigation to determine its potential role in the treatment of brain tumors. The experimental protocols outlined in this guide provide a framework for conducting such preclinical assessments, which are essential for the continued development of effective CNS-targeted cancer therapies.

References

biomarkers for predicting response to Lerociclib treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Predictive Biomarkers for Lerociclib and Other CDK4/6 Inhibitors in HR+/HER2- Breast Cancer

Introduction

The development of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has significantly advanced the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2] this compound is an orally bioavailable inhibitor of CDK4 and CDK6 currently under investigation for this indication.[3][4] Like other drugs in its class, including palbociclib, ribociclib, and abemaciclib, this compound works by blocking the cell cycle progression of cancer cells.[3] However, not all patients benefit from these therapies, and acquired resistance is common.[5][6] This highlights the critical need for predictive biomarkers to identify patients who are most likely to respond to treatment, thereby personalizing therapy, minimizing toxicity, and optimizing resource allocation.[7][8] This guide provides a comparative overview of the biomarkers for predicting response to this compound and its alternatives, supported by experimental data and methodologies.

Mechanism of Action: The CDK4/6-Rb Pathway

This compound and other CDK4/6 inhibitors target a key pathway that regulates the cell cycle. In HR+ breast cancer, estrogen signaling often leads to the upregulation of Cyclin D. Cyclin D then binds to and activates CDK4 and CDK6.[9] This complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[4] Phosphorylation inactivates Rb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes required for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[9] By selectively inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state.[3][4] This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[4]

CDK46_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Therapeutic Intervention cluster_3 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Estrogen Receptor Signaling) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates (inactivates) G1_Arrest G1 Cell Cycle Arrest p16 p16 (INK4a) p16->ActiveComplex Inhibits Rb_E2F Rb-E2F Complex Rb->Rb_E2F Sequesters E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->G1_Arrest Prevents Dissociation S_Phase S-Phase Entry S_Phase_Genes->S_Phase This compound This compound (CDK4/6 Inhibitor) This compound->ActiveComplex Inhibits Biomarker_Workflow cluster_0 Patient & Sample Collection cluster_1 Sample Processing cluster_2 Biomarker Analysis cluster_3 Data Interpretation & Clinical Decision Patient Patient with HR+/HER2- Breast Cancer Sample Sample Acquisition (Tumor Biopsy or Blood Draw) Patient->Sample Process_Tissue FFPE Tissue Processing Sample->Process_Tissue Tumor Process_Blood Plasma Separation (for ctDNA) Sample->Process_Blood Blood IHC Immunohistochemistry (IHC) (Protein Expression) Process_Tissue->IHC NGS Next-Generation Sequencing (NGS) (Genomic Alterations) Process_Tissue->NGS Process_Blood->NGS Data_Analysis Data Analysis & Interpretation IHC->Data_Analysis NGS->Data_Analysis Prediction Predicted Responder Data_Analysis->Prediction Prediction_non Predicted Non-Responder Data_Analysis->Prediction_non Treatment Treatment Decision Prediction->Treatment Prediction_non->Treatment

References

Long-Term In Vitro Effects of Continuous Lerociclib Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term in vitro effects of continuous exposure to Lerociclib and other CDK4/6 inhibitors. While extensive data on the long-term in vitro effects of this compound are emerging, this guide draws comparisons from the well-characterized CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—to provide a comprehensive overview for researchers. The primary long-term effects observed with this class of drugs are the development of acquired resistance and the induction of cellular senescence.

Comparative Analysis of CDK4/6 Inhibitors

Continuous exposure of cancer cell lines to CDK4/6 inhibitors in vitro leads to distinct phenotypic and molecular changes. The following tables summarize the key comparative aspects of this compound and other CDK4/6 inhibitors.

Table 1: In Vitro Potency and Selectivity of CDK4/6 Inhibitors

InhibitorTargetIC50 (nM)Key Differentiating Features
This compound CDK4/Cyclin D1CDK6/Cyclin D312Highly potent and selective for CDK4/6. Also shows moderate potency against CDK9/cyclin T (IC50 of 28 nM)[1].
Palbociclib CDK4/Cyclin D1CDK6/Cyclin D11115The first-in-class approved CDK4/6 inhibitor. Highly selective for CDK4 and CDK6[2].
Ribociclib CDK4/Cyclin D1CDK6/Cyclin D31039Structurally similar to Palbociclib with high selectivity for CDK4/6[2].
Abemaciclib CDK4/Cyclin D1CDK6/Cyclin D3210Greater potency for CDK4 over CDK6. Also inhibits other kinases like CDK1, CDK2, and CDK9 at higher concentrations[2][3].

Table 2: Comparison of Long-Term In Vitro Effects of CDK4/6 Inhibitors

EffectThis compound (Anticipated)PalbociclibRibociclibAbemaciclib
Acquired Resistance Development of resistance is expected through mechanisms common to the drug class.Well-documented. Mechanisms include Rb loss, CCNE1/E2F amplification, and activation of bypass signaling pathways[4][5][6].Similar mechanisms of resistance to Palbociclib have been observed.Resistance can be driven by similar mechanisms, with some studies suggesting drug-dependent differences[7].
Cellular Senescence Expected to induce a senescence-like state, similar to other CDK4/6 inhibitors.Induces a reversible, senescence-like state in ER+ breast cancer cell lines[1][8].Induces senescence in breast cancer cells[9].Induces senescence in breast cancer cells[9].
Senescence-AssociatedSecretory Phenotype (SASP) Likely to induce a SASP with a potentially favorable anti-tumor immunogenic profile.Induces a SASP that is distinct from that induced by DNA-damaging agents, with lower levels of pro-inflammatory cytokines[10].Induces a SASP with enhanced anti-tumor immunogenic properties[10].Induces a SASP with enhanced anti-tumor immunogenic properties[10].

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the CDK4/6 signaling pathway, the development of acquired resistance, and a typical experimental workflow for studying these long-term effects.

CDK4_6_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Upregulates CDK46_CyclinD Active Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD p16 p16INK4a p16->CDK46 Inhibits Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb CDK46_CyclinD->pRb E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes pRb->E2F This compound This compound & Other CDK4/6i This compound->CDK46_CyclinD Inhibits

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Acquired_Resistance cluster_0 Mechanisms of Acquired Resistance cluster_1 Consequences Rb_Loss Rb Loss of Function E2F_Release Rb-independent E2F Release Rb_Loss->E2F_Release CDK6_Amp CDK6 Amplification Cell_Cycle_Progression Continued Cell Cycle Progression CDK6_Amp->Cell_Cycle_Progression CyclinE_Amp Cyclin E Amplification CDK2_Activation CDK2 Activation CyclinE_Amp->CDK2_Activation Bypass_Pathways Activation of Bypass Pathways (e.g., PI3K/AKT/mTOR) Bypass_Pathways->Cell_Cycle_Progression CDK2_Activation->Cell_Cycle_Progression E2F_Release->Cell_Cycle_Progression

Caption: Key mechanisms leading to acquired resistance to CDK4/6 inhibitors in vitro.

Experimental_Workflow cluster_Resistant Resistance Analysis cluster_Senescent Senescence Analysis Start Cancer Cell Line (e.g., MCF-7) Continuous_Exposure Continuous Exposure to this compound (or other CDK4/6i) Start->Continuous_Exposure Resistant_Line Generation of Resistant Cell Line Continuous_Exposure->Resistant_Line Senescent_Cells Induction of Senescence Continuous_Exposure->Senescent_Cells Western_Blot_R Western Blot (Rb, p-Rb, CDK6, Cyclin E) Resistant_Line->Western_Blot_R Cell_Cycle_R Cell Cycle Analysis (Flow Cytometry) Resistant_Line->Cell_Cycle_R SA_beta_gal SA-β-gal Staining Senescent_Cells->SA_beta_gal SASP_Analysis SASP Analysis (ELISA, qRT-PCR) Senescent_Cells->SASP_Analysis

Caption: A generalized workflow for in vitro studies of long-term CDK4/6 inhibitor exposure.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are protocols for key experiments used to assess the long-term effects of CDK4/6 inhibitors.

Generation of Drug-Resistant Cell Lines

This protocol describes a common method for developing cell lines with acquired resistance to CDK4/6 inhibitors.

  • Cell Seeding: Plate a cancer cell line sensitive to CDK4/6 inhibitors (e.g., MCF-7) in appropriate culture medium.

  • Initial Drug Exposure: Treat the cells with the CDK4/6 inhibitor (e.g., this compound) at a concentration equivalent to the IC50.

  • Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells begin to proliferate again. This process can take several months.

  • Maintenance of Resistant Lines: Once the cells are able to proliferate in a high concentration of the drug (e.g., 1 µM), they are considered resistant. Maintain the resistant cell line in a medium containing this concentration of the inhibitor to preserve the resistant phenotype.

  • Verification of Resistance: Confirm the resistance by comparing the dose-response curve of the resistant cell line to the parental (sensitive) cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This cytochemical assay is a widely used biomarker for senescent cells[4][7][11][12][13].

  • Cell Preparation: Plate cells in a multi-well plate and treat with the CDK4/6 inhibitor for the desired duration to induce senescence.

  • Fixation:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the staining solution: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

    • Add the staining solution to each well.

    • Incubate the plate at 37°C (without CO2) for 12-16 hours.

  • Imaging:

    • Wash the cells with PBS.

    • Observe the cells under a bright-field microscope. Senescent cells will appear blue.

    • Quantify the percentage of blue-staining cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle[14][15][16][17][18].

  • Cell Collection and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the fluorescence intensity.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

This method is used to detect changes in the expression and phosphorylation status of key proteins in the CDK4/6 pathway[10][19][20].

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Rb, phospho-Rb, CDK4, CDK6, Cyclin D1).

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine relative protein expression levels.

Conclusion

Continuous in vitro exposure to this compound, like other CDK4/6 inhibitors, is anticipated to lead to the development of acquired resistance and the induction of cellular senescence. The mechanisms of resistance are likely to involve alterations in the Cyclin D-CDK4/6-Rb pathway or the activation of bypass signaling cascades. The induced senescent state may have therapeutic implications, potentially contributing to the anti-tumor immune response. The provided protocols offer a framework for researchers to investigate these long-term effects of this compound and to draw meaningful comparisons with other agents in this class, thereby guiding further preclinical and clinical development. Further in vitro studies focusing specifically on the long-term effects of this compound are warranted to fully elucidate its unique properties and to optimize its therapeutic application.

References

A Comparative Analysis of Gene Expression Profiles Induced by Different CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palbociclib, Ribociclib, and Abemaciclib

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. While the three FDA-approved inhibitors—palbociclib, ribociclib, and abemaciclib—share a common mechanism of action by targeting the CDK4/6-retinoblastoma (Rb) pathway to induce G1 cell cycle arrest, emerging evidence suggests they possess distinct biochemical and pharmacological properties.[1][2] These differences may translate to varied clinical efficacy and toxicity profiles.[2] This guide provides a comparative analysis of the gene expression profiles in cancer cell lines treated with these three prominent CDK4/6 inhibitors, supported by experimental data and detailed protocols to aid in research and drug development.

Comparative Gene Expression Analysis

To elucidate the differential effects of palbociclib, ribociclib, and abemaciclib on the transcriptome, we will analyze publicly available RNA sequencing data from the study by Hafner et al. (2019), available on the Gene Expression Omnibus (GEO) under accession number GSE99116.[1][3] This dataset includes gene expression profiles of seven breast cancer cell lines treated with the three inhibitors at various concentrations and time points.

The following tables will be populated with the results of a differential gene expression analysis comparing each CDK4/6 inhibitor to a vehicle control (DMSO) in the MCF7 breast cancer cell line, a widely used model for HR+ breast cancer. The analysis will identify genes that are significantly upregulated or downregulated upon treatment.

Data Analysis Methodology:

The raw count data from GSE99116 will be analyzed using the GEO2R tool or a custom R script employing the limma package.[4] Genes with an adjusted p-value of < 0.05 and a log2 fold change of > 1 or < -1 will be considered significantly differentially expressed.

Table 1: Top 10 Upregulated Genes in MCF7 Cells Treated with Palbociclib (1µM, 24h)

Gene SymbolLog2 Fold ChangeAdjusted p-value
Data to be populated after analysis

Table 2: Top 10 Downregulated Genes in MCF7 Cells Treated with Palbociclib (1µM, 24h)

Gene SymbolLog2 Fold ChangeAdjusted p-value
Data to be populated after analysis

Table 3: Top 10 Upregulated Genes in MCF7 Cells Treated with Ribociclib (1µM, 24h)

Gene SymbolLog2 Fold ChangeAdjusted p-value
Data to be populated after analysis

Table 4: Top 10 Downregulated Genes in MCF7 Cells Treated with Ribociclib (1µM, 24h)

Gene SymbolLog2 Fold ChangeAdjusted p-value
Data to be populated after analysis

Table 5: Top 10 Upregulated Genes in MCF7 Cells Treated with Abemaciclib (1µM, 24h)

Gene SymbolLog2 Fold ChangeAdjusted p-value
Data to be populated after analysis

Table 6: Top 10 Downregulated Genes in MCF7 Cells Treated with Abemaciclib (1µM, 24h)

Gene SymbolLog2 Fold ChangeAdjusted p-value
Data to be populated after analysis

Experimental Protocols

The following protocols are based on the methodologies described by Hafner et al. (2019) to allow for the replication and extension of these findings.[1][5]

Cell Culture and Drug Treatment
  • Cell Lines: MCF7 breast cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Drug Preparation: Palbociclib, ribociclib, and abemaciclib were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing the indicated concentrations of the CDK4/6 inhibitors or DMSO as a vehicle control. Cells were incubated for the specified durations (e.g., 24 hours) before harvesting for RNA extraction.

RNA Sequencing (RNA-seq)
  • RNA Extraction: Total RNA was extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: RNA-seq libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process includes mRNA purification, fragmentation, first- and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.

  • Sequencing: The prepared libraries were sequenced on an Illumina NextSeq 500 platform to generate 75 bp single-end reads.

Signaling Pathways and Experimental Workflow

To visualize the key biological processes and experimental procedures, the following diagrams are provided.

CDK46_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46_CyclinD Cyclin D-CDK4/6 Active Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Inactive Complex CDK46_CyclinD->Rb_E2F Phosphorylates Rb, Releases E2F p16 p16INK4a p16->CDK46_CyclinD Inhibits Rb->Rb_E2F E2F E2F E2F->Rb_E2F Gene_Expression E2F Target Gene Expression E2F->Gene_Expression Activates Rb_E2F->Gene_Expression Represses pRb p-Rb (Phosphorylated) pRb->E2F Cell_Cycle_Progression G1-S Phase Progression Gene_Expression->Cell_Cycle_Progression Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) Inhibitors->CDK46_CyclinD Inhibit

Caption: The CDK4/6-Rb-E2F signaling pathway and the mechanism of action of CDK4/6 inhibitors.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis A 1. Cell Culture (MCF7) B 2. Treatment (CDK4/6 Inhibitors or DMSO) A->B C 3. RNA Extraction B->C D 4. RNA Quality Control C->D E 5. Library Preparation D->E F 6. Sequencing (Illumina) E->F G 7. Raw Read Quality Control F->G H 8. Read Alignment (to Human Genome) G->H I 9. Gene Expression Quantification H->I J 10. Differential Gene Expression Analysis I->J K 11. Pathway and Functional Analysis J->K

Caption: A typical experimental workflow for comparative gene expression profiling using RNA sequencing.

References

Safety Operating Guide

Proper Disposal of Lerociclib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Lerociclib, a potent and selective inhibitor of cyclin-dependent kinase 4/6 (CDK4/6). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is an orally bioavailable antineoplastic agent and should be handled as a cytotoxic compound.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE) to prevent exposure. The minimum required PPE includes:

PPE ComponentSpecification
Gloves Two pairs of chemotherapy-tested nitrile gloves
Gown Disposable, lint-free, solid-front gown with closed back
Eye Protection Safety glasses or goggles
Respiratory N95 or higher-level respirator

Waste Segregation and Containment

Proper segregation of this compound waste is crucial to ensure it is handled and treated correctly. Do not mix this compound waste with regular trash or other waste streams.

Waste TypeDescriptionContainer Type
Solid Waste Unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), contaminated PPE.Yellow, rigid, puncture-proof container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".
Liquid Waste Solutions containing this compound, contaminated solvents.Leak-proof, screw-cap container, clearly labeled with the contents, including "this compound" and "Cytotoxic Waste".
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Yellow, puncture-proof sharps container specifically designated for chemotherapy sharps.

Step-by-Step Disposal Protocol

Follow this protocol for the routine disposal of this compound waste in a laboratory setting.

For Solid Waste (Powder, Contaminated Labware, and PPE):

  • Collection: Place all solid waste directly into a designated yellow chemotherapeutic waste container.

  • Sealing: Once the container is three-quarters full, securely seal the lid.

  • Labeling: Ensure the container is clearly labeled with "Chemotherapeutic Waste," the name of the principal investigator or lab, and the date.

  • Storage: Store the sealed container in a designated, secure area away from general lab traffic until collection by a licensed hazardous waste disposal service.

For Liquid Waste:

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.

  • Sealing: Tightly seal the container to prevent leaks and spills.

  • Secondary Containment: Place the primary container in a larger, shatter-proof secondary container for transport and storage.

  • Storage: Store in a designated, secure area, segregated from other chemical waste, until collection by a licensed hazardous waste disposal service.

Experimental Workflow for this compound Disposal

G Figure 1: this compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Final Disposal A Solid this compound Waste (Powder, PPE, Labware) C Yellow Chemotherapeutic Waste Container A->C Place in B Liquid this compound Waste (Solutions) D Labeled, Leak-proof Liquid Waste Container B->D Collect in E Licensed Hazardous Waste Disposal Service C->E Arrange Pickup D->E Arrange Pickup F High-Temperature Incineration E->F Transport for G Figure 2: Decision Pathway for this compound Handling A Material Handled? B Is it this compound or contaminated with it? A->B C Wear Full PPE B->C Yes D Follow Standard Lab Procedures B->D No E Dispose as Chemotherapeutic Waste C->E F Dispose as Regular Waste D->F

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.